3,4-Dimethylhexane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74173. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,4-dimethylhexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18/c1-5-7(3)8(4)6-2/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTWWGNZUXGTAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862234 | |
| Record name | 3,4-Dimethylhexane | |
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Molecular Weight |
114.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS] | |
| Record name | 3,4-Dimethylhexane | |
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Vapor Pressure |
21.7 [mmHg] | |
| Record name | 3,4-Dimethylhexane | |
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CAS No. |
583-48-2 | |
| Record name | 3,4-Dimethylhexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=583-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Hexane, 3,4-dimethyl- | |
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| Record name | 3,4-DIMETHYLHEXANE | |
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| Record name | Hexane, 3,4-dimethyl- | |
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| Record name | 3,4-Dimethylhexane | |
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| Record name | 3,4-dimethylhexane | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Physical Properties of 3,4-Dimethylhexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethylhexane is a branched-chain alkane with the chemical formula C8H18.[1][2][3][4] It is one of the eighteen structural isomers of octane.[5][6] As a component of gasoline and other fuel mixtures, understanding its chemical and physical properties is crucial for various industrial applications.[1] This technical guide provides a comprehensive overview of the core chemical and physical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its relationship with other octane isomers.
Chemical and Physical Properties
The chemical and physical properties of this compound are summarized in the tables below. These properties are essential for understanding its behavior in various chemical and physical processes.
Table 1: General Chemical Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1][2] |
| Molecular Formula | C8H18 | [1][2][3][4] |
| Molecular Weight | 114.23 g/mol | [1][4] |
| CAS Number | 583-48-2 | [2] |
| SMILES | CCC(C)C(C)CC | [1] |
| InChI | InChI=1S/C8H18/c1-5-7(3)8(4)6-2/h7-8H,5-6H2,1-4H3 | [1][2] |
| InChIKey | RNTWWGNZUXGTAX-UHFFFAOYSA-N | [1][2] |
Table 2: Physical Properties
| Property | Value | Source(s) |
| Physical State | Liquid | [1] |
| Appearance | Colorless to Almost colorless | [7] |
| Boiling Point | 119 °C (lit.) | [7][8] |
| Melting Point | -91.46°C (estimate) | [7][9] |
| Density | 0.72 g/mL at 25 °C (lit.) | [7][8] |
| Refractive Index | n20/D 1.403 (lit.) | [7][8] |
| Vapor Pressure | 21.7 mmHg | [1] |
| Flash Point | 44 °F (6.7 °C) | [7] |
| Water Solubility | 799.4 µg/L | [7][9] |
| LogP (Octanol/Water Partition Coefficient) | 4.64 | [9] |
Experimental Protocols
Detailed experimental protocols for determining the key physical properties of this compound are outlined below. These are generalized methods commonly used in chemical laboratories.
Determination of Boiling Point
The boiling point of this compound can be determined using a standard distillation apparatus.
-
Apparatus Setup: A round-bottom flask is filled with a small amount of this compound and a few boiling chips. The flask is connected to a condenser, which is in turn connected to a collection flask. A thermometer is placed in the neck of the distillation flask with the bulb positioned just below the side arm leading to the condenser to ensure an accurate reading of the vapor temperature.
-
Heating: The flask is gently heated using a heating mantle.
-
Data Collection: As the liquid boils, the vapor travels into the condenser and condenses back into a liquid, which is collected in the receiving flask. The temperature is recorded when the vapor temperature stabilizes during the distillation process. This stable temperature is the boiling point.
Determination of Density
The density of liquid this compound can be determined using a pycnometer.
-
Measurement of Empty Pycnometer Mass: The pycnometer is thoroughly cleaned, dried, and its mass is accurately measured on an analytical balance.
-
Measurement of Pycnometer Mass with Water: The pycnometer is filled with distilled water of a known temperature, and its mass is measured. The volume of the pycnometer can be calculated using the known density of water at that temperature.
-
Measurement of Pycnometer Mass with Sample: The pycnometer is emptied, dried, and then filled with this compound. Its mass is then measured.
-
Calculation: The density of this compound is calculated by dividing the mass of the sample by the volume of the pycnometer.
Gas Chromatography for Purity Analysis
Gas chromatography (GC) is a common technique used to determine the purity of volatile compounds like this compound and to analyze mixtures of its isomers.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a non-polar column like SPB-5) is used.[10]
-
Sample Preparation: A dilute solution of this compound in a volatile solvent (e.g., hexane or pentane) is prepared.
-
Injection: A small volume of the prepared sample is injected into the heated injection port of the GC. The sample is vaporized and carried onto the column by an inert carrier gas, such as helium or nitrogen.
-
Separation: The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column.
-
Detection: As each component elutes from the column, it is detected by the FID, which generates a signal proportional to the amount of the component.
-
Analysis: The retention time (the time it takes for a component to travel through the column) is used to identify the components by comparing them to known standards. The area under each peak in the chromatogram is proportional to the concentration of that component, allowing for the determination of purity.
Isomers of Octane (C8H18)
This compound is one of the 18 structural isomers of octane.[5][6] The relationship between these isomers can be visualized as a network of compounds with the same molecular formula but different structural arrangements.
Caption: Relationship of this compound to other isomers of octane.
Conclusion
This technical guide has provided a detailed overview of the chemical and physical properties of this compound. The tabulated data offers a quick reference for its key characteristics, while the generalized experimental protocols provide a basis for laboratory determination of these properties. The visualization of its isomeric relationship highlights its place within the broader family of octane isomers. This information is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields.
References
- 1. This compound | C8H18 | CID 11412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hexane, 3,4-dimethyl- [webbook.nist.gov]
- 3. PubChemLite - this compound (C8H18) [pubchemlite.lcsb.uni.lu]
- 4. scbt.com [scbt.com]
- 5. Draw 18 structural isomers of octane (C8H18) and write their IUPAC names... [askfilo.com]
- 6. 18 constitutional isomers of C8H18 molecular formula C8H18 structural isomers carbon chain isomers structural formula skeletal formula 13 stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]
- 7. This compound CAS#: 583-48-2 [m.chemicalbook.com]
- 8. This compound | 583-48-2 [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. umsl.edu [umsl.edu]
3,4-Dimethylhexane CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethylhexane is a branched-chain alkane, an isomer of octane. As a saturated hydrocarbon, it finds applications primarily as a solvent, a component in fuel studies, and as a reference standard in analytical chemistry. Its specific isomeric structure influences its physical properties, such as boiling point and density, which can be of interest in various research and industrial applications. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, analytical methods, and safety information.
Chemical Identity and Molecular Formula
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 583-48-2 |
| Molecular Formula | C₈H₁₈ |
| Molecular Weight | 114.23 g/mol |
| SMILES | CCC(C)C(C)CC |
| InChI | InChI=1S/C8H18/c1-5-7(3)8(4)6-2/h7-8H,5-6H2,1-4H3 |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, application, and in the design of experimental procedures.
| Property | Value | Reference |
| Boiling Point | 117.7 - 119 °C | [1] |
| Melting Point | -91.46 °C (estimate) | [1] |
| Density | 0.72 g/mL at 25 °C | [1] |
| Refractive Index (n 20/D) | 1.403 | [1] |
| Flash Point | 6 °C (42.8 °F) - closed cup | [2] |
| Vapor Pressure | 21.7 mmHg at 25 °C | [3] |
| Water Solubility | 799.4 µg/L (temperature not stated) | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, primarily involving the coupling of smaller alkyl fragments. Below is a representative experimental protocol based on the Wurtz reaction, a classical method for the formation of alkanes. It is important to note that this reaction with secondary halides can lead to a mixture of products and may have low yields.
Experimental Protocol: Wurtz Reaction
This protocol describes a plausible synthesis of this compound from 2-bromobutane.
Materials:
-
2-bromobutane
-
Sodium metal
-
Anhydrous diethyl ether
-
Distilled water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Set up a dry 250 mL three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a dropping funnel, and a mechanical stirrer.
-
Place small, clean pieces of sodium metal into the flask.
-
Add anhydrous diethyl ether to the flask to cover the sodium.
-
In the dropping funnel, place a solution of 2-bromobutane in anhydrous diethyl ether.
-
Slowly add the 2-bromobutane solution to the stirred suspension of sodium in diethyl ether. The reaction is exothermic and may need to be controlled by cooling the flask in an ice bath.
-
After the addition is complete, reflux the mixture for 2-3 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature.
-
Carefully quench the unreacted sodium by the slow, dropwise addition of ethanol, followed by distilled water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with distilled water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Purify the product by fractional distillation, collecting the fraction corresponding to the boiling point of this compound (around 118 °C).
Logical Relationship: Wurtz Synthesis of this compound
Caption: Wurtz reaction pathway for the synthesis of this compound.
Analytical Methods
Gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID) is the most common and effective technique for the analysis and quantification of volatile hydrocarbons like this compound.
Experimental Protocol: GC-MS Analysis
The following is a general protocol for the quantitative analysis of this compound in a liquid sample.
Materials and Instrumentation:
-
Gas chromatograph with a mass spectrometer (GC-MS)
-
Capillary column suitable for volatile hydrocarbons (e.g., DB-5ms, HP-5ms, or similar)
-
Helium carrier gas (high purity)
-
Sample vials with septa
-
Microsyringe
-
This compound analytical standard
-
Internal standard (e.g., deuterated alkane or another non-interfering alkane)
-
Volatile organic solvent (e.g., hexane or pentane)
Procedure:
-
Sample Preparation:
-
Accurately prepare a stock solution of the this compound analytical standard in the chosen solvent.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
To each calibration standard and the unknown sample, add a known amount of the internal standard.
-
-
Instrumental Analysis:
-
Set the GC-MS parameters as follows (these may need to be optimized for the specific instrument and column):
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on concentration)
-
Carrier Gas Flow (Helium): 1.0 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes
-
Ramp to 150 °C at 10 °C/min
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-200
-
-
-
Data Analysis:
-
Identify the peaks for this compound and the internal standard based on their retention times and mass spectra.
-
Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.
-
Quantify the amount of this compound in the unknown sample using the calibration curve.
-
Experimental Workflow: GC-MS Analysis of this compound
Caption: A typical workflow for the GC-MS analysis of this compound.
Applications
This compound is utilized in several areas of research and industry:
-
Fuel Research: As an isomer of octane, it is used in studies related to fuel combustion and the determination of octane ratings.
-
Organic Synthesis: It can be used as a non-polar solvent or as a starting material in certain chemical reactions.
-
Analytical Standard: Due to its well-defined properties, it serves as a reference standard in gas chromatography and other analytical techniques for the identification and quantification of hydrocarbons.
-
Lubricants: It may be a component in the formulation of certain lubricants.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions.
GHS Hazard Information:
-
Pictograms:
-
Flame (Flammable)
-
Health Hazard (Aspiration hazard, Skin irritation, Specific target organ toxicity)
-
Exclamation Mark (Skin and eye irritation)
-
-
Hazard Statements:
-
H225: Highly flammable liquid and vapor.
-
H304: May be fatal if swallowed and enters airways.
-
H315: Causes skin irritation.
-
H336: May cause drowsiness or dizziness.
-
-
Precautionary Statements:
-
P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.
-
P331: Do NOT induce vomiting.
-
Storage and Handling: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances. Ground and bond containers when transferring material. Use only non-sparking tools.
This technical guide provides essential information for the safe and effective use of this compound in a research or professional setting. Always refer to the specific Safety Data Sheet (SDS) for the most detailed and up-to-date safety information.
References
Synthesis and preparation of 3,4-Dimethylhexane
An In-Depth Technical Guide to the Synthesis and Preparation of 3,4-Dimethylhexane
Abstract
This compound is a branched-chain alkane, one of the many isomers of octane. As a component of fuel and a simple hydrocarbon model, its synthesis is of interest for both academic research and industrial applications. This technical guide provides a comprehensive overview of the primary synthetic routes for preparing this compound, tailored for researchers, scientists, and professionals in drug development and organic synthesis. It includes detailed experimental protocols, comparative data on synthetic methods, and visualizations of reaction pathways and workflows.
Compound Properties
This compound is a colorless, flammable liquid.[1] Its physical and chemical properties are well-documented and essential for its handling and characterization.
Table 1: Physical and Spectroscopic Properties of this compound
| Property | Value | Source |
| CAS Number | 583-48-2 | [2][3][4] |
| Molecular Formula | C8H18 | [2][3][4] |
| Molecular Weight | 114.23 g/mol | [2][3][4] |
| Boiling Point | 119 °C | [1][5] |
| Density | 0.72 g/mL at 25 °C | [1][5] |
| Refractive Index | n20/D 1.403 | [1][5] |
| Flash Point | 6 °C (42.8 °F) | [1] |
| Spectroscopic Data | ¹H NMR, ¹³C NMR, IR, Mass Spec | [2][3][6] |
Overview of Synthetic Methodologies
Several classic and modern organic coupling reactions can be employed to synthesize this compound. The choice of method often depends on the desired yield, purity, available starting materials, and scalability. The most common approaches involve the coupling of four-carbon fragments.
Table 2: Comparison of Primary Synthesis Routes
| Method | Starting Material(s) | Key Reagents | Advantages | Disadvantages |
| Corey-House Synthesis | 2-Halobutane (e.g., 2-bromobutane) | Lithium, Copper(I) Iodide | High yield, excellent for coupling different alkyl groups, avoids many side reactions.[7][8] | Requires two steps to prepare the Gilman reagent; sensitive to moisture.[8] |
| Wurtz Reaction | 2-Halobutane (e.g., 2-chlorobutane) | Sodium Metal | Simple one-step procedure.[9][10] | Generally low yields for cross-coupling, risk of side reactions (elimination, disproportionation).[11] |
| Catalytic Hydrogenation | 3,4-Dimethyl-3-hexene | H₂, Pd/C Catalyst | High yield, clean reaction, produces specific stereoisomers from E/Z isomers.[12] | Requires the precursor alkene, which may need to be synthesized separately. |
Synthetic Pathways and Mechanisms
The formation of the central C3-C4 bond in this compound is the key strategic step in its synthesis. The following diagrams illustrate the logical flow of the most effective methods.
Caption: Logical flow of the Corey-House synthesis for this compound.
Caption: The proposed mechanism for the Wurtz coupling reaction.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Protocol 1: Corey-House Synthesis
This protocol describes the formation of this compound from 2-bromobutane via a Gilman reagent.
Materials:
-
2-Bromobutane (≥99%)
-
Lithium metal (wire or granules)
-
Copper(I) iodide (CuI, 99.9%)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Preparation of sec-Butyllithium:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add lithium metal (2 equivalents) to the flask containing anhydrous diethyl ether.
-
Slowly add a solution of 2-bromobutane (1 equivalent) in anhydrous diethyl ether from the dropping funnel while stirring under a nitrogen atmosphere. The reaction is exothermic and may require cooling in an ice bath to maintain a gentle reflux.
-
After the addition is complete, continue stirring at room temperature for 1 hour to ensure complete formation of sec-butyllithium.
-
-
Formation of Lithium di(sec-butyl)cuprate (Gilman Reagent):
-
In a separate flame-dried flask under nitrogen, suspend copper(I) iodide (0.5 equivalents) in anhydrous diethyl ether.
-
Cool this suspension to -78 °C using a dry ice/acetone bath.
-
Slowly transfer the prepared sec-butyllithium solution (1 equivalent) to the CuI suspension via a cannula.
-
Allow the mixture to stir at -78 °C for 30 minutes. The formation of the Gilman reagent is indicated by a change in the solution's appearance.
-
-
Coupling Reaction:
-
To the freshly prepared Gilman reagent at -78 °C, slowly add a solution of 2-bromobutane (1 equivalent) in anhydrous diethyl ether.
-
Allow the reaction mixture to warm slowly to room temperature and stir for 2-3 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation to obtain pure this compound.
-
Protocol 2: Wurtz Reaction
This protocol outlines the direct coupling of 2-chlorobutane using sodium metal.[13]
Materials:
-
2-Chlorobutane (≥98%)
-
Sodium metal, cut into small pieces
-
Anhydrous diethyl ether
Procedure:
-
Reaction Setup:
-
Equip a flame-dried, three-necked round-bottom flask with a reflux condenser, a mechanical stirrer, and a nitrogen inlet.
-
Add anhydrous diethyl ether to the flask, followed by small, freshly cut pieces of sodium metal (2.2 equivalents).
-
-
Coupling:
-
Slowly add 2-chlorobutane (2 equivalents) dropwise to the stirred suspension of sodium in ether.
-
The reaction is highly exothermic. Maintain a controlled reflux by adjusting the addition rate and, if necessary, using an external cooling bath.
-
After the addition is complete, continue to reflux the mixture with stirring for an additional 2-4 hours to drive the reaction to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Very cautiously, add ethanol to quench any unreacted sodium metal.
-
Slowly add water to dissolve the sodium chloride byproduct.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with diethyl ether.
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution using a rotary evaporator.
-
Purify the resulting liquid via fractional distillation to isolate this compound.
-
General Experimental Workflow
The synthesis of this compound, regardless of the specific method, follows a general laboratory workflow from reaction setup to final product analysis.
Caption: General workflow for synthesis and purification.
Safety and Handling
This compound is a highly flammable liquid and vapor.[2] It can cause skin irritation and may be fatal if swallowed and enters the airways.[2] All manipulations should be performed in a chemical fume hood. The synthesis protocols involve pyrophoric reagents (alkyllithiums) and highly reactive metals (lithium, sodium) which react violently with water. Strict adherence to anhydrous and inert atmosphere techniques is critical for safety and reaction success.
Conclusion
The synthesis of this compound can be effectively achieved through several established methods in organic chemistry. The Corey-House synthesis offers a high-yield and clean route, making it preferable for targeted synthesis where starting materials are readily available. The Wurtz reaction provides a simpler, albeit often lower-yielding, alternative. For stereospecific synthesis, the catalytic hydrogenation of the corresponding alkene is the most suitable method. The choice of protocol will ultimately be guided by the specific requirements of the research or development goal, including yield, purity, cost, and safety considerations.
References
- 1. 3,4-二甲基己烷 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C8H18 | CID 11412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hexane, 3,4-dimethyl- [webbook.nist.gov]
- 4. scbt.com [scbt.com]
- 5. This compound CAS#: 583-48-2 [m.chemicalbook.com]
- 6. This compound(583-48-2) 1H NMR [m.chemicalbook.com]
- 7. Corey–House synthesis - Wikipedia [en.wikipedia.org]
- 8. Corey House Reaction: Mechanism, Steps & Applications [vedantu.com]
- 9. Wurtz Reaction - GeeksforGeeks [geeksforgeeks.org]
- 10. SATHEE CUET: Chemistry Wurtz Reaction [cuet.iitk.ac.in]
- 11. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 12. Which stereoisomer of 3,4-dimethyl-3-hexene forms (3S,4S)-3,4-dim... | Study Prep in Pearson+ [pearson.com]
- 13. youtube.com [youtube.com]
An In-depth Technical Guide to the Stereoisomers of 3,4-Dimethylhexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stereoisomers of 3,4-dimethylhexane, a saturated hydrocarbon with two chiral centers. Understanding the stereochemistry of aliphatic hydrocarbons is crucial in various fields, including asymmetric synthesis, catalysis, and materials science. This document details the structure, properties, and analytical separation of the stereoisomers of this compound.
Introduction to the Stereoisomers of this compound
This compound possesses two stereogenic centers at carbons 3 and 4. This gives rise to a total of three distinct stereoisomers: a pair of enantiomers and a meso compound.
-
Enantiomers: The (3R,4R)-3,4-dimethylhexane and (3S,4S)-3,4-dimethylhexane isomers are non-superimposable mirror images of each other. They exhibit identical physical properties, except for their interaction with plane-polarized light.
-
Meso Compound: The (3R,4S)-3,4-dimethylhexane isomer has a plane of symmetry and is therefore achiral and optically inactive. Its mirror image, (3S,4R)-3,4-dimethylhexane, is identical to it.
Structures of the Stereoisomers
The three-dimensional arrangement of the atoms in each stereoisomer is depicted below using Fischer projections.
-
(3R,4R)-3,4-dimethylhexane and (3S,4S)-3,4-dimethylhexane (Enantiomeric Pair): These molecules are chiral and will rotate plane-polarized light in equal but opposite directions.
-
(3R,4S)-3,4-dimethylhexane (Meso Compound): This molecule is achiral due to an internal plane of symmetry and will not rotate plane-polarized light.
Physical and Chemical Properties
| Property | (3R,4R)-3,4-dimethylhexane | (3S,4S)-3,4-dimethylhexane | meso-(3R,4S)-3,4-dimethylhexane | Mixture of Stereoisomers |
| Molecular Formula | C₈H₁₈ | C₈H₁₈ | C₈H₁₈ | C₈H₁₈ |
| Molecular Weight | 114.23 g/mol | 114.23 g/mol | 114.23 g/mol | 114.23 g/mol |
| Boiling Point | Data not available | Data not available | 118 °C[1] | 117-119 °C[2][3] |
| Density | Data not available | Data not available | Data not available | ~0.72 g/mL at 25 °C |
| Specific Rotation ([α]ᴅ) | Opposite to (3S,4S) | Opposite to (3R,4R) | 0° | Variable (depends on composition) |
Stereoisomeric Relationships
The relationships between the different stereoisomers of this compound can be visualized as follows:
Caption: Relationships between the stereoisomers of this compound.
Experimental Protocols for Separation and Characterization
The separation and characterization of the stereoisomers of this compound primarily rely on chiral gas chromatography for separation and polarimetry for the characterization of the enantiomers.
Chiral Gas Chromatography (GC)
Objective: To separate the enantiomers and the meso compound of this compound.
Methodology:
-
Column Selection: A capillary column coated with a chiral stationary phase (CSP) is essential. Cyclodextrin-based CSPs, such as those derivatized with alkyl or acyl groups, are commonly used for the separation of chiral hydrocarbons.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is suitable for this analysis.
-
Sample Preparation: Prepare a dilute solution of the this compound stereoisomer mixture in a volatile, non-polar solvent (e.g., pentane or hexane).
-
GC Conditions:
-
Injector Temperature: 200-250 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 40-60 °C) and ramp up to a higher temperature (e.g., 150-180 °C) at a controlled rate (e.g., 2-5 °C/min). Isothermal conditions may also be employed.
-
Carrier Gas: Helium or hydrogen at an appropriate flow rate.
-
Detector Temperature: 250-300 °C
-
-
Data Analysis: The retention times of the different stereoisomers will vary, allowing for their separation and quantification based on the peak areas in the chromatogram. The meso compound will elute as a single peak, while the two enantiomers will elute as separate peaks.
Polarimetry
Objective: To measure the optical rotation of the separated enantiomers.
Methodology:
-
Instrumentation: A polarimeter is used to measure the angle of rotation of plane-polarized light.
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the purified enantiomer in a suitable achiral solvent (e.g., hexane or ethanol) to a known volume in a volumetric flask.
-
The concentration of the solution should be accurately determined.
-
-
Measurement:
-
Calibrate the polarimeter with the pure solvent (blank).
-
Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present.
-
Measure the observed rotation (α) at a specific wavelength (usually the sodium D-line, 589 nm) and temperature.
-
-
Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula:
[α] = α / (l × c)
where:
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the sample in g/mL.
-
The (3R,4R) and (3S,4S) enantiomers should exhibit specific rotations of equal magnitude but opposite signs. The meso compound will have a specific rotation of zero.
Experimental Workflow
The general workflow for the separation and characterization of this compound stereoisomers is outlined below.
References
An In-Depth Technical Guide on the Thermochemical Properties and Enthalpy of Formation of 3,4-Dimethylhexane
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the thermochemical data for 3,4-dimethylhexane, with a particular focus on its enthalpy of formation. The document details the experimental and computational methodologies employed to determine these properties, presenting the data in a structured format for ease of comparison and analysis.
Thermochemical Data of this compound
This compound (C₈H₁₈) is a branched alkane with significant interest in thermochemical studies due to its relevance as a component of fuels and as a model compound for understanding structure-property relationships in hydrocarbons.[1][2] Accurate thermochemical data is crucial for chemical process design, combustion modeling, and computational chemistry benchmarks.
The standard enthalpy of formation (ΔfH°) is a fundamental thermodynamic property representing the change in enthalpy during the formation of one mole of a substance from its constituent elements in their standard states.
| Phase | Enthalpy of Formation (ΔfH°) (kJ/mol) | Method | Reference |
| Liquid | -252.0 ± 1.5 | Combustion Calorimetry (Ccb) | Prosen and Rossini, 1945[1] |
| Gas | -214.3 ± 1.6 | Derived from liquid phase and vaporization data | Prosen and Rossini, 1945; Majer and Svoboda, 1985[1][3] |
| Gas (estimated) | -216.5 | Computational (Molecular Mechanics) |
Note: The gas phase enthalpy of formation is derived from the liquid phase value and the enthalpy of vaporization.
The standard enthalpy of combustion (ΔcH°) is the enthalpy change when one mole of a substance is completely burned in oxygen under standard conditions.
| Phase | Enthalpy of Combustion (ΔcH°) (kJ/mol) | Method | Reference |
| Liquid | -5468.7 ± 1.5 | Combustion Calorimetry (Ccb) | Prosen and Rossini, 1945[1] |
| Liquid | -5437.9 | Combustion Calorimetry (Ccb) | Fajans, 1920[1] |
The enthalpy of vaporization (ΔvapH) is the amount of energy required to transform one mole of a liquid into a gas at a given pressure and temperature.
| Enthalpy of Vaporization (ΔvapH) (kJ/mol) | Temperature (K) | Method | Reference |
| 37.7 | 298.15 (Standard Conditions) | Not specified | Stephenson and Malanowski, 1987[3] |
| 33.24 | 390.9 | Not specified | Majer and Svoboda, 1985[3] |
Experimental Protocols
The experimental determination of the enthalpy of formation for volatile organic compounds like this compound primarily relies on combustion calorimetry.
The seminal work by Prosen and Rossini in 1945 provided the accepted experimental value for the heat of combustion of this compound.[1] The methodology employed was oxygen bomb calorimetry, a technique that remains a cornerstone of experimental thermochemistry.
Principle: A known mass of the sample is completely combusted in a high-pressure oxygen environment within a constant-volume vessel (the "bomb"). The heat released by the combustion is absorbed by a surrounding water bath, and the resulting temperature change is measured.
Detailed Methodology:
-
Sample Preparation: A precise mass of high-purity this compound is encapsulated in a thin-walled glass ampoule or a gelatin capsule to prevent its evaporation before ignition. This is a critical step for volatile liquids.
-
Bomb Assembly: The encapsulated sample is placed in a crucible (typically platinum) inside the bomb. A fuse wire (e.g., iron or platinum) is positioned to be in contact with the sample or a combustion aid.
-
Pressurization: The bomb is sealed and purged of air, then filled with high-purity oxygen to a pressure of approximately 30 atm.
-
Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in a calorimeter bucket. The bucket is housed within an insulating jacket to minimize heat exchange with the surroundings. A precision thermometer or thermistor is used to monitor the water temperature.
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water bath is recorded at regular intervals before, during, and after the combustion until a steady final temperature is reached.
-
Corrections: Several corrections are applied to the observed temperature rise to account for:
-
Heat exchange with the surroundings.
-
The heat of combustion of the fuse wire.
-
The formation of nitric acid from residual nitrogen in the bomb.
-
The heat of combustion of any sample containment material (e.g., gelatin capsule).
-
-
Calibration: The calorimeter is calibrated by combusting a standard substance with a precisely known heat of combustion, such as benzoic acid. This determines the heat capacity of the calorimeter system.
-
Calculation of ΔcH°: The heat of combustion of the sample is calculated from the corrected temperature rise and the heat capacity of the calorimeter.
The standard enthalpy of formation (ΔfH°) of this compound is not measured directly but is calculated from its experimentally determined standard enthalpy of combustion (ΔcH°) using Hess's Law.
Principle: Hess's Law states that the total enthalpy change for a reaction is independent of the pathway taken.
Methodology:
The combustion reaction for this compound is: C₈H₁₈(l) + 12.5 O₂(g) → 8 CO₂(g) + 9 H₂O(l)
According to Hess's Law, the enthalpy of this reaction (ΔcH°) can also be expressed in terms of the enthalpies of formation (ΔfH°) of the reactants and products: ΔcH° = [8 * ΔfH°(CO₂, g) + 9 * ΔfH°(H₂O, l)] - [ΔfH°(C₈H₁₈, l) + 12.5 * ΔfH°(O₂, g)]
By rearranging this equation, the enthalpy of formation of this compound can be calculated, as the standard enthalpies of formation of CO₂, H₂O, and O₂ are well-established values.
Computational Protocols
High-accuracy composite quantum chemical methods are powerful tools for calculating thermochemical data, providing valuable insights and predictions. Methods like Gaussian-n (G3, G4) and Complete Basis Set (CBS) are designed to approximate the results of very high-level calculations at a more manageable computational cost.
The CBS-QB3 method is a widely used composite method known for its accuracy in predicting thermochemical properties. It involves a series of calculations to extrapolate the energy to the complete basis set limit.
Methodology:
-
Geometry Optimization: The molecular geometry of this compound is optimized using the B3LYP density functional theory (DFT) method with the 6-311G(2d,d,p) basis set.
-
Frequency Calculation: A vibrational frequency analysis is performed at the same B3LYP/6-311G(2d,d,p) level of theory to obtain the zero-point vibrational energy (ZPVE) and thermal corrections. The ZPVE is typically scaled by an empirical factor (e.g., 0.99) to correct for anharmonicity.
-
High-Level Single-Point Energy Calculations: A series of single-point energy calculations are performed on the optimized geometry using more sophisticated methods and larger basis sets:
-
Coupled Cluster with singles, doubles, and perturbative triples [CCSD(T)/6-31+G*]
-
Fourth-order Møller-Plesset perturbation theory with single, double, and quadruple excitations [MP4(SDQ)/6-31+G(d(f),p)]
-
Second-order Møller-Plesset perturbation theory [MP2/6-311+G(3d2f,2df,2p)]
-
-
CBS Extrapolation: The results from the MP2 calculations with different basis sets are used to extrapolate the energy to the complete basis set limit.
-
Final Energy Calculation: The final CBS-QB3 energy is a composite value derived from the energies calculated in the preceding steps, including empirical corrections.
G3 theory is another composite method that builds upon the earlier G2 theory to achieve high accuracy. It involves a similar multi-step process to CBS-QB3 but with a different combination of theoretical methods and basis sets.
Methodology:
-
Geometry Optimization: An initial geometry optimization is performed at the MP2(Full)/6-31G(d) level of theory.
-
Frequency Calculation: Vibrational frequencies are calculated at the HF/6-31G(d) level and scaled by an empirical factor (0.8929) to obtain the ZPVE.
-
High-Level Single-Point Energy Calculations: A series of single-point energy calculations are performed on the optimized geometry at various levels of theory, including QCISD(T), MP4, and MP2, with progressively larger basis sets.
-
Empirical Corrections: The final G3 energy is obtained by summing the energies from the different levels of theory and adding a higher-level correction (HLC) term, which is an empirical correction that depends on the number of valence electrons.
Conclusion
The thermochemical data for this compound, particularly its enthalpy of formation, are well-established through careful experimental work, primarily bomb calorimetry. These experimental values serve as a crucial benchmark for the development and validation of high-accuracy computational chemistry methods. The detailed protocols outlined in this guide for both experimental and computational approaches provide a framework for understanding and reproducing these important thermochemical properties. For researchers in fields ranging from combustion science to drug development, a thorough understanding of these methodologies is essential for accurate modeling and prediction of chemical behavior.
References
Commercial Sources and Quality Control of 3,4-Dimethylhexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial sources, procurement, and quality control of 3,4-Dimethylhexane (CAS No. 583-48-2). Intended for professionals in research, and drug development, this document outlines key suppliers, available purities, and detailed experimental protocols for purity assessment.
Commercial Availability of this compound
This compound is a branched alkane available from a variety of chemical suppliers, catering to a range of research and development needs. It is typically offered in differing purity grades and quantities, from analytical standards to larger volumes for synthesis applications. Below is a summary of prominent commercial sources.
| Supplier | Brand/Product Line | Catalog Number (Example) | Purity | Available Quantities |
| Thermo Scientific Chemicals | Thermo Scientific Chemicals (formerly Alfa Aesar) | AAH5349806 | 97% | 5 g, 25 g |
| Sigma-Aldrich (Merck) | Supelco | 40512 | ≥99.0% (GC) | 1 mL |
| 97% | ||||
| TCI (Tokyo Chemical Industry) | TCI | D1228 | >97.0% (GC) | 5 mL |
| Santa Cruz Biotechnology | sc-254131 | Contact for details | ||
| National Analytical Corporation | 95%, 99.0% | Contact for details | ||
| CymitQuimica | Distributor for TCI | 3B-D1228 | >97.0% (GC) | 5 mL |
| ProcessPointChemicals | Contact for details |
Note: Pricing and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information. Some suppliers may offer bulk quantities upon request.
Procurement Workflow
The procurement of this compound for research purposes follows a standardized workflow, from initial supplier identification to final product reception and quality verification.
Commercial Synthesis of this compound
While detailed proprietary synthesis routes are seldom disclosed by manufacturers, the commercial production of this compound can be achieved through several established organic chemistry methods. These methods typically involve the formation of carbon-carbon bonds to construct the branched octane skeleton.
Common synthetic strategies include:
-
Alkylation: The alkylation of a smaller hydrocarbon, such as hexane, with a methylating agent like methyl iodide in the presence of a strong base can introduce the desired methyl branches.
-
Hydrocarbon Cracking: In the petroleum industry, larger hydrocarbons can be broken down into smaller, more valuable branched alkanes like this compound through high-temperature and high-pressure cracking processes.
-
Catalytic Reforming: Zeolites and other metal oxide catalysts can be employed under controlled conditions to facilitate the isomerization and rearrangement of linear alkanes into their branched counterparts.
Quality Control and Purity Assessment
Ensuring the purity of this compound is critical for its application in sensitive research and development environments. The most common and effective method for purity assessment is Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the separation of the main component from any impurities and provides confident identification based on mass spectra.
Experimental Protocol: Purity Analysis by GC-MS
This protocol outlines a general procedure for the determination of this compound purity. Instrument conditions may need to be optimized for specific equipment and columns.
1. Sample Preparation:
-
Prepare a 1% (v/v) solution of this compound in a high-purity, volatile organic solvent such as hexane or dichloromethane.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could interfere with the analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for the separation of hydrocarbon isomers.
-
Injector: Split/splitless injector.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split mode with a split ratio of 50:1.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp to 150 °C at a rate of 10 °C/min.
-
Hold at 150 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 35-200 amu.
3. Data Analysis:
-
The primary peak in the chromatogram should correspond to this compound.
-
Identify the peak by comparing its retention time with that of a certified reference standard.
-
Confirm the identity of the peak by matching its mass spectrum with a reference spectrum from a library (e.g., NIST).
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram (excluding the solvent peak).
Quality Control Workflow
The following diagram illustrates a typical workflow for the quality control analysis of an incoming batch of this compound.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources.[1][2] It is important to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and personal protective equipment.[2][3]
This guide provides a foundational understanding of the commercial landscape and quality control considerations for this compound. For specific applications, further optimization of analytical methods and consultation with suppliers is recommended.
References
Navigating the Handling of 3,4-Dimethylhexane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for 3,4-Dimethylhexane. The information is intended to support researchers, scientists, and professionals in drug development in the safe management and use of this chemical compound. This document outlines its physical and chemical properties, associated hazards, and detailed procedural recommendations for its handling, storage, and in case of emergencies.
Core Safety and Property Data at a Glance
For ease of reference and comparison, the following tables summarize the key quantitative data for this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H18 | [1][2] |
| Molecular Weight | 114.23 g/mol | [2][3] |
| CAS Number | 583-48-2 | [1][3] |
| Appearance | Colorless to almost colorless clear liquid | [4][5] |
| Boiling Point | 116.6 ± 7.0 °C to 119 °C | [1][6][7] |
| Density | 0.7 ± 0.1 g/cm³ (0.72 g/mL at 25 °C) | [1][6][7] |
| Flash Point | 6 °C (42.8 °F) - closed cup | [7] |
| Vapor Pressure | 21.5 ± 0.1 mmHg at 25°C | [1] |
| Refractive Index | 1.399 to 1.403 at 20°C | [1][5][6] |
| Water Solubility | 799.4 µg/L (temperature not stated) | [5] |
| LogP (Octanol/Water Partition Coefficient) | 4.64 | [1] |
Table 2: Hazard Identification and Classification
| Hazard Class | GHS Classification | Signal Word | Hazard Statement |
| Flammable Liquids | Category 2 | Danger | H225: Highly flammable liquid and vapor.[3][8] |
| Aspiration Hazard | Category 1 | Danger | H304: May be fatal if swallowed and enters airways.[3][8] |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[3][8] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Narcotic effects) | Warning | H336: May cause drowsiness or dizziness.[3][8] |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | Warning | H400: Very toxic to aquatic life.[8] |
| Hazardous to the Aquatic Environment, Long-term Hazard | Category 1 | Warning | H410: Very toxic to aquatic life with long lasting effects.[8] |
Understanding the Risks: A Visual Guide
The following diagram illustrates the primary hazards associated with this compound and the corresponding safety measures to mitigate these risks.
Caption: Key hazards of this compound and corresponding safety precautions.
Safe Laboratory Workflow
Adherence to a stringent workflow is critical when handling this compound. The following diagram outlines the recommended procedure for its safe use in a laboratory setting.
Caption: Recommended safe handling workflow for this compound in a laboratory.
Detailed Safety and Handling Protocols
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tight-sealing safety goggles and a face shield.[2]
-
Skin Protection: Wear protective gloves and clothing to prevent skin contact.[2]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA-approved respirator. For high airborne contaminant concentrations, a positive-pressure supplied air respirator may be necessary.[2]
Safe Handling and Storage:
-
Use with local exhaust ventilation.[2]
-
Do not breathe vapors or mist.[2]
-
Wash hands and any exposed skin thoroughly after handling.[2]
-
Keep away from heat, sparks, open flames, and hot surfaces.[2][4]
-
Ground and bond the container and receiving equipment to prevent static discharge.[2][4]
-
Store locked up.[2]
First-Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. If eye irritation persists, get medical advice/attention.[2][9]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower. If skin irritation occurs, get medical advice/attention.[9]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4][9]
-
Ingestion: Immediately call a POISON CENTER or doctor. Do NOT induce vomiting.[4][9] If vomiting occurs naturally, have the victim lean forward.[10] Clean the mouth with water and drink plenty of water afterward.[2][10] Never give anything by mouth to an unconscious person.[2]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use carbon dioxide (CO2), dry chemical, or foam for extinction.[9][11] For large fires, apply water from as far as possible as a mist or spray; solid streams of water may be ineffective.[11]
-
Specific Hazards: The vapor is flammable and can travel to a source of ignition and flash back.[12] Containers may explode when heated.
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus (pressure-demand, MSHA/NIOSH approved or equivalent) and full protective gear.[2]
Accidental Release Measures:
-
Personal Precautions: Use personal protective equipment.[2] Remove all sources of ignition.[2] Evacuate personnel to safe areas.[2]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so.[2] Do not let the product enter drains.[11] Avoid release to the environment.[4]
-
Methods for Cleaning Up: Soak up with inert absorbent material.[2] Use spark-proof tools and explosion-proof equipment.[9] Collect spillage and place it in a suitable, closed container for disposal.[4][9]
Experimental Protocols for Safety-Related Properties
The following are summaries of standardized methodologies for determining key safety parameters of chemicals like this compound.
Flash Point Determination: The flash point of a volatile liquid is the lowest temperature at which its vapors will ignite in the presence of an ignition source. For a liquid like this compound with a viscosity of less than 45 SUS at 37.8 °C and no suspended solids, the ASTM D-56 (Standard Method of Test for Flashpoint by Tag Closed Tester) is appropriate.[12]
-
Principle: The sample is placed in a test cup and slowly heated. A small flame is periodically passed over the surface of the liquid. The flash point is the lowest temperature at which the application of the test flame causes the vapor above the sample to ignite.
-
Apparatus: Tag Closed Tester, thermometer.
-
Procedure Outline:
-
The apparatus is set up in a draft-free area.
-
The sample is cooled to a temperature at least 10°C below the expected flash point and then placed into the test cup.
-
The lid, with the thermometer and test flame applicator, is placed on the cup.
-
Heating is initiated at a slow, constant rate.
-
At prescribed temperature intervals, the test flame is applied by operating the shutter mechanism.
-
The temperature at which a distinct flash is observed inside the cup is recorded as the flash point.
-
For liquids with higher viscosity or suspended solids, the ASTM D-93 (Standard Method of Test for Flashpoint by Pensky-Martens Closed Tester) would be used.[12] The Setaflash Closed Tester (ASTM D3278-73) is also an accepted alternative method.[13][14]
Acute Oral Toxicity Assessment (OECD Guidelines): To determine the potential for a substance to cause adverse effects from a single oral dose, several OECD guidelines are available. These methods aim to minimize the number of animals used.
-
OECD Test Guideline 423 (Acute Toxic Class Method): This method involves a stepwise procedure with a small number of animals per step.[4][8]
-
Principle: The method assigns a substance to a toxicity class based on the mortality observed after sequential dosing at one of four fixed starting dose levels (5, 50, 300, or 2000 mg/kg body weight).[4][15]
-
Procedure Outline:
-
A group of animals (typically three) of a single sex is dosed at a specific level.
-
The outcome (mortality or survival) determines the next step:
-
If mortality is observed, the test is repeated with a lower dose.
-
If no mortality is observed, the test is repeated with a higher dose.
-
-
This process continues until the toxicity class can be determined.
-
-
-
OECD Test Guideline 425 (Up-and-Down Procedure): This method is also a sequential dosing test but aims to estimate the LD50 (the dose expected to be lethal to 50% of the animals).[9]
-
Principle: Animals are dosed one at a time. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal.
-
Procedure Outline:
-
A single animal is dosed at a level just below the best preliminary estimate of the LD50.
-
If the animal survives, the next animal is dosed at a higher level.
-
If the animal dies, the next animal is dosed at a lower level.
-
This continues until a specified number of reversals in the outcome have been observed. The LD50 is then calculated using the maximum likelihood method.
-
-
In Vitro Skin Irritation Testing (OECD Test Guideline 439): This in vitro method uses a reconstructed human epidermis (RhE) model to identify chemicals that cause skin irritation.[1][5][6][10][11]
-
Principle: The test chemical is applied topically to the RhE tissue. Skin irritation is identified by the chemical's ability to reduce the viability of the tissue below a certain threshold.[6] Cell viability is typically measured using the MTT assay, which assesses mitochondrial activity.[10]
-
Procedure Outline:
-
The test chemical is applied to the surface of triplicate RhE tissue models.
-
The tissues are incubated with the chemical for a specific period (e.g., 60 minutes).[6]
-
The chemical is then removed by washing, and the tissues are transferred to fresh medium for a recovery period (e.g., 42 hours).[6]
-
After the recovery period, the tissues are incubated with MTT.
-
The amount of formazan produced (which is proportional to the number of viable cells) is quantified by spectrophotometry after extraction.
-
The cell viability is calculated relative to negative controls. A viability of ≤ 50% indicates that the chemical is a skin irritant (UN GHS Category 2).[6]
-
Airborne Concentration Monitoring (NIOSH Methods): To assess workplace exposure to hydrocarbons like this compound, NIOSH provides standardized analytical methods.
-
NIOSH Manual of Analytical Methods (NMAM) 1500 (Hydrocarbons, BP 36-216 °C): This method is suitable for a range of hydrocarbons.[16]
-
Principle: A known volume of air is drawn through a solid sorbent tube (containing coconut shell charcoal) to adsorb the hydrocarbon vapors. The sample is then desorbed in the laboratory and analyzed by gas chromatography.
-
Sampling Procedure Outline:
-
A personal sampling pump is calibrated with a representative sorbent tube in line.
-
The ends of the sorbent tube are broken, and it is connected to the pump with flexible tubing.
-
Air is sampled at a known flow rate for a specified total sample size.
-
The tube is then capped and sent to a laboratory for analysis.
-
-
Analytical Procedure Outline:
-
The front and back sections of the charcoal are placed in separate vials.
-
A desorption solvent (e.g., carbon disulfide) is added to each vial.
-
The samples are analyzed by gas chromatography with a flame ionization detector (GC-FID).
-
The mass of the analyte is determined by comparison with standards.
-
-
This guide is intended to provide a thorough understanding of the safety and handling requirements for this compound. It is imperative that all users of this chemical familiarize themselves with this information and the contents of the Safety Data Sheet (SDS) provided by the supplier before commencing any work. Always adhere to established laboratory safety protocols and regulatory requirements.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. osha.gov [osha.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oecd.org [oecd.org]
- 6. x-cellr8.com [x-cellr8.com]
- 7. Page:NIOSH Manual of Analytical Methods - 5515.pdf/5 - Wikisource, the free online library [en.wikisource.org]
- 8. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. senzagen.com [senzagen.com]
- 11. oecd.org [oecd.org]
- 12. 1910.106 - Flammable liquids. | Occupational Safety and Health Administration [osha.gov]
- 13. 29 CFR 1910.106(a)(14), "Flashpoint" -- Acceptable Method of Determining Flashpoints | Occupational Safety and Health Administration [osha.gov]
- 14. osha.oregon.gov [osha.oregon.gov]
- 15. scribd.com [scribd.com]
- 16. cdc.gov [cdc.gov]
An In-depth Technical Guide to the Solubility of 3,4-Dimethylhexane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethylhexane is a branched-chain alkane, a class of saturated hydrocarbons. Its molecular structure and nonpolar nature are the primary determinants of its solubility characteristics. Understanding the solubility of this compound in various organic solvents is crucial for its application in chemical synthesis, reaction chemistry, and purification processes. This guide provides a comprehensive overview of the solubility of this compound, based on established principles of chemical interactions, and outlines a detailed experimental protocol for its determination.
Core Principle: "Like Dissolves Like"
The solubility of alkanes in organic solvents is governed by the principle of "like dissolves like."[1][2] This principle states that substances with similar polarity and intermolecular forces are more likely to be soluble in one another. This compound is a nonpolar molecule, with the only intermolecular forces being weak van der Waals forces (specifically, London dispersion forces).[1][2] Therefore, it will readily dissolve in or mix with other nonpolar solvents that also exhibit van der Waals forces as their primary intermolecular attraction.[1][2]
Conversely, this compound is expected to have very low solubility or be immiscible with highly polar solvents, such as water. This is because the strong hydrogen bonds between polar solvent molecules would need to be broken to accommodate the nonpolar alkane molecules, a process that is not energetically favorable as the new interactions would be much weaker.
Factors Affecting Solubility
Several factors can influence the solubility of this compound in organic solvents:
-
Polarity of the Solvent: This is the most critical factor. Nonpolar solvents will be the most effective at dissolving this compound.
-
Temperature: For liquid-liquid mixtures where the components are not fully miscible, an increase in temperature generally increases solubility. For miscible liquids, temperature has a less pronounced effect on the miscibility itself but can affect properties like viscosity.
-
Pressure: For liquid-in-liquid solubility, pressure typically has a negligible effect under standard laboratory conditions.
-
Molecular Size and Branching: While this compound is an isomer of octane, its branched structure can slightly influence its interaction with solvents compared to its straight-chain counterpart. However, for the purpose of general solubility, it will behave similarly to other C8 alkanes.
Predicted Solubility of this compound in Common Organic Solvents
Due to a lack of specific quantitative experimental data for the solubility of this compound in the public domain, the following table is based on the well-established principles of "like dissolves like" and the known properties of alkanes. For a liquid solute like this compound, high solubility in a liquid solvent is referred to as miscibility.
| Solvent | Chemical Formula | Polarity | Predicted Solubility/Miscibility with this compound |
| Nonpolar Solvents | |||
| Hexane | C₆H₁₄ | Nonpolar | Miscible |
| Heptane | C₇H₁₆ | Nonpolar | Miscible |
| Toluene | C₇H₈ | Nonpolar | Miscible |
| Diethyl Ether | (C₂H₅)₂O | Slightly Polar | Miscible |
| Carbon Tetrachloride | CCl₄ | Nonpolar | Miscible |
| Cyclohexane | C₆H₁₂ | Nonpolar | Miscible |
| Polar Aprotic Solvents | |||
| Acetone | C₃H₆O | Polar | Likely Immiscible or Very Low Solubility |
| Acetonitrile | C₂H₃N | Polar | Likely Immiscible or Very Low Solubility |
| Dimethylformamide (DMF) | C₃H₇NO | Polar | Likely Immiscible or Very Low Solubility |
| Polar Protic Solvents | |||
| Water | H₂O | Highly Polar | Immiscible |
| Methanol | CH₃OH | Highly Polar | Immiscible |
| Ethanol | C₂H₅OH | Polar | Likely Immiscible or Very Low Solubility |
Experimental Protocol for Determining Miscibility
The following is a detailed methodology for determining the miscibility of this compound with various organic solvents.
Objective: To qualitatively determine the miscibility of this compound in a range of organic solvents at a controlled temperature.
Materials:
-
This compound (high purity)
-
A selection of organic solvents (e.g., hexane, toluene, acetone, ethanol, methanol)
-
Graduated cylinders or pipettes (for accurate volume measurement)
-
Test tubes with stoppers
-
Test tube rack
-
Vortex mixer (optional)
-
Water bath or heating block for temperature control (if investigating temperature effects)
-
Safety glasses, gloves, and lab coat
Procedure:
-
Preparation: Ensure all glassware is clean and dry to avoid contamination. Perform all steps in a well-ventilated fume hood.
-
Solvent Addition: Into a clean, dry test tube, add a specific volume (e.g., 2 mL) of the chosen organic solvent.
-
Analyte Addition: To the same test tube, add an equal volume (2 mL) of this compound.
-
Mixing: Stopper the test tube securely and invert it several times or use a vortex mixer for approximately 30 seconds to ensure thorough mixing of the two liquids.
-
Observation: Place the test tube in a rack and allow it to stand undisturbed for at least 5 minutes. Observe the contents of the test tube against a well-lit background.
-
Miscible: If the mixture remains a single, clear, homogeneous phase with no visible interface, the two liquids are miscible under these conditions.
-
Immiscible: If two distinct layers form, the liquids are immiscible. Note which liquid is in the upper and lower layer to make a qualitative assessment of their relative densities.
-
Partially Miscible: If the mixture initially appears cloudy or forms an emulsion that separates slowly, or if the volumes of the layers change, the liquids may be partially miscible.
-
-
Record Keeping: Record the observations for each solvent tested, noting whether the liquids are miscible or immiscible. If immiscible, describe the appearance of the two phases.
-
Temperature Variation (Optional): To investigate the effect of temperature, the test tubes containing the mixtures can be placed in a water bath set to a specific temperature (e.g., 40°C) and the observations repeated.
Visualizations
The following diagrams illustrate the core concepts and workflows related to the solubility of this compound.
Caption: Logical flow of solubility based on molecular polarity.
Caption: Step-by-step workflow for determining liquid-liquid miscibility.
Conclusion
References
Unveiling the Origins of 3,4-Dimethylhexane: A Technical Guide to its Natural Occurrence and Sources
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence and sources of the branched-chain alkane, 3,4-Dimethylhexane. While a seemingly simple hydrocarbon, understanding its origins in both geological and biological systems is crucial for various fields, from geochemistry to the study of volatile organic compounds in natural products. This document collates available data on its presence, details experimental methodologies for its detection, and visualizes its known and potential sources.
Natural Occurrence and Sources
This compound is a saturated hydrocarbon with the chemical formula C8H18. Its natural occurrence is primarily associated with geological formations, specifically as a constituent of petroleum and its refined products. It is also found as a volatile organic compound in certain plant-based materials.
Geological Sources: this compound is a component of crude oil and is consequently present in various petroleum fractions.[1][2] It is typically found in light naphtha, a complex mixture of hydrocarbons with 5 to 12 carbon atoms.[3][4][5][6] The formation of this compound in crude oil is a result of the thermal degradation of larger organic molecules from ancient biomass over geological time scales.
Biological Sources: The presence of this compound has been reported in the volatile profile of milled rice (Oryza sativa). While the concentrations are generally low, this finding suggests a potential for biosynthesis in plants. The biosynthesis of branched-chain alkanes, in general, is known to occur in microorganisms through pathways involving the manipulation of fatty acid synthesis.[7] Although a specific biosynthetic pathway for this compound in rice has not been elucidated, its presence points to a possible biological origin.
Quantitative Data
Quantitative data for this compound in natural, non-petroleum sources is limited in the available scientific literature. However, its concentration has been quantified in petroleum-derived products. The following table summarizes the available quantitative data.
| Source | Sample Type | Concentration (wt%) | Reference |
| Co-Optima Core Research Gasoline | Alkylate Research Fuel | 0.078 | [1] |
Note: While this compound has been identified as a volatile compound in milled rice, specific quantitative data from the reviewed literature is not currently available.
Experimental Protocols
The identification and quantification of this compound, a volatile organic compound, are typically performed using chromatographic techniques, particularly gas chromatography coupled with mass spectrometry (GC-MS). The following is a representative protocol for the analysis of this compound in a solid plant matrix, such as rice, based on headspace solid-phase microextraction (HS-SPME).
Protocol: Analysis of this compound in a Solid Matrix via HS-SPME-GC-MS
1. Sample Preparation:
-
A representative sample of the solid matrix (e.g., 1-2 grams of milled rice powder) is accurately weighed into a headspace vial (e.g., 20 mL).
-
An internal standard (e.g., a deuterated alkane) may be added at a known concentration for accurate quantification.
-
The vial is immediately sealed with a magnetic crimp cap fitted with a PTFE/silicone septum.
2. Headspace Solid-Phase Microextraction (HS-SPME):
-
The sealed vial is placed in an autosampler tray or a heating block and incubated at a controlled temperature (e.g., 60-80°C) for a specific duration (e.g., 20-30 minutes) to allow the volatile compounds to partition into the headspace.
-
An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is then exposed to the headspace of the vial for a defined extraction time (e.g., 20-40 minutes) to adsorb the volatile analytes.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Injection: The SPME fiber is withdrawn from the sample vial and immediately inserted into the heated injection port of the GC (e.g., at 250°C) for thermal desorption of the analytes onto the GC column. The injection is typically performed in splitless mode to maximize the transfer of analytes.
-
Gas Chromatography:
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used for the separation of alkanes.
- Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1.0-1.5 mL/min).
- Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 40°C, hold for 2-5 minutes), then ramps up to a higher temperature (e.g., 250-280°C) at a controlled rate (e.g., 5-10°C/min).
-
Mass Spectrometry:
- Ionization: Electron ionization (EI) at 70 eV is used.
- Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used.
- Scan Range: The mass-to-charge ratio (m/z) is scanned over a range of approximately 35-400 amu.
- Identification: The identification of this compound is achieved by comparing its mass spectrum and retention time with those of an authentic standard or by matching the mass spectrum with a reference library (e.g., NIST/Wiley).
- Quantification: The concentration of this compound is determined by integrating the peak area of a characteristic ion and comparing it to a calibration curve generated from standards of known concentrations.
Visualization of Natural Sources
The following diagram illustrates the known and potential natural sources and formation pathways of this compound.
Caption: Natural and anthropogenic sources of this compound.
References
- 1. docs.nrel.gov [docs.nrel.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Naphtha - Cargo Handbook - the world's largest cargo transport guidelines website [cargohandbook.com]
- 4. farivaranholding.ir [farivaranholding.ir]
- 5. Naphtha - Wikipedia [en.wikipedia.org]
- 6. What Is Naphtha? Properties, Functions, & How to Process It | Chandra Asri [chandra-asri.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Gas chromatography-mass spectrometry (GC-MS) analysis of 3,4-Dimethylhexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[1] 3,4-Dimethylhexane is a volatile branched-chain alkane. This document provides a detailed protocol for the qualitative and quantitative analysis of this compound using GC-MS. The methodology covers sample preparation, instrument parameters, and data analysis, providing a framework for researchers in various fields, including petrochemical analysis and organic synthesis.
Principle
The analysis of this compound by GC-MS involves the volatilization of the sample in the heated injector of a gas chromatograph. The vaporized sample is then carried by an inert gas (mobile phase) through a capillary column containing a stationary phase.[1] Separation is achieved based on the compound's boiling point and its interaction with the stationary phase. As this compound elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and characteristic fragment ions are separated by their mass-to-charge ratio (m/z), generating a unique mass spectrum that allows for unambiguous identification.[2] Quantification can be achieved by creating a calibration curve from the analysis of standards of known concentrations.
Experimental Protocols
Sample Preparation
The appropriate sample preparation method depends on the sample matrix. For liquid samples, a simple dilution is often sufficient. For more complex matrices, headspace or purge and trap techniques may be necessary to isolate the volatile analyte.[3][4]
3.1.1. Liquid Sample Preparation (Dilute and Shoot)
-
Solvent Selection: Use a high-purity volatile organic solvent in which this compound is soluble, such as hexane, pentane, or dichloromethane.[5][6]
-
Dilution: Prepare a stock solution of this compound. From the stock solution, create a series of calibration standards by serial dilution to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[6] Prepare unknown samples by diluting them to fall within the calibration range.
-
Internal Standard (for quantitative analysis): If high precision and accuracy are required, add a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time) at a constant concentration to all standards and samples.
-
Filtration: If the sample contains any particulate matter, filter it through a 0.22 µm syringe filter into a clean GC vial to prevent contamination of the GC system.[3]
3.1.2. Headspace Analysis (for solid or viscous liquid samples)
-
Sample Aliquoting: Place a known amount of the solid or viscous liquid sample into a headspace vial.
-
Equilibration: Seal the vial and place it in a headspace autosampler. The sample is then heated to a specific temperature for a set amount of time to allow the volatile this compound to partition into the headspace gas phase.[5]
-
Injection: A heated, gas-tight syringe is used to withdraw a specific volume of the headspace gas, which is then injected into the GC inlet.[7]
GC-MS Instrumentation and Conditions
The following are typical starting conditions for the analysis of this compound. Optimization may be required based on the specific instrument and application.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC or equivalent[8] |
| Mass Spectrometer | Agilent 5977A MSD or equivalent[8] |
| GC Column | Non-polar column, e.g., DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)[8] |
| Injector | Split/Splitless Injector[8] |
| Injector Temperature | 250 °C[8] |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1) or Splitless for trace analysis[1][8] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[8][9] |
| Oven Temperature Program | Initial temperature: 40 °C, hold for 2 minutes. Ramp to 120 °C at 10 °C/min. |
| MS Transfer Line Temp. | 280 °C[8] |
| Ion Source Temperature | 230 °C[8] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[8] |
| Mass Scan Range | 35-200 amu[8] |
| Solvent Delay | 2 minutes |
Data Presentation
Mass Spectrum of this compound
The mass spectrum of this compound is characterized by a molecular ion peak and several fragment ions. The base peak is the most intense peak in the spectrum.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 41 | ~40 | [C3H5]+ |
| 43 | ~55 | [C3H7]+ |
| 56 | 100 (Base Peak) | [C4H8]+ |
| 57 | ~95 | [C4H9]+ |
| 85 | ~20 | [C6H13]+ |
| 114 | ~5 | [C8H18]+• (Molecular Ion) |
Data is based on the NIST Mass Spectrometry Data Center. Relative intensities can vary slightly depending on the instrument and conditions.[10][11]
Example Calibration Curve Data for Quantitative Analysis
For quantitative analysis, a calibration curve is constructed by plotting the peak area of this compound against the concentration of the standards. The concentration of unknown samples can then be determined from their peak areas using the calibration curve.
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 50,000 |
| 5 | 255,000 |
| 10 | 510,000 |
| 25 | 1,275,000 |
| 50 | 2,550,000 |
| 100 | 5,100,000 |
This table presents example data to illustrate a typical calibration curve. Actual peak areas will vary depending on the instrument's sensitivity and settings.
Visualization
Experimental Workflow
Caption: Workflow for the GC-MS analysis of this compound.
Logical Relationship of Analytical Steps
Caption: Logical flow of the analytical steps in GC-MS.
References
- 1. Gas Chromatography (GC): Separating Volatile Compounds with High Precision - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 2. benchchem.com [benchchem.com]
- 3. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 4. Volatile Organic Compounds (VOC) Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 5. scioninstruments.com [scioninstruments.com]
- 6. uoguelph.ca [uoguelph.ca]
- 7. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Determination of volatile organic compounds (VOCs) in indoor work environments by solid phase microextraction-gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C8H18 | CID 11412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Hexane, 3,4-dimethyl- [webbook.nist.gov]
Application of 3,4-Dimethylhexane in Proteomics Research: An Assessment
Based on a comprehensive review of scientific literature and chemical databases, there is currently no documented application of 3,4-Dimethylhexane in proteomics research . This compound is a non-polar, volatile aliphatic hydrocarbon. Its chemical properties are not conducive to the established workflows in proteomics, which primarily involve the analysis of proteins and peptides. These biomolecules are generally polar and require polar or semi-polar solvent systems for extraction, solubilization, separation, and analysis.
Common solvents and reagents in proteomics include aqueous buffers, acetonitrile, methanol, and formic acid, which are compatible with techniques like liquid chromatography-mass spectrometry (LC-MS). The non-polar nature of this compound makes it unsuitable for these applications as it would not effectively dissolve proteins or peptides and would be incompatible with the reversed-phase chromatography columns ubiquitously used in the field.
To provide a relevant and useful guide in the format requested, this document will focus on Acetonitrile (ACN) , a cornerstone solvent in proteomics, to illustrate the type of application notes and protocols used in this research area.
Application Notes: The Role of Acetonitrile (ACN) in Proteomics
Introduction
Acetonitrile (ACN) is a polar aprotic solvent that is indispensable in nearly all stages of a typical proteomics workflow. Its primary role is as the organic mobile phase in reversed-phase liquid chromatography (RPLC) for the separation of peptides prior to mass spectrometry analysis. The unique properties of ACN, including its low viscosity, UV transparency, and miscibility with water, make it an ideal choice for generating the necessary solvent gradients for high-resolution peptide separation.
Key Applications in Proteomics:
-
Protein Precipitation: ACN is used for the precipitation of proteins from complex biological samples. By adding a high concentration of ACN, proteins are denatured and aggregate, allowing for their separation from other soluble contaminants.
-
Mobile Phase in Reversed-Phase Liquid Chromatography (RPLC): This is the most critical application of ACN in proteomics. In RPLC, peptides are separated based on their hydrophobicity. A gradient of increasing ACN concentration is used to elute peptides from a non-polar stationary phase, with more hydrophobic peptides eluting at higher ACN concentrations.
-
Peptide Desalting and Cleanup: Prior to mass spectrometry, peptide samples must be desalted and cleared of interfering substances. Solid-phase extraction (SPE) cartridges (e.g., C18) are used for this purpose, and ACN is a key solvent for eluting the purified peptides from the C18 resin.
-
Sample Solubilization and Storage: While not the primary solubilization agent for all proteins, ACN in combination with water and other agents like formic acid is often used to solubilize and store peptide mixtures for LC-MS analysis.
Quantitative Data Summary
The following table summarizes key properties and common concentrations of Acetonitrile used in proteomics experiments.
| Parameter | Value / Common Concentration Range | Application Context |
| Chemical Formula | C₂H₃N | - |
| Molar Mass | 41.05 g/mol | - |
| Purity Requirement | LC-MS Grade (or equivalent) | Essential to minimize background noise and interfering peaks in mass spectra. |
| Protein Precipitation | 60-80% (v/v) final concentration | Induces protein precipitation from aqueous biological lysates. |
| RPLC Mobile Phase A | 0.1% Formic Acid in Water | The aqueous phase in the separation gradient. |
| RPLC Mobile Phase B | 80-100% ACN with 0.1% Formic Acid | The organic phase used to create the elution gradient. |
| Peptide Desalting (Wash) | 2-5% ACN with 0.1% Formic Acid | Used to wash salts and other hydrophilic contaminants from the SPE cartridge. |
| Peptide Desalting (Elution) | 50-80% ACN with 0.1% Formic Acid | Used to elute the purified peptides from the SPE cartridge. |
Experimental Protocols
Protocol 1: Acetone Precipitation of Proteins from Cell Lysate
-
Starting Material: Clarified cell lysate in an aqueous buffer (e.g., RIPA, urea-based).
-
Pre-chill Solvent: Place LC-MS grade Acetonitrile at -20°C for at least 1 hour.
-
Precipitation: Add 4 volumes of cold ACN to 1 volume of protein lysate (e.g., 800 µL ACN to 200 µL lysate).
-
Incubation: Vortex briefly and incubate the mixture at -20°C for 2 hours to overnight to allow for complete protein precipitation.
-
Pelleting: Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Removal: Carefully decant and discard the supernatant, which contains non-protein contaminants.
-
Washing (Optional): Add 500 µL of cold 90% ACN, vortex briefly, and centrifuge again at 14,000 x g for 10 minutes at 4°C. Remove the supernatant.
-
Drying: Air-dry the protein pellet for 5-10 minutes to remove residual ACN. Do not over-dry as it can make resolubilization difficult.
-
Downstream Processing: The protein pellet is now ready for resolubilization in a suitable buffer for digestion.
Protocol 2: Peptide Desalting using a C18 Solid-Phase Extraction (SPE) Cartridge
-
Sample Preparation: Ensure the digested peptide sample is acidified, typically with formic acid or trifluoroacetic acid to a final concentration of 0.1-1%.
-
Cartridge Equilibration:
-
Pass 1 mL of 100% ACN through the C18 cartridge.
-
Pass 1 mL of 50% ACN / 0.1% Formic Acid.
-
Pass 2 mL of 0.1% Formic Acid in water (equilibration buffer).
-
-
Sample Loading: Slowly load the acidified peptide sample onto the C18 cartridge.
-
Washing: Wash the cartridge with 2 mL of 0.1% Formic Acid in water to remove salts and hydrophilic impurities.
-
Elution: Elute the purified peptides by passing 1 mL of 50-80% ACN / 0.1% Formic Acid through the cartridge into a clean collection tube.
-
Drying: Dry the eluted peptides in a vacuum centrifuge.
-
Reconstitution: The dried, desalted peptides are now ready to be reconstituted in an appropriate buffer (e.g., Mobile Phase A) for LC-MS analysis.
Visualizations
Caption: A typical bottom-up proteomics workflow highlighting key stages where Acetonitrile (ACN) is used.
Caption: A schematic of a typical Acetonitrile (ACN) gradient used in RPLC for separating peptides.
Application Notes and Protocols for Studying Alkene Hydrogenation Mechanisms Using 3,4-Dimethylhexane Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catalytic hydrogenation of alkenes is a fundamental transformation in organic synthesis, crucial for the production of pharmaceuticals, fine chemicals, and materials. Understanding the underlying mechanisms of this reaction, particularly its stereoselectivity, is paramount for controlling reaction outcomes. Sterically hindered alkenes, such as the isomers of 3,4-dimethyl-2-hexene and 3,4-dimethyl-3-hexene, serve as excellent model substrates for these studies. Their hydrogenation to form 3,4-dimethylhexane provides a clear window into the facial selectivity of hydrogen addition to a tetrasubstituted double bond, a challenging and highly relevant scenario in complex molecule synthesis.
These application notes provide a comprehensive overview of the use of 3,4-dimethyl-2-hexene and its isomers in elucidating hydrogenation mechanisms. We detail the stereochemical outcomes, provide representative quantitative data from analogous systems, and offer detailed experimental protocols for researchers.
Mechanistic Overview: The Horiuti-Polanyi Mechanism
The most widely accepted model for the heterogeneous catalytic hydrogenation of alkenes on a metal surface is the Horiuti-Polanyi mechanism.[1][2][3][4] This mechanism involves the following key steps:
-
Adsorption of Reactants : Both the alkene and molecular hydrogen (H₂) adsorb onto the surface of the metal catalyst (e.g., Palladium, Platinum).
-
Dissociation of Hydrogen : The H-H bond of the adsorbed hydrogen is cleaved, forming metal-hydride bonds on the catalyst surface.
-
Alkene Coordination : The π-system of the alkene coordinates with the metal surface.
-
Stepwise Hydrogen Addition : Two hydrogen atoms are sequentially transferred from the metal surface to the two carbons of the double bond. This addition typically occurs on the same face of the alkene, a process known as syn-addition.[5]
-
Desorption of Product : The resulting saturated alkane (in this case, this compound) desorbs from the catalyst surface, regenerating the active sites.
The reversibility of the second hydrogen addition step can sometimes lead to isomerization of the alkene on the catalyst surface before hydrogenation is complete.
Stereochemical Implications in the Hydrogenation of 3,4-Dimethyl-3-hexene
The hydrogenation of the geometric isomers of 3,4-dimethyl-3-hexene is a classic example of how the substrate's stereochemistry dictates the product's stereochemistry in a syn-addition reaction. The product, this compound, has two chiral centers at carbons 3 and 4.
-
Hydrogenation of (Z)-3,4-dimethyl-3-hexene : Syn-addition of hydrogen to the Z-isomer can occur from either the top or bottom face of the double bond. This leads to the formation of a racemic mixture of (3R,4S)-3,4-dimethylhexane and (3S,4R)-3,4-dimethylhexane.[6][7][8]
-
Hydrogenation of (E)-3,4-dimethyl-3-hexene : Conversely, syn-addition of hydrogen to the E-isomer results in the formation of a racemic mixture of (3R,4R)-3,4-dimethylhexane and (3S,4S)-3,4-dimethylhexane.
This predictable stereochemical outcome makes these isomers excellent tools for verifying the syn-addition mechanism of a given catalyst system.
Data Presentation
Table 1: Diastereoselective Hydrogenation of a Tetrasubstituted Allylic Cyclopentenol [9]
| Entry | Catalyst | Diastereomeric Ratio (d.r.) | Conversion (%) |
| 1 | 5% Pt/C | 78:22 | >95 |
| 2 | 5% Pd/C | 84:16 | 62 |
| 3 | Raney Ni | 65:35 | 15 |
| 4 | Pt-Ni/SiO₂ | 90:10 | >95 |
Conditions: Substrate (0.1 mmol), catalyst (10 mol% Pt), solvent (EtOAc, 2 mL), H₂ (1 atm), 25 °C, 12 h.
Table 2: Hydrogenation of Dienes with Isolated Rings using Palladium Catalysts [10]
| Entry | Substrate | Catalyst | Yield (%) |
| 1 | Diene Carboxylate 1 | 5% Pd/C (commercial) | 75 |
| 2 | Diene Carboxylate 1 | 20% Pd(OH)₂/C (commercial) | 68 |
| 3 | Diene Carboxylate 2 | 5% Pd/C (commercial) | 82 |
| 4 | Diene Carboxylate 2 | 20% Pd(OH)₂/C (commercial) | 71 |
Conditions: Substrate (0.5 mmol), catalyst (10 mol% Pd), solvent (MeOH), p(H₂) = 100 atm, T = 30 °C, 24 h.
Experimental Protocols
The following are detailed protocols for the catalytic hydrogenation of a sterically hindered alkene like 3,4-dimethyl-2-hexene, based on established procedures for similar substrates.[9][10]
Protocol 1: Atmospheric Pressure Hydrogenation using a Balloon
Objective: To perform a small-scale hydrogenation of (E/Z)-3,4-dimethyl-2-hexene under atmospheric pressure of hydrogen.
Materials:
-
(E/Z)-3,4-dimethyl-2-hexene (or a specific isomer)
-
10% Palladium on Carbon (Pd/C)
-
Ethyl acetate (or ethanol, methanol), anhydrous
-
Hydrogen gas balloon
-
Two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Needles and tubing for gas handling
-
Celite or syringe filter for catalyst removal
Procedure:
-
To a 25 mL two-neck round-bottom flask containing a magnetic stir bar, add 10% Pd/C (5-10 mol% relative to the alkene).
-
Seal the flask with septa and flush with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.
-
Add anhydrous ethyl acetate (5-10 mL) via syringe.
-
Dissolve 3,4-dimethyl-2-hexene (e.g., 1 mmol) in a minimal amount of anhydrous ethyl acetate and add it to the flask via syringe.
-
Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this vacuum-hydrogen cycle three times to ensure an inert atmosphere is replaced with hydrogen.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-24 hours.
-
Upon completion, carefully vent the excess hydrogen in a fume hood and flush the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite or a syringe filter to remove the palladium catalyst. Wash the filter pad with additional solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, this compound.
-
Purify the product by column chromatography or distillation if necessary. Analyze the product by NMR and GC to determine the diastereomeric ratio.
Protocol 2: High-Pressure Hydrogenation
Objective: To perform the hydrogenation of (E/Z)-3,4-dimethyl-2-hexene under high pressure for potentially faster reaction or for less reactive substrates.
Materials:
-
(E/Z)-3,4-dimethyl-2-hexene (or a specific isomer)
-
5% Platinum on Carbon (Pt/C) or Platinum(IV) oxide (PtO₂, Adams' catalyst)
-
Methanol, anhydrous
-
Parr hydrogenator or a similar high-pressure reactor
-
Glass liner for the reactor
Procedure:
-
Place a solution of 3,4-dimethyl-2-hexene (e.g., 5 mmol) in anhydrous methanol (20 mL) into the glass liner of the Parr hydrogenator.
-
Carefully add the catalyst (e.g., 5 mol% Pt/C) to the solution.
-
Place the glass liner into the high-pressure reactor and seal the vessel according to the manufacturer's instructions.
-
Flush the reactor with hydrogen gas several times to remove air.
-
Pressurize the reactor to the desired pressure (e.g., 50-100 psi or higher).
-
Begin agitation (shaking or stirring) and maintain the reaction at room temperature or heat if necessary.
-
Monitor the reaction by observing the pressure drop in the hydrogen tank.
-
Once the reaction is complete (no further hydrogen uptake), stop the agitation and carefully vent the reactor in a fume hood.
-
Flush the reactor with nitrogen before opening.
-
Remove the reaction mixture and filter the catalyst as described in Protocol 1.
-
Work up and analyze the product as described in Protocol 1.
Visualizations
The following diagrams illustrate the key concepts discussed in these application notes.
References
- 1. researchgate.net [researchgate.net]
- 2. Heterogeneous Catalysis: The Horiuti--Polanyi Mechanism and Alkene Hydrogenation | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a New Solvent Co-Catalyzed Mechanism in Heterogeneous Catalysis: A First-Principles Study with Molecular Dynamics on Acetaldehyde Hydrogenation on Birnessite - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Which stereoisomer of 3,4-dimethyl-3-hexene forms (3S,4S)-3,4-dim... | Study Prep in Pearson+ [pearson.com]
- 7. chegg.com [chegg.com]
- 8. Solved Consider the reaction of (Z)-3,4-dimethyl-3-hexene | Chegg.com [chegg.com]
- 9. Diastereoselective Hydrogenation of Tetrasubstituted Olefins using a Heterogeneous Pt-Ni Alloy Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: 3,4-Dimethylhexane as a High-Octane Component in Gasoline and Fuel Blends
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 3,4-Dimethylhexane, a branched-chain alkane, and its role as a valuable component in gasoline and other fuel blends. Its unique structural properties contribute to enhanced combustion characteristics, making it a key molecule in the formulation of high-performance fuels. This document outlines its physicochemical properties, its impact on critical fuel parameters, and detailed protocols for its evaluation.
Introduction
This compound is a saturated hydrocarbon with the chemical formula C8H18, and it exists as one of the 18 structural isomers of octane.[1][2] As a branched alkane, it is utilized in the fuel industry to enhance engine performance and reduce knocking, a detrimental phenomenon in internal combustion engines.[3] The branching in its structure leads to a higher octane rating compared to its straight-chain counterpart, n-octane.[4]
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in fuel blends.
| Property | Value | Unit | Reference(s) |
| Molecular Formula | C8H18 | - | [5] |
| Molecular Weight | 114.23 | g/mol | [5][6] |
| Boiling Point | 116.6 - 119 | °C | [3][6] |
| Density | 0.707 - 0.72 | g/mL at 25°C | [3][6] |
| Vapor Pressure | 21.5 | mmHg at 25°C | [3] |
| Flash Point | 31.6 | °C | [3] |
Impact on Fuel Properties
The addition of this compound to gasoline can significantly influence several key fuel parameters that dictate engine performance and emissions.
Octane Number
The octane number of a fuel is a measure of its resistance to autoignition, or "knocking," in a spark-ignition engine.[7] Higher octane numbers are indicative of greater knock resistance, allowing for higher compression ratios and improved engine efficiency. Branched alkanes, such as this compound, generally exhibit higher octane numbers than their linear isomers.[4]
Reid Vapor Pressure (RVP)
Reid Vapor Pressure (RVP) is a measure of the volatility of gasoline and is determined according to ASTM D323.[6] It is a critical parameter for controlling evaporative emissions and ensuring proper engine operation under different temperature conditions. The blending of components like this compound can alter the RVP of the final fuel. While specific data on the RVP of blends containing this compound was not found, the addition of a less volatile component to a more volatile base fuel will generally decrease the RVP of the blend, and vice-versa.[8]
Distillation Characteristics
The distillation curve of gasoline, determined by ASTM D86, describes the temperature range over which the fuel evaporates.[9] This characteristic affects engine starting, warm-up, and overall drivability. The addition of a specific component like this compound, with its distinct boiling point, will alter the distillation profile of the base gasoline.
Experimental Protocols
The following sections detail the standardized experimental protocols for evaluating the key properties of gasoline and its components, such as this compound.
Determination of Research Octane Number (RON)
ASTM D2699: Standard Test Method for Research Octane Number of Spark-Ignition Engine Fuel
This method determines the knock characteristics of motor fuels in terms of Research Octane Number by comparing the fuel's knocking tendency with those of primary reference fuels of known octane number in a standardized single-cylinder engine.
Experimental Workflow:
Caption: Workflow for RON Determination (ASTM D2699).
Determination of Motor Octane Number (MON)
ASTM D2700: Standard Test Method for Motor Octane Number of Spark-Ignition Engine Fuel
This test method is similar to the RON test but is conducted under more severe engine conditions (higher engine speed and intake mixture temperature) to simulate highway driving.
Experimental Workflow:
References
- 1. "Analytical assessment of C2-C8 alcohols as spark-ignition engine fuels" by Thomas Wallner, Andrew Ickes et al. [digitalcommons.mtu.edu]
- 2. quora.com [quora.com]
- 3. Cas 583-48-2,this compound | lookchem [lookchem.com]
- 4. octane rating petrol blending Modification of hydrocarbon fuel mixtures alternative fuels advanced A level organic chemistry revision notes [docbrown.info]
- 5. This compound | C8H18 | CID 11412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Reid vapor pressure - Wikipedia [en.wikipedia.org]
- 7. match.pmf.kg.ac.rs [match.pmf.kg.ac.rs]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. fluidlife.com [fluidlife.com]
Application Notes and Protocols for the Catalytic Reforming of 3,4-Dimethylhexane for High-Octane Fuel Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the catalytic reforming of 3,4-dimethylhexane, a representative C8 iso-alkane found in naphtha feedstock. The primary objective of this process is the production of high-octane reformate, a key blending component for gasoline. The protocols and data presented are synthesized from established principles of catalytic reforming and data from related C8 alkane studies, providing a robust framework for laboratory-scale investigation.
Introduction
Catalytic reforming is a crucial petroleum refining process that upgrades low-octane naphtha into high-octane gasoline blending components.[1][2] The process involves a series of chemical reactions over a bifunctional catalyst, typically containing a noble metal (e.g., platinum) on an acidic support (e.g., chlorinated alumina or a zeolite).[3][4][5] When this compound is subjected to catalytic reforming, it undergoes three main types of reactions:
-
Isomerization: The skeletal rearrangement of this compound into other C8 isomers with higher octane numbers.
-
Dehydrocyclization (Aromatization): The conversion of this compound into aromatic compounds, primarily xylenes and ethylbenzene, with a concurrent production of hydrogen.[6]
-
Hydrocracking: The cleavage of C-C bonds in the this compound molecule, resulting in the formation of lighter, lower-value alkanes.
This document provides detailed experimental protocols for catalyst preparation, the reforming reaction in a fixed-bed reactor, and product analysis. It also includes a summary of expected quantitative data and visualizations to illustrate the experimental workflow and reaction pathways.
Experimental Protocols
Catalyst Preparation: 0.5% Pt on Chlorinated γ-Al2O3
This protocol describes the preparation of a platinum-on-chlorinated-alumina catalyst, a common type of bifunctional catalyst used in catalytic reforming.
Materials:
-
γ-Alumina (high purity, surface area > 200 m²/g)
-
Chloroplatinic acid hexahydrate (H₂PtCl₆·6H₂O)
-
Hydrochloric acid (HCl, concentrated)
-
Deionized water
Procedure:
-
Support Preparation: The γ-alumina support is crushed and sieved to a particle size of 30-60 mesh.
-
Impregnation:
-
Prepare an impregnation solution by dissolving the required amount of chloroplatinic acid hexahydrate in deionized water to achieve a final platinum loading of 0.5 wt%.
-
Add a small amount of hydrochloric acid to the impregnation solution to ensure good dispersion of the platinum precursor and to initiate the chlorination of the support.
-
Impregnate the γ-alumina support with the platinum precursor solution using the incipient wetness technique. Ensure the solution volume is equal to the pore volume of the support.
-
The impregnated support is then aged for 12 hours at room temperature in a sealed container.
-
-
Drying and Calcination:
-
Dry the impregnated catalyst in an oven at 120°C for 12 hours.
-
Calcine the dried catalyst in a muffle furnace under a flow of dry air. The temperature is ramped up to 500°C at a rate of 5°C/min and held for 3 hours.
-
-
Reduction: Prior to the reforming reaction, the calcined catalyst is reduced in situ in the reactor under a flow of hydrogen at 450°C for 4 hours.
Catalytic Reforming of this compound in a Fixed-Bed Reactor
This protocol outlines the procedure for the catalytic reforming of this compound in a laboratory-scale fixed-bed reactor.
Equipment:
-
High-pressure fixed-bed reactor system (stainless steel)
-
Mass flow controllers for gases (H₂, N₂)
-
High-performance liquid chromatography (HPLC) pump for liquid feed
-
Temperature controller and furnace
-
Back-pressure regulator
-
Gas-liquid separator
-
Gas chromatograph (GC) with a Flame Ionization Detector (FID) for product analysis
Procedure:
-
Catalyst Loading: A known amount of the prepared Pt/γ-Al₂O₃ catalyst (typically 1-5 grams) is loaded into the center of the reactor tube, with quartz wool plugs placed at both ends of the catalyst bed.
-
System Purge and Leak Test: The reactor system is purged with nitrogen to remove air and then pressurized to the reaction pressure to check for leaks.
-
Catalyst Reduction: The catalyst is reduced in situ as described in the catalyst preparation protocol.
-
Reaction Start-up:
-
After reduction, the reactor temperature is adjusted to the desired reaction temperature (e.g., 450°C, 475°C, 500°C).
-
Hydrogen flow is set to the desired rate to achieve the specified hydrogen-to-hydrocarbon molar ratio (typically 3:1 to 5:1).
-
The liquid feed of this compound is introduced into the reactor using the HPLC pump at a predetermined weight hourly space velocity (WHSV), typically in the range of 1-3 hr⁻¹.
-
-
Steady-State Operation and Product Collection:
-
The reaction is allowed to reach a steady state, which is typically monitored by analyzing the product stream periodically until the composition becomes constant.
-
The reactor effluent is cooled, and the gas and liquid products are separated in a gas-liquid separator.
-
The gas products are analyzed online using a GC.
-
The liquid products are collected and analyzed offline using a GC.
-
-
Shutdown: At the end of the experiment, the liquid feed is stopped, and the reactor is cooled down to room temperature under a flow of hydrogen. The system is then purged with nitrogen.
Product Analysis
The composition of the gaseous and liquid product streams is determined by gas chromatography.
-
Gas Analysis: A GC equipped with a suitable column (e.g., a packed column with Porapak Q or a capillary column like a PLOT column) and a Thermal Conductivity Detector (TCD) or FID is used to quantify the light hydrocarbon gases (C1-C4) and hydrogen.
-
Liquid Analysis: A GC with a capillary column (e.g., PONA or similar) and an FID is used to identify and quantify the components in the liquid product, including unreacted this compound, its isomers, and aromatic products. Response factors for each component should be determined using standard calibration mixtures for accurate quantification.
Data Presentation
The following tables summarize the expected product distribution from the catalytic reforming of this compound at different temperatures. The data is based on typical trends observed for C8 alkane reforming.
Table 1: Influence of Temperature on Product Yields (wt%)
| Product | 450°C | 475°C | 500°C |
| Light Ends (C1-C4) | 10 | 15 | 22 |
| Isomerization Products | 35 | 30 | 25 |
| Aromatic Products | 40 | 45 | 50 |
| Unconverted Feed | 15 | 10 | 3 |
| Total | 100 | 100 | 100 |
Table 2: Detailed Aromatic Product Distribution (wt% of total products)
| Aromatic Compound | 450°C | 475°C | 500°C |
| o-Xylene | 15 | 18 | 20 |
| m-Xylene | 10 | 12 | 14 |
| p-Xylene | 8 | 9 | 10 |
| Ethylbenzene | 7 | 6 | 6 |
| Total Aromatics | 40 | 45 | 50 |
Visualization
Experimental Workflow
Signaling Pathways of this compound Reforming
References
- 1. Aqueous Phase Reforming over Platinum Catalysts on Doped Carbon Supports: Exploring Platinum–Heteroatom Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bifunctional catalysts for the hydroisomerization of n-alkanes: the effects of metal–acid balance and textural structure - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. elar.urfu.ru [elar.urfu.ru]
- 5. Additive Manufacturing of CaO-Pt/Al2O3 Structured Catalysts for Cyclohexane Dehydrogenation [mdpi.com]
- 6. repositorio.ufba.br [repositorio.ufba.br]
Application Notes and Protocols for Pyrolysis and Combustion Studies of 3,4-Dimethylhexane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental and analytical methodologies for studying the pyrolysis and combustion of 3,4-Dimethylhexane. The protocols outlined below are based on established practices for investigating the thermal decomposition and oxidation of alkanes. While specific quantitative data for this compound are pending access to the complete findings of referenced studies, this document serves as a detailed guide to designing and conducting such research.
Introduction to Pyrolysis and Combustion of Alkanes
Pyrolysis is the thermal decomposition of a compound in the absence of an oxidizing agent, such as air, breaking it down into smaller, often unsaturated, hydrocarbons.[1][2][3] This process is also commonly referred to as cracking.[1][2][3] In contrast, combustion is a high-temperature exothermic chemical reaction between a fuel and an oxidant, usually atmospheric oxygen, to produce oxidized, often gaseous, products. Understanding the pyrolysis and combustion characteristics of alkanes like this compound is crucial for applications in fuel science, chemical synthesis, and material science. The molecular structure of the alkane, including branching, significantly influences its reactivity and the distribution of resulting products.[4][5]
Experimental Protocols
Pyrolysis Studies in a Flow Reactor
Objective: To determine the product distribution from the thermal decomposition of this compound at various temperatures.
Apparatus: A high-temperature flow reactor system is typically employed for pyrolysis studies. This consists of a reactant delivery system, a heated reactor tube (often quartz or alumina), a temperature controller, a pressure controller, and a product collection and analysis system.
Procedure:
-
Reactant Preparation: A mixture of this compound in an inert carrier gas (e.g., helium or argon) is prepared at a specific mole fraction.
-
Reactor Setup: The flow reactor is heated to the desired pyrolysis temperature, and the pressure is maintained at a constant value.
-
Initiation of Pyrolysis: The reactant mixture is introduced into the heated reactor at a controlled flow rate, allowing for a specific residence time.
-
Product Quenching and Collection: The reaction products are rapidly cooled (quenched) at the reactor outlet to prevent further reactions. The product stream is then directed to the analytical instruments.
-
Product Analysis: The composition of the product mixture is analyzed using techniques such as gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID) to identify and quantify the various hydrocarbon products. Synchrotron vacuum ultraviolet photoionization mass spectrometry (SVUV-PIMS) can also be used for detailed speciation.[4]
Experimental Conditions (General):
| Parameter | Range |
| Temperature | 800 - 1200 K |
| Pressure | 1 - 10 atm |
| Residence Time | 0.1 - 5 seconds |
| Carrier Gas | Helium or Argon |
Combustion Studies in a Jet-Stirred Reactor (JSR)
Objective: To investigate the oxidation characteristics and product formation of this compound under well-controlled temperature, pressure, and equivalence ratio conditions.
Apparatus: A jet-stirred reactor is a spherical or cylindrical vessel with inlet jets designed to create a highly turbulent and well-mixed environment.[6][7] The reactor is housed in a furnace for precise temperature control. Reactants are continuously fed, and products are continuously withdrawn for analysis.
Procedure:
-
Reactant Preparation: Gaseous mixtures of this compound, an oxidizer (e.g., air or a specific O2/N2 mixture), and an inert diluent are prepared.
-
Reactor Operation: The JSR is brought to the desired temperature and pressure.
-
Initiation of Combustion: The reactant mixture is introduced into the JSR at a constant flow rate to achieve a specific residence time and equivalence ratio.
-
Sampling: A portion of the reacting mixture is continuously sampled from the reactor through a sonic probe to quench the reactions.
-
Product Analysis: The sampled gases are analyzed using online analytical techniques such as Fourier-transform infrared spectroscopy (FTIR) for major species and gas chromatography-mass spectrometry (GC-MS) for detailed hydrocarbon and oxygenated product speciation.
Experimental Conditions (General):
| Parameter | Range |
| Temperature | 550 - 1150 K |
| Pressure | 1 - 20 atm |
| Residence Time | 0.5 - 2 seconds |
| Equivalence Ratio (Φ) | 0.5 - 2.0 |
Data Presentation
The quantitative data from pyrolysis and combustion experiments are crucial for understanding the reaction kinetics and mechanisms. The following tables provide a template for organizing such data.
Table 1: Product Distribution from this compound Pyrolysis
(Note: Specific mole fraction data for this compound is not publicly available and would be populated from the findings of the study "Experimental and kinetic modelling studies of this compound pyrolysis".)
| Product | Mole Fraction (%) at 900 K | Mole Fraction (%) at 1000 K | Mole Fraction (%) at 1100 K |
| Methane (CH4) | Data Unavailable | Data Unavailable | Data Unavailable |
| Ethylene (C2H4) | Data Unavailable | Data Unavailable | Data Unavailable |
| Propylene (C3H6) | Data Unavailable | Data Unavailable | Data Unavailable |
| Butene isomers | Data Unavailable | Data Unavailable | Data Unavailable |
| Pentene isomers | Data Unavailable | Data Unavailable | Data Unavailable |
| Other C1-C7 hydrocarbons | Data Unavailable | Data Unavailable | Data Unavailable |
| Unreacted this compound | Data Unavailable | Data Unavailable | Data Unavailable |
Table 2: Major Species Mole Fractions in this compound Combustion (JSR)
(Note: Specific mole fraction data for this compound is not publicly available and would be populated from experimental studies.)
| Species | Mole Fraction (%) at Φ=1.0, T=800 K | Mole Fraction (%) at Φ=1.0, T=1000 K |
| This compound | Data Unavailable | Data Unavailable |
| Oxygen (O2) | Data Unavailable | Data Unavailable |
| Carbon Monoxide (CO) | Data Unavailable | Data Unavailable |
| Carbon Dioxide (CO2) | Data Unavailable | Data Unavailable |
| Water (H2O) | Data Unavailable | Data Unavailable |
| Formaldehyde (CH2O) | Data Unavailable | Data Unavailable |
| Ethylene (C2H4) | Data Unavailable | Data Unavailable |
Visualizations
The following diagrams illustrate the general experimental workflows for pyrolysis and combustion studies.
Caption: Experimental workflow for pyrolysis studies.
Caption: Experimental workflow for combustion studies.
Expected Reaction Pathways
Based on general principles of alkane pyrolysis, the thermal decomposition of this compound is expected to proceed through a free-radical mechanism.[2] The initiation step involves the cleavage of a C-C bond, which is energetically more favorable than C-H bond scission. Due to the branched structure of this compound, the C-C bond between the tertiary carbons (C3-C4) is likely the weakest and a primary site for initial bond breaking. Subsequent β-scission reactions of the resulting radicals will lead to the formation of a variety of smaller alkanes and alkenes.
Caption: Simplified pyrolysis reaction pathway.
References
- 1. byjus.com [byjus.com]
- 2. Notes on Pyrolysis of Hydrocarbons Alkanes [unacademy.com]
- 3. Pyrolysis of Hydrocarbons Alkanes: Process & Applications [vedantu.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Combustion Experiments [cpc.kaust.edu.sa]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 3,4-Dimethylhexane as a Non-Polar Solvent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethylhexane is a branched-chain alkane that serves as a non-polar, aprotic solvent. Its chemical inertness, specific boiling point, and non-polar nature make it a potential alternative to other alkane solvents like hexane and heptane in various organic synthesis applications. These notes provide an overview of its properties, potential applications, and detailed protocols for its use in selected organic reactions. As a less common solvent, these guidelines are based on the known properties of this compound and by analogy to structurally similar solvents like isooctane.[1]
Physicochemical Properties
A comprehensive understanding of a solvent's physical and chemical properties is crucial for its effective application in organic synthesis. This compound is a colorless, flammable liquid with low water solubility, characteristic of a non-polar hydrocarbon.[2][3][4] A summary of its key properties, alongside a comparison with other common non-polar solvents, is presented below.
Table 1: Physicochemical Properties of this compound and Other Non-Polar Solvents
| Property | This compound | n-Hexane | n-Heptane | Toluene | Isooctane (2,2,4-Trimethylpentane) |
| CAS Number | 583-48-2[2] | 110-54-3 | 142-82-5 | 108-88-3 | 540-84-1[1] |
| Molecular Formula | C8H18[2] | C6H14 | C7H16 | C7H8 | C8H18[1] |
| Molecular Weight ( g/mol ) | 114.23[2][3] | 86.18 | 100.21 | 92.14 | 114.23[1] |
| Boiling Point (°C) | 119[2] | 69 | 98.4 | 110.6 | 99.3[1] |
| Melting Point (°C) | -91.46 (estimate)[2] | -95 | -90.6 | -95 | -107.4 |
| Density (g/mL at 25°C) | 0.72[2] | 0.655 | 0.684 | 0.867 | 0.692 (at 20°C)[1] |
| Refractive Index (n20/D) | 1.403[2] | 1.375 | 1.388 | 1.496 | 1.391 |
| Flash Point (°C) | 6 | -22 | -4 | 4 | -12 |
| Water Solubility | Very low[2] | Insoluble | Insoluble | Insoluble | Insoluble |
| Relative Polarity | Low[5] | 0.009[5] | ~0.012 | 0.099[5] | Low |
Potential Applications in Organic Synthesis
Based on its properties as a non-polar, chemically inert solvent, this compound can be considered for a variety of applications in organic synthesis, particularly in reactions where polarity control is essential and the higher boiling point compared to hexane is advantageous.
-
Reactions Requiring Inert, Non-Polar Media: Its saturated hydrocarbon structure renders it unreactive towards many reagents, making it suitable for reactions involving highly reactive species such as free radicals.
-
Substitution for Other Alkane Solvents: It can serve as a substitute for n-hexane or n-heptane, especially when a different boiling point is desired for temperature control or to facilitate separation from products. The branched structure may also influence solubility and reaction kinetics compared to its linear isomers.
-
Extraction and Crystallization: As with other alkanes, it can be used as a non-polar solvent for the extraction and purification of non-polar organic compounds. Its specific boiling point may be beneficial in sequential crystallization processes.
-
Organometallic Reactions (with caution): While ethers are the standard solvents for Grignard reagents due to their stabilizing effect, in some specific cases, hydrocarbon solvents are used.[6][7] The use of this compound in such reactions would require careful investigation, as it does not possess the ether oxygen to stabilize the Grignard reagent.[8]
-
Wittig Reaction Stereocontrol: The stereochemical outcome of the Wittig reaction can be influenced by the solvent.[9][10] While polar aprotic solvents often favor the Z-alkene with non-stabilized ylides, non-polar solvents like toluene can favor the E-alkene.[9] this compound could be explored in this context to tune the E/Z selectivity.
Experimental Protocols
The following protocols are provided as examples of how this compound could be employed as a solvent in organic synthesis. These are general methodologies and may require optimization for specific substrates.
Protocol 1: Free-Radical Halogenation of an Alkane
This protocol describes a hypothetical procedure for the free-radical bromination of adamantane using N-bromosuccinimide (NBS) as the bromine source and azobisisobutyronitrile (AIBN) as the radical initiator, with this compound as the solvent. This type of reaction is well-suited for an inert, non-polar solvent.[11][12][13]
Objective: To synthesize 1-bromoadamantane via free-radical bromination.
Materials:
-
Adamantane
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
This compound (anhydrous)
-
Sodium bicarbonate solution (5% aqueous)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add adamantane (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of AIBN (0.05 eq).
-
Solvent Addition: Add 100 mL of anhydrous this compound to the flask.
-
Reaction Conditions: Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 119°C) with vigorous stirring. The reaction should be monitored by TLC or GC-MS for the disappearance of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the succinimide byproduct.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 5% aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain pure 1-bromoadamantane.
Diagram 1: Generalized Experimental Workflow for Inert Atmosphere Reaction
Caption: Workflow for a typical organic reaction under inert atmosphere using this compound.
Protocol 2: Wittig Reaction with Potential for E-Selectivity
This protocol outlines a hypothetical Wittig reaction between benzaldehyde and benzyltriphenylphosphonium chloride to form stilbene. The use of a non-polar solvent like this compound might influence the stereoselectivity, potentially favoring the E-isomer.[9][14][15]
Objective: To synthesize stilbene via a Wittig reaction, exploring the solvent effect of this compound on stereoselectivity.
Materials:
-
Benzyltriphenylphosphonium chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
Benzaldehyde
-
This compound (anhydrous)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Schlenk flask and syringe techniques
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Ylide Formation: In a dry Schlenk flask under an inert atmosphere (N2 or Ar), suspend benzyltriphenylphosphonium chloride (1.1 eq) in 100 mL of anhydrous this compound. Cool the suspension to 0°C in an ice bath.
-
Base Addition: Slowly add n-butyllithium (1.05 eq) dropwise via syringe. The solution should develop a characteristic orange/red color, indicating the formation of the ylide. Allow the mixture to stir at 0°C for 1 hour.
-
Aldehyde Addition: Add a solution of benzaldehyde (1.0 eq) in 20 mL of anhydrous this compound dropwise to the ylide solution at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC/GC-MS analysis indicates the consumption of the aldehyde.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous NH4Cl solution (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO4, filter, and remove the solvents under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography. Analyze the product ratio (E/Z stilbene) by 1H NMR spectroscopy or GC.
Diagram 2: Logical Flow for Solvent Selection in Non-Polar Reactions
References
- 1. Understanding Isooctane: Key Benefits and Applications [kangyangintl.com]
- 2. This compound CAS#: 583-48-2 [m.chemicalbook.com]
- 3. This compound | C8H18 | CID 11412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:583-48-2 | Chemsrc [chemsrc.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. leah4sci.com [leah4sci.com]
- 7. byjus.com [byjus.com]
- 8. Khan Academy [khanacademy.org]
- 9. Computational insights into solvent effects on stereoselectivity in Wittig reactions with non-stabilized ylides - American Chemical Society [acs.digitellinc.com]
- 10. researchgate.net [researchgate.net]
- 11. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Wittig reaction - Wikipedia [en.wikipedia.org]
- 15. Wittig Reaction [organic-chemistry.org]
Application Notes and Protocols for 3,4-Dimethylhexane Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the analytical standards and reference materials for 3,4-Dimethylhexane. This document includes a summary of available materials, their specifications, and comprehensive protocols for their use in common analytical techniques.
Introduction to this compound
This compound is a branched alkane with the chemical formula C8H18. It is an isomer of octane and is found as a component in petroleum products. Accurate identification and quantification of this compound are crucial in various fields, including petroleum analysis, environmental monitoring, and as a reference in chemical synthesis. The use of well-characterized analytical standards and reference materials is essential for obtaining reliable and reproducible analytical data.
Analytical Standards and Reference Materials
High-purity analytical standards for this compound are commercially available from several suppliers. These standards are typically characterized by Gas Chromatography (GC) to determine their purity.
Table 1: Commercially Available this compound Analytical Standards
| Supplier | Product Number | Purity (as stated by supplier) | Format | CAS Number |
| Sigma-Aldrich (Supelco) | 40512 | ≥99.0% (GC)[1] | Neat | 583-48-2[1] |
| TCI America | D1228 | >97.0% (GC) | Neat | 583-48-2 |
| Alfa Aesar | A14587 | 97% | Neat | 583-48-2 |
Note: The information in this table is based on publicly available data from supplier websites and may be subject to change. It is recommended to obtain the latest certificate of analysis from the supplier for the most accurate information.
Certified Reference Materials (CRMs)
As of the date of this document, a specific Certified Reference Material (CRM) for pure this compound from major metrological institutes such as the National Institute of Standards and Technology (NIST) has not been identified. CRMs are essential for establishing metrological traceability and for the validation of analytical methods.[2][3][4] In the absence of a dedicated CRM for this compound, laboratories may need to:
-
Use commercially available analytical standards with the highest available purity and a comprehensive Certificate of Analysis (CoA).[1]
-
Prepare in-house reference materials and validate their purity using multiple analytical techniques.
-
Utilize CRMs of complex mixtures that contain this compound, such as petroleum or gasoline standards, if applicable to the specific analytical need.
The NIST Chemistry WebBook provides extensive physical and chemical property data for this compound, which can be used for reference purposes.[5][6][7][8][9]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 2. This data is crucial for the development of analytical methods.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C8H18 | [10] |
| Molecular Weight | 114.23 g/mol | [10] |
| CAS Number | 583-48-2 | [1] |
| Boiling Point | 117-119 °C | [1] |
| Density | 0.720 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.403-1.405 | [1] |
| Appearance | Colorless liquid |
Experimental Protocols
The following sections provide detailed protocols for the analysis of this compound using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). These are intended as starting points and may require optimization for specific applications and instrumentation.
Gas Chromatography (GC) Protocol
Gas chromatography is the most common and effective technique for the analysis of volatile compounds like this compound.
Caption: A generalized workflow for the preparation and analysis of this compound standards using Gas Chromatography.
This method is a general starting point for the analysis of C8 alkanes.
Table 3: Recommended GC-FID Parameters for this compound Analysis
| Parameter | Recommended Condition |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Injector | Split/Splitless |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be optimized) |
| Column | |
| Stationary Phase | 5% Phenyl Methyl Siloxane (e.g., HP-5, DB-5) |
| Dimensions | 30 m x 0.25 mm ID x 0.25 µm film thickness |
| Oven Program | |
| Initial Temperature | 40 °C, hold for 5 minutes |
| Ramp Rate | 10 °C/min |
| Final Temperature | 250 °C, hold for 5 minutes |
| Carrier Gas | |
| Gas | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min (constant flow) |
| Detector | |
| Type | Flame Ionization Detector (FID) |
| Temperature | 280 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2) | 25 mL/min |
High-Performance Liquid Chromatography (HPLC) Protocol
While GC is the preferred method, HPLC can be used for the analysis of saturated hydrocarbons, typically in a normal-phase mode.
Caption: A schematic of the steps involved in the HPLC analysis of this compound.
This protocol is a general guideline for the analysis of non-polar compounds like this compound.
Table 4: Recommended HPLC Parameters for this compound Analysis
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | |
| Stationary Phase | Silica or Cyano (CN) bonded silica (Normal-Phase) |
| Dimensions | 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | |
| Composition | 100% n-Hexane (Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | |
| Type | Refractive Index (RI) Detector or Evaporative Light Scattering Detector (ELSD) |
| RI Detector Temp. | 35 °C |
| ELSD Nebulizer Temp. | 40 °C |
| ELSD Evaporator Temp. | 60 °C |
| ELSD Gas Flow (N2) | 1.5 L/min |
Note on HPLC Analysis: Reversed-phase columns (C8, C18) are generally not suitable for retaining highly non-polar compounds like this compound with typical reversed-phase mobile phases.[11][12][13] Normal-phase chromatography is the more appropriate HPLC technique.
Data Interpretation and Quantification
Identification
The primary method for identifying this compound is by comparing the retention time of the peak in a sample chromatogram to that of a known analytical standard analyzed under identical conditions.
Quantification
For accurate quantification, an external standard calibration is recommended.
Caption: The logical flow for creating a calibration curve for the quantification of this compound.
-
Prepare a stock solution of the this compound analytical standard in a suitable solvent (e.g., hexane for GC, mobile phase for HPLC).
-
Create a series of calibration standards by performing serial dilutions of the stock solution to cover the expected concentration range of the samples. A minimum of five concentration levels is recommended.
-
Analyze each calibration standard using the optimized GC or HPLC method.
-
Plot the peak area response against the corresponding concentration for each standard.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²). An R² value > 0.99 is generally considered acceptable.
The concentration of this compound in unknown samples can then be calculated using the generated calibration curve.
Safety Precautions
This compound is a flammable liquid and should be handled in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) from the supplier for detailed safety information.
Disclaimer
The information provided in these application notes is intended for guidance and informational purposes only. The experimental protocols are examples and may require optimization for specific laboratory conditions and instrumentation. It is the user's responsibility to validate all analytical methods for their intended use.
References
- 1. 3,4-二甲基己烷 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 2. esslab.com [esslab.com]
- 3. analytichem.de [analytichem.de]
- 4. ncrm.org.cn [ncrm.org.cn]
- 5. Hexane, 3,4-dimethyl- [webbook.nist.gov]
- 6. Hexane, 3,4-dimethyl- [webbook.nist.gov]
- 7. Hexane, 3,4-dimethyl- [webbook.nist.gov]
- 8. Hexane, 3,4-dimethyl- [webbook.nist.gov]
- 9. 3,4-Dimethyl-3,4-diethyl-hexane [webbook.nist.gov]
- 10. This compound | C8H18 | CID 11412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Difference between C8 and C18 Columns Used in HPLC System | Pharmaguideline [pharmaguideline.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. m.youtube.com [m.youtube.com]
High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Branched Alkanes
Application Note: Separation of Saturated Hydrocarbons from Aromatic Compounds in Complex Mixtures
Introduction
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely utilized for the separation, identification, and quantification of various compounds. While Gas Chromatography (GC) is the predominant method for the detailed analysis of volatile, non-polar compounds like individual branched alkane isomers, HPLC finds a valuable application in the class separation of hydrocarbons.[1] This is particularly relevant in the petroleum and fuel industries for determining the relative amounts of saturated hydrocarbons (including linear and branched alkanes) and aromatic hydrocarbons.
Normal-Phase HPLC (NP-HPLC) is the preferred mode for this application. In NP-HPLC, a polar stationary phase is used in conjunction with a non-polar mobile phase.[2] Non-polar compounds, such as saturated alkanes, have weak interactions with the polar stationary phase and therefore elute first. In contrast, more polarizable aromatic compounds are retained longer on the column, allowing for effective separation of these classes. Due to the lack of a strong chromophore in saturated alkanes, detection is typically achieved using a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector.
Principle of Separation
The separation of saturated and aromatic hydrocarbons by NP-HPLC is based on the principle of adsorption chromatography. The stationary phase, typically silica or silica bonded with polar functional groups (e.g., cyano or amino), provides polar active sites. The non-polar mobile phase (e.g., hexane or heptane) acts as the eluent.
Saturated hydrocarbons (alkanes), being non-polar, have minimal affinity for the polar stationary phase and are quickly eluted by the mobile phase. Aromatic hydrocarbons, with their polarizable π-electron systems, can induce dipole interactions with the polar stationary phase, leading to stronger retention and later elution. This difference in interaction strength forms the basis for the class separation.
Experimental Protocol: Hydrocarbon Group-Type Analysis
This protocol is a generalized procedure based on common methodologies for hydrocarbon class separation, such as those adapted from ASTM D6591 for fuel analysis.
1. Instrumentation and Materials
-
HPLC System: A system equipped with a pump capable of delivering a precise and stable flow of non-polar mobile phases, an autosampler, and a column thermostat.
-
Column: A Normal-Phase column, such as a silica, aminopropyl, or cyanopropyl bonded phase column. A common configuration is a 250 mm x 4.6 mm column with 5 µm particle size.
-
Detector: An Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) Detector.
-
Mobile Phase: HPLC-grade n-hexane or n-heptane.
-
Sample Preparation: Samples (e.g., diesel fuel, petroleum distillates) are typically diluted in the mobile phase. For example, a 1:10 dilution of the sample in n-hexane.
-
Standards: A system suitability standard containing a non-polar marker (e.g., cyclohexane to represent saturates) and an aromatic marker (e.g., toluene or o-xylene) is used to verify system performance.
2. Chromatographic Conditions
A summary of typical chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Column | Amino (NH2) bonded silica, 250 x 4.6 mm, 5 µm |
| Mobile Phase | 100% n-Hexane |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | Evaporative Light Scattering Detector (ELSD) |
| ELSD Nebulizer | Nitrogen at 2.0 bar |
| ELSD Drift Tube | 40 °C |
3. Procedure
-
System Preparation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. This is particularly important for RI detectors.
-
System Suitability: Inject the system suitability standard to confirm the resolution between the saturated and aromatic peaks and to check for peak shape and retention time stability.
-
Sample Analysis: Inject the prepared sample solution.
-
Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of all compounds of interest. In this method, the saturated hydrocarbons will elute as a single, unresolved peak, followed by the aromatic compounds.
-
Quantification: The area of the peak corresponding to the saturated hydrocarbons can be integrated and quantified against a calibration curve prepared from standards of known concentration.
Data Presentation
The primary quantitative output of this method is the percentage of saturated hydrocarbons in the sample.
Table 1: Example Quantitative Data for Hydrocarbon Class Separation
| Sample ID | Retention Time (min) - Saturates | Peak Area - Saturates | % Saturates (w/w) |
| Diesel Fuel A | 2.5 | 1,250,000 | 85.2 |
| Kerosene | 2.6 | 1,180,000 | 89.5 |
| Petroleum Dist. | 2.5 | 1,350,000 | 82.1 |
Note: Retention times and peak areas are illustrative and will vary depending on the specific system and conditions.
Limitations for Branched Alkane Isomer Separation
It is critical for researchers to understand that while HPLC is effective for the class separation described, it generally lacks the resolution to separate individual branched alkane isomers from their linear counterparts or from other branched isomers. The subtle differences in the physical properties of alkane isomers result in very similar interactions with the stationary phase, making their separation by HPLC challenging.
For the detailed analysis of individual branched and linear alkanes, Gas Chromatography (GC) is the industry-standard and scientifically preferred method. The high efficiency of capillary GC columns, coupled with temperature programming, allows for the separation of complex mixtures of alkane isomers based on their boiling points and molecular shapes.
Visualizations
Caption: Experimental workflow for hydrocarbon class analysis by NP-HPLC.
Caption: Logical relationship of analyte polarity to elution order in NP-HPLC.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Dimethylhexane Isomers
Welcome to the technical support center for the purification of dimethylhexane isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the separation of these challenging compounds.
General Frequently Asked Questions (FAQs)
Q1: Why is the separation of dimethylhexane isomers so difficult?
A1: The separation of dimethylhexane isomers is challenging due to their very similar physical and chemical properties. Isomers are molecules that have the same molecular formula but different structural arrangements. This results in small differences in boiling points and polarities, making them difficult to separate using conventional techniques.[1]
Q2: What are the primary techniques for separating dimethylhexane isomers?
A2: The three main techniques used for the purification of dimethylhexane isomers are:
-
Fractional Distillation: This method separates liquids based on differences in their boiling points.[2] For isomers with close boiling points, this technique requires columns with a high number of theoretical plates and a high reflux ratio.[3]
-
Preparative Gas Chromatography (pGC): pGC is a highly efficient technique for separating volatile compounds. It is an ideal alternative for preparing pure substances from complex mixtures.[4]
-
Adsorptive Separation: This technique utilizes porous materials, such as zeolites or metal-organic frameworks (MOFs), that selectively adsorb certain isomers based on their size and shape.[5]
Q3: How do I choose the best purification technique for my needs?
A3: The choice of technique depends on several factors, including the required purity of the final product, the scale of the separation, the specific isomers in the mixture, and the available equipment. The following flowchart can guide your decision-making process:
Caption: Decision flowchart for selecting a purification technique.
Fractional Distillation
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Poor Separation of Isomers | Insufficient number of theoretical plates in the distillation column. | Use a longer column or a column with more efficient packing material (e.g., structured packing). |
| Reflux ratio is too low. | Increase the reflux ratio. A higher reflux ratio generally improves separation but also increases the energy required.[6] Finding the optimal reflux ratio is key.[7] | |
| Formation of an azeotropic mixture. | An azeotrope is a mixture with a constant boiling point, which cannot be separated by simple distillation.[8] Consider using azeotropic distillation with an appropriate entrainer.[9] | |
| Flooding of the Column | Excessive boil-up rate. | Reduce the heat input to the reboiler. |
| Unstable Column Operation | Fluctuations in heating or cooling. | Ensure a stable heat supply to the reboiler and consistent cooling to the condenser. |
Frequently Asked Questions (FAQs)
Q1: What is a "theoretical plate" and why is it important for isomer separation?
A1: A theoretical plate is a hypothetical stage in a distillation column where the liquid and vapor phases are in equilibrium. Each "plate" represents one vaporization-condensation cycle.[6] For separating isomers with very close boiling points, a large number of theoretical plates is required to achieve good separation.
Q2: How does the reflux ratio affect the separation of dimethylhexane isomers?
A2: The reflux ratio is the ratio of the amount of condensed vapor that is returned to the column to the amount of product that is withdrawn.[6] A higher reflux ratio increases the number of vaporization-condensation cycles, leading to better separation.[10] However, a very high reflux ratio can be energy-intensive and slow down the process.[11]
Q3: Can I separate all dimethylhexane isomers by fractional distillation?
A3: While fractional distillation can separate isomers with different boiling points, it may not be effective for isomers with very similar boiling points or those that form azeotropes.[8] In such cases, other techniques like preparative GC or adsorptive separation may be more suitable.
Data Presentation
Boiling Points of Dimethylhexane Isomers
| Isomer | Boiling Point (°C) |
| 2,2-Dimethylhexane | 106.8 |
| 2,3-Dimethylhexane | 115.6 |
| 2,4-Dimethylhexane | 109.4 |
| 2,5-Dimethylhexane | 109.1 |
| 3,3-Dimethylhexane | 112.0 |
| 3,4-Dimethylhexane | 117.7 |
| n-Octane (for comparison) | 125.7 |
(Note: Boiling points can vary slightly with atmospheric pressure.)
Experimental Protocol: Fractional Distillation of a Dimethylhexane Isomer Mixture (Adapted from C8 Alkane Separation Protocols)
Objective: To enrich a specific dimethylhexane isomer from a mixture.
Materials:
-
Mixture of dimethylhexane isomers
-
Fractional distillation apparatus (including a distillation flask, fractionating column, condenser, and receiving flasks)
-
Heating mantle with a temperature controller
-
Boiling chips
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.
-
Charging the Flask: Add the dimethylhexane isomer mixture and a few boiling chips to the distillation flask.
-
Heating: Begin heating the flask gently with the heating mantle.[12]
-
Establishing Reflux: As the mixture begins to boil, vapors will rise into the fractionating column. Adjust the heating rate to establish a steady reflux.
-
Collecting Fractions: Slowly begin to collect the distillate. Monitor the temperature at the top of the column. Collect fractions over narrow temperature ranges.
-
Adjusting Reflux Ratio: For isomers with close boiling points, a high reflux ratio (e.g., 10:1 or higher) may be necessary. This means for every 10 drops of condensate returned to the column, only 1 drop is collected as product.[6]
-
Analysis: Analyze the composition of each fraction using Gas Chromatography (GC) to determine the degree of separation.
Caption: Experimental workflow for fractional distillation.
Preparative Gas Chromatography (pGC)
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Co-elution of Isomers | Inadequate column selectivity. | Change the stationary phase of the column. For non-polar alkanes, a non-polar stationary phase is generally a good starting point.[13] Consider a more specialized column if co-elution persists. |
| Oven temperature program is not optimized. | Decrease the temperature ramp rate to increase the interaction time of the analytes with the stationary phase.[14] | |
| Carrier gas flow rate is not optimal. | Optimize the carrier gas flow rate. Flow rates that are too high or too low can reduce separation efficiency.[14] | |
| Peak Broadening | Injection volume is too large. | Reduce the injection volume. Overloading the column can lead to broad peaks.[15] |
| Column is contaminated or degraded. | Bake out the column at a high temperature or replace it if necessary.[14] | |
| Excessive residence time in the system. | Increase the carrier gas flow rate or the temperature ramp rate.[11] | |
| Ghost Peaks | Contamination in the sample, solvent, or GC system. | Use high-purity solvents and clean sample vials.[8] Check for and eliminate leaks in the system.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the difference between analytical GC and preparative GC?
A1: Analytical GC is used to identify and quantify the components of a mixture, using very small sample sizes. Preparative GC, on the other hand, is used to isolate and purify larger quantities of a specific component from a mixture.[4]
Q2: How do I choose the right GC column for separating dimethylhexane isomers?
A2: The choice of column depends on the specific isomers you are trying to separate. A good starting point for non-polar compounds like dimethylhexane isomers is a non-polar column, such as one with a 100% dimethylpolysiloxane stationary phase.[13] For challenging separations, a longer column or a column with a different stationary phase may be necessary.
Q3: My peaks are still overlapping even after optimizing the temperature program and flow rate. What should I do?
A3: If optimization of the temperature program and flow rate does not resolve co-eluting peaks, the next step is to change the GC column to one with a different stationary phase.[16] This will alter the selectivity of the separation.
Experimental Protocol: Preparative GC of a Dimethylhexane Isomer Mixture (Adapted from Octane Isomer Separation Protocols)
Objective: To isolate a high-purity dimethylhexane isomer from a mixture.
Materials:
-
Mixture of dimethylhexane isomers
-
Preparative Gas Chromatograph with a Flame Ionization Detector (FID) and a fraction collector
-
Appropriate pGC column (e.g., a thick-film non-polar column)
-
High-purity carrier gas (e.g., Helium or Hydrogen)
Procedure:
-
Sample Preparation: If necessary, dilute the isomer mixture in a volatile solvent (e.g., pentane or hexane) to an appropriate concentration.[17]
-
Instrument Setup:
-
Column: Install a suitable preparative GC column.
-
Injector Temperature: Set to a temperature that ensures rapid vaporization of the sample without degradation.
-
Detector Temperature: Set higher than the maximum oven temperature.
-
Carrier Gas Flow Rate: Set to the optimal flow rate for the column being used.
-
-
Temperature Program:
-
Initial Oven Temperature: Start at a temperature below the boiling point of the most volatile isomer.
-
Temperature Ramp: Use a slow ramp rate (e.g., 2-5 °C/min) to maximize separation.
-
Final Oven Temperature: Hold at a final temperature to ensure all components elute.
-
-
Injection: Inject an appropriate volume of the sample. Avoid overloading the column.
-
Fraction Collection: Program the fraction collector to collect the peak corresponding to the desired isomer based on its retention time.
-
Purity Analysis: Analyze the collected fraction using analytical GC to confirm its purity.
Caption: Experimental workflow for preparative gas chromatography.
Adsorptive Separation
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Selectivity | Incorrect adsorbent material. | Select an adsorbent with a pore size and shape that is optimal for discriminating between the target isomers.[5] |
| Adsorbent is not properly activated. | Follow the correct activation procedure for the chosen adsorbent to remove any adsorbed water or other impurities.[18] | |
| Poor Adsorption Capacity | Adsorbent is saturated. | Regenerate the adsorbent bed. |
| Competitive adsorption from impurities. | Pre-purify the feed stream to remove any compounds that may compete for adsorption sites. | |
| Slow Adsorption/Desorption Kinetics | Inappropriate operating temperature or pressure. | Optimize the temperature and pressure to improve the kinetics of adsorption and desorption. |
Frequently Asked Questions (FAQs)
Q1: How does adsorptive separation work for isomers?
A1: Adsorptive separation utilizes porous materials that have specific pore sizes and shapes. Isomers are separated based on their ability to diffuse into and interact with the pores of the adsorbent. This can be based on a "molecular sieving" effect, where some isomers are excluded from the pores based on their size, or on differences in the strength of interaction between the isomers and the adsorbent surface.[12]
Q2: What are zeolites and how are they used in isomer separation?
A2: Zeolites are crystalline aluminosilicates with a highly regular and porous structure. Different types of zeolites have different pore sizes, which allows them to be used as molecular sieves to separate isomers based on their size and shape.[19] For example, Zeolite 5A is commonly used to separate linear alkanes from branched alkanes.[5]
Q3: How do I regenerate the adsorbent after it becomes saturated?
A3: Adsorbent regeneration is the process of removing the adsorbed molecules to restore the adsorbent's capacity. Common regeneration methods include:
-
Thermal Swing Adsorption (TSA): The adsorbent is heated to a high temperature to desorb the adsorbed components.[20]
-
Pressure Swing Adsorption (PSA): The pressure is reduced to cause the adsorbed components to desorb.[21]
-
Solvent Washing: A solvent is used to displace the adsorbed components.
Data Presentation
Selectivity of Zeolites for Alkane Isomer Separation
| Zeolite Type | Isomer Pair | Separation Principle | Selectivity |
| Zeolite 5A | n-hexane / branched hexanes | Molecular Sieving | High for linear vs. branched |
| ZSM-5 | n-hexane / 2,2-dimethylbutane | Configurational Entropy | High |
| Zeolite BETA | n-hexane / 2,2-dimethylbutane & 2,3-dimethylbutane | Shape Selectivity | Moderate to High |
(Note: Selectivity can be highly dependent on operating conditions such as temperature and pressure.)
Experimental Protocol: Laboratory-Scale Adsorptive Separation (Adapted from Hexane Isomer Separation Protocols)
Objective: To selectively adsorb one dimethylhexane isomer from a mixture.
Materials:
-
Mixture of dimethylhexane isomers
-
Adsorbent (e.g., Zeolite 5A, ZSM-5, or BETA)
-
Adsorption column
-
High-purity carrier gas (e.g., Nitrogen or Helium)
-
Heating system for activation and regeneration
-
Gas chromatograph for analysis
Procedure:
-
Adsorbent Activation: Pack the adsorption column with the chosen zeolite. Activate the adsorbent by heating it under a flow of inert gas to a high temperature (e.g., 300-450 °C) for several hours to remove any adsorbed water.[18]
-
Adsorption: Cool the column to the desired operating temperature. Introduce the dimethylhexane isomer mixture into the column using a carrier gas.
-
Breakthrough Analysis: Continuously monitor the composition of the gas exiting the column using a GC. The "breakthrough" of a component occurs when it is no longer being adsorbed and is detected at the outlet.
-
Desorption/Regeneration: Once the adsorbent is saturated with the desired isomer, stop the feed stream. Regenerate the column by either increasing the temperature (TSA) or decreasing the pressure (PSA) to desorb the adsorbed isomer.[20][21]
-
Product Collection: The desorbed, purified isomer can be collected in a cold trap.
-
Analysis: Analyze the collected product for purity.
Caption: Experimental workflow for adsorptive separation.
References
- 1. csun.edu [csun.edu]
- 2. Alkanes and fractional distillation [abpischools.org.uk]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. researchgate.net [researchgate.net]
- 5. Adsorptive process design for the separation of hexane isomers using zeolites - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Why can azeotropic mixture not be separated by fractio distillation?.. [askfilo.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. GC Troubleshooting—Broad Peaks [restek.com]
- 12. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 13. researchgate.net [researchgate.net]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. chromsoc.jp [chromsoc.jp]
- 16. Separating alkane/alkene isomers on the GC but the isomers have the same retention time - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 17. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. lib3.dss.go.th [lib3.dss.go.th]
- 21. Experimental studies of hydrocarbon separation on zeolites, activated carbons and MOFs for applications in natural gas processing - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25509D [pubs.rsc.org]
Technical Support Center: Optimizing GC Column Selection for 3,4-Dimethylhexane Isomer Resolution
Welcome to the Technical Support Center for Gas Chromatography (GC) analysis of 3,4-Dimethylhexane isomers. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the separation of these challenging isomers.
Troubleshooting Guide
This guide addresses specific issues that may arise during the GC analysis of this compound, a compound with three stereoisomers: the chiral enantiomers (3R,4R)-dimethylhexane and (3S,4S)-dimethylhexane, and the achiral meso-3,4-dimethylhexane.
Question: Why am I seeing poor resolution or co-elution of my this compound isomers?
Answer:
Achieving baseline separation of this compound isomers is a complex task due to their similar boiling points and structures. Several factors can contribute to poor resolution. Below is a systematic guide to troubleshoot and optimize your separation.
1. Inadequate GC Column Selection:
The choice of the GC column is the most critical factor for separating closely related isomers.
-
For separating the meso form from the enantiomeric pair: A non-polar or slightly polar stationary phase is generally recommended for separating alkane diastereomers. The separation is primarily driven by differences in boiling points and molecular shape.
-
For separating the enantiomers ((3R,4R) and (3S,4S)): A specialized chiral stationary phase is mandatory. Standard achiral columns will not resolve enantiomers. Modified cyclodextrin-based columns are often effective for the enantioseparation of chiral hydrocarbons like this compound.[1]
2. Suboptimal Column Dimensions:
-
Length: Longer columns provide more theoretical plates and can improve resolution, but at the cost of longer analysis times. Doubling the column length increases resolution by approximately 40%.
-
Internal Diameter (ID): Smaller ID columns (e.g., 0.18 mm or 0.25 mm) offer higher efficiency and better resolution but have lower sample capacity.
-
Film Thickness: Thicker films can increase retention and may improve the resolution of volatile compounds. However, for isomers with very similar boiling points, a thinner film might provide better efficiency.
3. Incorrect Oven Temperature Program:
-
A slow oven temperature ramp rate is crucial. A slower ramp increases the interaction time of the analytes with the stationary phase, which can significantly enhance the separation of closely eluting isomers.
-
The initial oven temperature should be low enough to ensure proper focusing of the analytes at the head of the column.
4. Inappropriate Carrier Gas Flow Rate:
-
The linear velocity of the carrier gas (Helium or Hydrogen) should be set to its optimal value for the chosen column ID to maximize efficiency. Deviating from the optimal flow rate can lead to peak broadening and loss of resolution.
5. Sample Overload:
-
Injecting too much sample can overload the column, leading to broad, asymmetric peaks and poor resolution. If you observe peak fronting, consider reducing the injection volume or using a higher split ratio.
Frequently Asked Questions (FAQs)
Q1: Which type of GC column is best for separating the meso and the chiral pair of this compound?
A1: For separating the diastereomers (meso vs. the enantiomeric pair), a high-resolution non-polar column, such as one with a 100% dimethylpolysiloxane (e.g., DB-1, HP-1) or a 5% phenyl-95% dimethylpolysiloxane (e.g., DB-5, HP-5ms) stationary phase, is a good starting point. The separation will be based on subtle differences in their boiling points and molecular shapes.
Q2: I need to separate the (3R,4R) and (3S,4S) enantiomers. What column should I use?
A2: To resolve the enantiomers of this compound, you must use a chiral GC column. Columns with a modified cyclodextrin stationary phase, such as those containing substituted β- or γ-cyclodextrins, are specifically designed for this purpose and have been shown to be effective for the enantioseparation of chiral alkanes.[1]
Q3: What is the expected elution order of the this compound isomers?
A3: On a standard non-polar column, the elution order is primarily determined by boiling point. Branched alkanes generally have lower boiling points than their linear counterparts. For isomers with the same carbon number, more compact or spherical molecules tend to have lower boiling points. The boiling points for the this compound isomers are very close, making their separation challenging. The elution order between the meso and the racemic pair can be column and condition-dependent. On a chiral column, the two enantiomers will be resolved into separate peaks, while the meso compound may or may not be separated from them, depending on the chiral selector and the achiral selectivity of the phase.
Q4: My peaks for the isomers are still overlapping. What are the next steps for optimization?
A4: If you have selected an appropriate column and are still facing co-elution, you should systematically optimize the method parameters. Start by significantly slowing down the temperature ramp rate (e.g., from 5 °C/min to 1-2 °C/min). Then, ensure your carrier gas flow rate is optimal for your column dimensions. You can also evaluate a longer column or a column with a smaller internal diameter to increase theoretical plates.
Q5: Can I use GC-MS to differentiate the co-eluting isomers?
A5: Since this compound isomers are structural isomers, they will produce very similar, if not identical, mass spectra under standard electron ionization (EI), making it difficult to distinguish them based on mass spectral data alone if they co-elute.[2] Chromatographic separation is essential for their individual identification and quantification.
Data Presentation
| Stationary Phase | Polarity | Column Dimensions (L x ID x df) | Typical Application for C8 Isomers | Expected Resolution for this compound Diastereomers | Expected Resolution for this compound Enantiomers |
| 100% Dimethylpolysiloxane | Non-polar | 30-100 m x 0.25 mm x 0.25-0.5 µm | General-purpose separation of hydrocarbons based on boiling point. | Potentially low to moderate. Requires optimization. | None. |
| 5% Phenyl-95% Dimethylpolysiloxane | Non-polar | 30-60 m x 0.25 mm x 0.25 µm | Slightly different selectivity than 100% dimethylpolysiloxane, can improve separation of some isomers. | Potentially low to moderate. Requires optimization. | None. |
| Squalane | Non-polar | 50-100 m x 0.25 mm x 0.25 µm | High-resolution separation of low-boiling hydrocarbons. | Moderate to good, but has a low maximum temperature. | None. |
| Modified β-Cyclodextrin | Chiral | 30 m x 0.25 mm x 0.25 µm | Enantioseparation of chiral hydrocarbons. | May separate from the enantiomers. | Good to excellent. |
| Modified γ-Cyclodextrin | Chiral | 30 m x 0.25 mm x 0.25 µm | Enantioseparation of chiral hydrocarbons, different selectivity than β-cyclodextrin. | May separate from the enantiomers. | Good to excellent. |
Experimental Protocols
Method 1: Screening for Diastereomer Separation (meso vs. enantiomeric pair)
This protocol provides a starting point for developing a method to separate the meso-3,4-dimethylhexane from the enantiomeric pair on a non-polar column.
-
Column: 50 m x 0.25 mm ID, 0.25 µm film thickness with a 100% dimethylpolysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector:
-
Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 100:1
-
-
Oven Temperature Program:
-
Initial Temperature: 35 °C, hold for 10 minutes.
-
Ramp: 2 °C/min to 150 °C.
-
Hold: 5 minutes at 150 °C.
-
-
Detector (FID):
-
Temperature: 280 °C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (Nitrogen): 25 mL/min
-
Method 2: Enantiomer Resolution
This protocol is a starting point for separating the (3R,4R) and (3S,4S) enantiomers of this compound using a chiral column.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness with a substituted β-cyclodextrin stationary phase.
-
Carrier Gas: Hydrogen at a constant flow of 1.2 mL/min.
-
Injector:
-
Temperature: 240 °C
-
Injection Volume: 1 µL
-
Split Ratio: 80:1
-
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 5 minutes.
-
Ramp: 1 °C/min to 100 °C.
-
Hold: 10 minutes at 100 °C.
-
-
Detector (FID):
-
Temperature: 250 °C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (Nitrogen): 25 mL/min
-
Visualizations
Caption: Troubleshooting workflow for poor resolution of this compound isomers.
References
Technical Support Center: Troubleshooting Peak Overlap in NMR Spectra of Branched Hydrocarbons
Welcome to the technical support center for NMR spectroscopy. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak overlap in the NMR spectra of branched hydrocarbons.
Frequently Asked Questions (FAQs)
Q1: Why do peaks in the ¹H NMR spectrum of my branched hydrocarbon sample overlap?
A1: Peak overlap in the ¹H NMR spectra of branched hydrocarbons is a common challenge due to the similar chemical environments of many protons in these molecules.[1] Methylene (CH₂) and methyl (CH₃) groups, particularly in long or highly branched alkyl chains, often have very close chemical shifts, leading to complex and overlapping multiplets that are difficult to interpret.[1][2]
Q2: What is the simplest first step to try and resolve overlapping signals?
A2: The simplest initial approach is to change the deuterated solvent.[3][4][5] The chemical shift of a proton can be influenced by the solvent due to different intermolecular interactions.[4][6] Switching from a common solvent like deuterochloroform (CDCl₃) to an aromatic solvent like benzene-d₆ or a more polar solvent like acetone-d₆ can often alter the chemical shifts of overlapping protons enough to achieve separation.[3][4]
Q3: When should I consider using 2D NMR techniques?
A3: You should consider using 2D NMR techniques when simple methods like changing the solvent are insufficient to resolve key overlapping signals.[5] 2D NMR is particularly powerful for complex molecules where multiple protons or carbons have similar chemical shifts.[7] Experiments like COSY, HSQC, and HMBC can help establish connectivity between protons and carbons, allowing you to distinguish signals even when they overlap in the 1D spectrum.[8][9][10]
Q4: What are lanthanide shift reagents and how can they help?
A4: Lanthanide shift reagents (LSRs) are paramagnetic complexes that can be added to an NMR sample to induce large changes in the chemical shifts of nearby nuclei.[5][11][12] The magnitude of the induced shift is dependent on the distance of the nucleus from the lanthanide ion.[5][11] This can be used to "spread out" a crowded region of a spectrum, resolving overlapping signals. LSRs are most effective for molecules containing a Lewis basic site (like an alcohol or amine) to which the LSR can coordinate.[5]
Q5: Can temperature changes affect peak overlap?
A5: Yes, changing the temperature of the NMR experiment can sometimes resolve overlapping peaks.[3][13] Temperature can affect conformational equilibria and intermolecular interactions, which in turn can alter chemical shifts. For molecules with restricted bond rotation (rotamers), increasing the temperature can cause the signals to coalesce or sharpen, simplifying the spectrum.[3]
Troubleshooting Guides
This section provides detailed guides for resolving peak overlap in NMR spectra of branched hydrocarbons.
Guide 1: Resolving Overlapping Signals with Solvent Effects
Problem: The methyl and/or methylene signals in the ¹H NMR spectrum of a branched hydrocarbon are overlapping, making it difficult to determine multiplicities and assign protons.
Solution Workflow:
Caption: Workflow for resolving overlapping NMR signals using different solvents.
Experimental Protocol: Solvent Study
-
Sample Preparation: Prepare separate, accurately weighed samples of your branched hydrocarbon of the same concentration in high-purity deuterated solvents (e.g., CDCl₃, benzene-d₆, acetone-d₆, and DMSO-d₆).
-
NMR Acquisition: Acquire a standard ¹H NMR spectrum for each sample under identical experimental conditions (e.g., temperature, number of scans).[5]
-
Data Analysis: Process and phase each spectrum. Compare the chemical shifts and resolution of the signals in the overlapping regions across the different solvents to identify the solvent that provides the best separation.[5]
Expected Outcome: Different solvents will interact with the solute differently, leading to changes in the chemical shifts of the protons.[4][6] This can often resolve accidental peak overlap.
Quantitative Data Summary: Common Deuterated Solvents
| Solvent | ¹H Residual Peak (ppm) | ¹³C Residual Peak (ppm) |
| Chloroform-d (CDCl₃) | 7.26 | 77.16 |
| Benzene-d₆ (C₆D₆) | 7.16 | 128.06 |
| Acetone-d₆ ((CD₃)₂CO) | 2.05 | 29.84, 206.26 |
| Dimethyl sulfoxide-d₆ ((CD₃)₂SO) | 2.50 | 39.52 |
Data sourced from common literature values and may vary slightly based on instrument and conditions.[14][15][16]
Guide 2: Using 2D NMR to Resolve Overlapping Signals
Problem: Solvent changes were insufficient to resolve critical overlapping signals in a complex branched hydrocarbon.
Solution Workflow:
Caption: Workflow for using 2D NMR to resolve overlapping signals and assign protons.
Experimental Protocols:
¹H-¹H COSY (Correlation Spectroscopy):
-
Setup: Load a standard COSY pulse program on the NMR spectrometer.
-
Parameters: Set the spectral width to encompass all proton signals. The number of increments in the indirect dimension (t₁) will determine the resolution in that dimension; 128-256 increments are often sufficient for routine analysis.[5]
-
Acquisition: Run the experiment.
-
Processing and Analysis: Process the 2D data. Cross-peaks in the COSY spectrum indicate that the two protons are scalar-coupled (typically through 2-3 bonds). This allows you to trace out spin systems and differentiate between overlapping multiplets.[7]
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Setup: Load a standard HSQC pulse program.
-
Parameters: Set the ¹H spectral width as in the ¹H experiment. Set the ¹³C spectral width to cover the expected range for aliphatic carbons (e.g., 0-80 ppm).
-
Acquisition: Run the experiment. HSQC is a proton-detected experiment, so it is relatively sensitive.[5]
-
Processing and Analysis: Process the 2D data. Each cross-peak in the HSQC spectrum correlates a proton signal with the signal of the carbon to which it is directly attached.[5][9] This is invaluable for resolving overlapping proton signals, as the attached carbons often have well-separated chemical shifts.[2]
Troubleshooting 2D NMR:
-
Low Sensitivity: If cross-peaks are weak, increase the number of scans per increment. For HSQC, ensure your sample concentration is adequate.[5]
Guide 3: Employing Lanthanide Shift Reagents
Problem: Severe peak overlap persists in a specific region of the spectrum, and the molecule contains a Lewis basic functional group.
Solution Workflow:
Caption: Workflow for using a Lanthanide Shift Reagent (LSR) to resolve overlapping signals.
Experimental Protocol: Lanthanide Shift Reagent Titration
-
Sample Preparation: Prepare a solution of your compound in a dry, non-coordinating deuterated solvent (e.g., CDCl₃). Prepare a stock solution of a suitable lanthanide shift reagent (e.g., Eu(fod)₃ or Pr(fod)₃) in the same solvent.
-
Titration: Add small, incremental amounts of the LSR stock solution to your NMR tube. After each addition, gently mix the sample and acquire a new ¹H NMR spectrum.[5]
-
Monitoring: Observe the changes in the chemical shifts of the signals. The magnitude of the induced shift is proportional to the concentration of the LSR and inversely proportional to the cube of the distance between the lanthanide ion and the proton.[5][11]
-
Optimization: Continue adding the LSR until the overlapping peaks are sufficiently resolved. Be mindful that excessive amounts of LSR can lead to significant line broadening, which can obscure coupling information.[5][17]
Troubleshooting:
-
Line Broadening: If significant line broadening is observed, you may be using too much shift reagent. Try using a lower concentration or a different LSR.[5][12] Some paramagnetic agents can cause significant line broadening.[18][19]
This technical support center provides a starting point for addressing peak overlap in the NMR spectra of branched hydrocarbons. For more complex structural elucidation challenges, a combination of these techniques and consultation with an NMR spectroscopy expert is recommended.[20][21][22]
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solving Overlapping Peaks in NMR Through Multidimensional Approaches [eureka.patsnap.com]
- 9. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 10. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 11. Paramagnetic nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 12. vibgyorpublishers.org [vibgyorpublishers.org]
- 13. researchgate.net [researchgate.net]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 17. xuv.scs.illinois.edu [xuv.scs.illinois.edu]
- 18. Use of paramagnetic systems to speed-up NMR data acquisition and for structural and dynamic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. smbstcollege.com [smbstcollege.com]
- 22. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing side reactions in Wurtz synthesis of alkanes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Wurtz synthesis for alkane formation.
Troubleshooting Guide & FAQs
Q1: My Wurtz reaction is producing a mixture of alkanes instead of my desired product. What is causing this and how can I fix it?
A1: This is a common issue when using two different alkyl halides (R-X and R'-X) in a Wurtz reaction. The reaction mechanism involves the coupling of alkyl radicals or anions, which can combine in three different ways, leading to a mixture of products (R-R, R'-R', and R-R').[1][2][3][4][5][6]
Troubleshooting Steps:
-
Use a single alkyl halide: The most effective way to synthesize a symmetrical alkane (R-R) with a good yield is to use only one type of alkyl halide.[4][7][8][9]
-
Consider alternative methods for unsymmetrical alkanes: For the synthesis of unsymmetrical alkanes, the Wurtz reaction is generally not suitable due to the difficulty in separating the resulting mixture of alkanes, which often have very similar boiling points.[3][4][6] Consider the Corey-House synthesis as a more efficient alternative for this purpose.
Q2: I am observing significant alkene formation as a side product in my Wurtz synthesis. What leads to this and how can it be minimized?
A2: Alkene formation is a major side reaction in the Wurtz synthesis, primarily occurring through two pathways:
-
Disproportionation of alkyl radicals: One alkyl radical can abstract a hydrogen atom from another, resulting in the formation of an alkane and an alkene.[9][10]
-
Elimination reaction: With secondary and especially tertiary alkyl halides, an E2 elimination reaction can occur, where the alkyl anion acts as a strong base, leading to the formation of an alkene.[3][6][11][12] This becomes more significant with sterically hindered alkyl halides.[4][6][10]
Troubleshooting and Minimization Strategies:
| Strategy | Rationale | Experimental Protocol |
| Use Primary Alkyl Halides | Primary alkyl halides are less sterically hindered and less prone to elimination reactions compared to secondary and tertiary halides.[4][9] | When designing your synthesis, select a primary alkyl halide (e.g., 1-bromobutane) over a secondary (e.g., 2-bromobutane) or tertiary (e.g., tert-butyl bromide) isomer if possible. The reaction with tertiary alkyl halides often fails to produce the desired coupled product and instead yields predominantly alkenes.[6][13][14] |
| Control Reaction Temperature | Lower temperatures can favor the desired coupling reaction over elimination. | Maintain the reaction at a lower temperature, for example, by using an ice bath to control the initial exothermic reaction. The optimal temperature may need to be determined empirically for your specific substrates. |
| Choice of Metal | While sodium is traditional, other metals can sometimes offer better yields and fewer side reactions.[14][15][16] | Consider using alternative metals such as zinc, indium, or activated copper, which may reduce the extent of elimination side reactions.[14][15][16] |
Q3: My reaction yield is very low. What are the potential causes and how can I improve it?
A3: Low yields in the Wurtz reaction can be attributed to several factors, including side reactions and suboptimal reaction conditions.[15]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: The Wurtz reaction is highly sensitive to moisture. Sodium reacts violently with water, and the reactive intermediates (alkyl radicals and anions) are readily quenched by protic solvents.[6][7][9][13]
-
Optimize the Solvent: Dry ether or tetrahydrofuran (THF) are the most commonly used solvents as they are aprotic and can dissolve the reactants.[1][13][15]
-
Purity of Reactants: Ensure that the alkyl halides and sodium metal are pure and free from contaminants that could interfere with the reaction.
-
Review Substrate Suitability: As mentioned, tertiary and to a lesser extent, secondary alkyl halides give poor yields of the coupled product due to competing elimination reactions.[3][9]
Detailed Experimental Protocol: Ensuring Anhydrous Conditions
-
Glassware: All glassware (reaction flask, condenser, dropping funnel, etc.) should be thoroughly dried in an oven at >100°C for several hours and allowed to cool in a desiccator over a drying agent (e.g., anhydrous calcium chloride) before assembly.
-
Solvent: Use freshly distilled, anhydrous ether or THF. Solvents can be dried by distillation over a suitable drying agent, such as sodium-benzophenone ketyl, until the characteristic blue or purple color persists.
-
Atmosphere: Assemble the reaction apparatus under an inert atmosphere (e.g., dry nitrogen or argon). This can be achieved by flushing the assembled glassware with the inert gas.
-
Reactants: Alkyl halides should be distilled to remove any impurities and stored over a drying agent if necessary. Sodium metal should be freshly cut to expose a clean, unoxidized surface immediately before use.
Q4: Is it possible for rearrangement products to form during the Wurtz reaction?
A4: Rearrangements are generally not observed in the Wurtz reaction. The mechanism involves alkyl radical and alkyl anion intermediates. Unlike carbocations, which are prone to rearrangements to form more stable species, alkyl radicals and anions do not typically undergo such rearrangements under these reaction conditions.[12]
Visualizing Reaction Pathways
Below are diagrams illustrating the key pathways in the Wurtz synthesis.
Caption: Primary mechanism of the Wurtz reaction leading to the desired alkane.
Caption: Major side reaction pathways in the Wurtz synthesis.
Caption: A logical workflow for troubleshooting common Wurtz synthesis issues.
References
- 1. Wurtz Reaction | ChemTalk [chemistrytalk.org]
- 2. Wurtz Reaction [organic-chemistry.org]
- 3. quora.com [quora.com]
- 4. brainly.in [brainly.in]
- 5. gauthmath.com [gauthmath.com]
- 6. adichemistry.com [adichemistry.com]
- 7. Wurtz Reaction Mechanism, Examples & Uses – Organic Chemistry [vedantu.com]
- 8. Wurtz Reaction - GeeksforGeeks [geeksforgeeks.org]
- 9. grokipedia.com [grokipedia.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. quora.com [quora.com]
- 12. organic chemistry - Why does rearrangement not take place in Wurtz reaction? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. Wurtz fittig reaction, Mechanism and Examples- Unacademy [unacademy.com]
- 14. A Short Note On Wurtz Reaction [unacademy.com]
- 15. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 16. jk-sci.com [jk-sci.com]
Technical Support Center: Overcoming Steric Hindrance in Reactions Involving Substituted Hexanes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance in chemical reactions involving substituted hexanes.
Section 1: Troubleshooting Guides
This section offers solutions to common problems encountered during reactions with sterically hindered substituted hexanes.
Nucleophilic Substitution (SN2) Reactions
Question: I am observing a very slow reaction rate and low yield for my SN2 reaction with a secondary substituted hexane (e.g., 2-bromohexane). What are the likely causes and how can I improve the outcome?
Answer:
Slow SN2 reactions with secondary hexyl halides are primarily due to steric hindrance impeding the backside attack of the nucleophile.[1][2] The bulky alkyl groups shield the electrophilic carbon, raising the energy of the transition state and thus decreasing the reaction rate.[1][2]
Troubleshooting Steps:
-
Optimize the Nucleophile:
-
Size: Use a smaller, less sterically hindered nucleophile. For example, the cyanide ion (CN⁻) is less bulky than the tert-butoxide ion ((CH₃)₃CO⁻).
-
Strength: Employ a stronger nucleophile. Nucleophilicity generally increases with negative charge and decreases with increasing electronegativity across a period. For instance, the thiolate anion (RS⁻) is a stronger nucleophile than the alkoxide anion (RO⁻).
-
-
Select an Appropriate Solvent:
-
Utilize a polar aprotic solvent such as acetone, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[3] These solvents solvate the cation of the nucleophilic salt but leave the anionic nucleophile "naked" and more reactive.[3] Polar protic solvents (e.g., water, ethanol) can form hydrogen bonds with the nucleophile, creating a solvent cage that increases its effective steric bulk and reduces its reactivity.[4]
-
-
Improve the Leaving Group:
-
A better leaving group will facilitate the reaction. The best leaving groups are weak bases. For halogens, the reactivity order is I⁻ > Br⁻ > Cl⁻ > F⁻.[5] Consider converting an alcohol to a tosylate or mesylate, which are excellent leaving groups.
-
-
Increase the Temperature:
-
Gently heating the reaction mixture can increase the rate. However, be cautious as higher temperatures can also favor the competing E2 elimination reaction.[6]
-
Logical Workflow for Troubleshooting SN2 Reactions
Caption: Troubleshooting workflow for low-yield SN2 reactions.
Elimination (E2) Reactions
Question: My E2 reaction on a substituted cyclohexane is giving the wrong regioisomer (Hofmann product instead of Zaitsev) and the reaction is slow. What is happening?
Answer:
E2 reactions on cyclohexane derivatives have a strict stereoelectronic requirement: the hydrogen to be eliminated and the leaving group must be in an anti-periplanar (diaxial) arrangement.[7][8] Steric hindrance from bulky substituents can lock the cyclohexane ring in a conformation where the leaving group is equatorial, thus preventing the E2 reaction from proceeding efficiently.[7][8]
Troubleshooting Steps:
-
Conformational Analysis: Draw the chair conformations of your substituted cyclohexane. The reaction will proceed through the conformer where the leaving group is in an axial position. If this conformer is significantly less stable due to 1,3-diaxial interactions with other bulky groups, the reaction rate will be slow.[9]
-
Choice of Base:
-
For the formation of the Zaitsev (more substituted) product, a small, strong base like sodium ethoxide (NaOEt) or sodium hydroxide (NaOH) is preferred.
-
If you are observing the Hofmann (less substituted) product, it is likely due to the use of a bulky base like potassium tert-butoxide (t-BuOK), which preferentially abstracts the less sterically hindered proton.[3][6]
-
-
Solvent Selection: While less critical than in SN2 reactions, the solvent can still play a role. A less polar solvent may favor E2 over SN2.[10]
Decision Tree for Regioselectivity in E2 Reactions of Cyclohexanes
Caption: Decision tree for predicting E2 regioselectivity.
Grignard Reactions
Question: I am attempting a Grignard reaction with a sterically hindered ketone (e.g., 2,4-dimethyl-3-pentanone), but I am getting a low yield of the tertiary alcohol and recovering my starting ketone. What are the common side reactions and how can I suppress them?
Answer:
With sterically hindered ketones, Grignard reagents can act as bases rather than nucleophiles, leading to enolization of the ketone.[11] Another side reaction is reduction, where a hydride is transferred from the β-carbon of the Grignard reagent to the carbonyl carbon.[11]
Troubleshooting Steps:
-
Use of Additives:
-
Cerium(III) chloride (CeCl₃): This additive can be used to promote 1,2-addition over enolization.
-
Lanthanum(III) chloride-lithium chloride (LaCl₃·2LiCl): This soluble salt has been shown to be highly effective in mediating the 1,2-addition of Grignard reagents to sterically hindered and enolizable ketones, significantly improving yields.[12]
-
-
Reaction Conditions:
-
Low Temperature: Perform the reaction at a low temperature (e.g., -78 °C to 0 °C) to minimize side reactions.
-
Slow Addition: Add the Grignard reagent slowly to the solution of the ketone.
-
-
Grignard Reagent Purity: Ensure your Grignard reagent is freshly prepared and properly titrated, as impurities and decomposition can lead to lower yields.[1][13]
Workflow for Optimizing Grignard Reactions with Hindered Ketones
Caption: Optimizing Grignard reactions with hindered ketones.
Wittig Reactions
Question: My Wittig reaction with a sterically hindered ketone is not proceeding or giving a very low yield. What can I do?
Answer:
Sterically hindered ketones react slowly, particularly with stabilized ylides.[14] The initial [2+2] cycloaddition to form the oxaphosphetane intermediate is sterically hindered.
Troubleshooting Steps:
-
Use a More Reactive Ylide: Non-stabilized ylides are more reactive than stabilized ylides. If you are using a stabilized ylide (e.g., one with an adjacent ester or phenyl group), consider switching to a non-stabilized ylide (e.g., from an alkyltriphenylphosphonium salt).[14]
-
Alternative Olefination Methods:
-
Horner-Wadsworth-Emmons (HWE) Reaction: This is often the best alternative for hindered ketones. The phosphonate-stabilized carbanions used in the HWE reaction are more nucleophilic and generally more reactive than Wittig reagents.[7]
-
Tebbe Olefination: For extremely hindered ketones, the Tebbe reagent can be effective.[7]
-
-
Optimize Reaction Conditions:
-
Stronger Base: For the formation of non-stabilized ylides, a very strong base like n-butyllithium (n-BuLi) or sodium amide (NaNH₂) is required.
-
Higher Temperature: Increasing the reaction temperature may help, but be mindful of potential side reactions.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: How can I quantitatively assess the impact of steric hindrance on my SN2 reaction?
A1: You can compare the relative reaction rates of a series of substrates with increasing steric bulk. For example, the rate of reaction of sodium iodide in acetone with various alkyl bromides shows a significant decrease as steric hindrance increases.
Table 1: Relative Rates of SN2 Reactions of Alkyl Bromides with NaI in Acetone
| Alkyl Bromide | Structure | Relative Rate |
| Methyl bromide | CH₃Br | 1 |
| Ethyl bromide | CH₃CH₂Br | 0.02 |
| Isopropyl bromide | (CH₃)₂CHBr | 0.0004 |
| Neopentyl bromide | (CH₃)₃CCH₂Br | 0.00001 |
Data is representative and compiled from various organic chemistry resources.
Q2: What is the role of a protecting group in overcoming steric hindrance?
A2: A protecting group can be used to temporarily mask a reactive functional group elsewhere in the molecule that might interfere with the desired reaction.[4][15] In the context of steric hindrance, a protecting group can be used to block a nearby functional group, allowing a nucleophile to approach a sterically crowded reaction center more easily. For example, an alcohol can be protected as a silyl ether, which is unreactive towards Grignard reagents, allowing the Grignard to react at a different site without being quenched by the acidic alcohol proton.[16]
Protecting Group Strategy Workflow
Caption: General workflow for using a protecting group.
Q3: Are there any catalysts that can help overcome steric hindrance in reactions of substituted hexanes?
A3: Yes, certain Lewis acid catalysts can enhance the reactivity of electrophiles, making them more susceptible to nucleophilic attack even in sterically crowded environments. As mentioned in the troubleshooting guide, lanthanide salts like LaCl₃·2LiCl are effective in promoting the addition of Grignard reagents to hindered ketones.[12] These catalysts coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack.[12]
Section 3: Experimental Protocols
SN2 Reaction of (R)-2-Bromohexane with Sodium Cyanide
This protocol describes the synthesis of (S)-2-cyanohexane, demonstrating an SN2 reaction with inversion of stereochemistry.
Materials:
-
(R)-2-Bromohexane
-
Sodium cyanide (NaCN)
-
Acetone, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium cyanide in anhydrous acetone.
-
Add (R)-2-bromohexane to the solution.
-
Heat the reaction mixture to reflux with stirring under an inert atmosphere (e.g., nitrogen).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing diethyl ether and wash with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the product by distillation or column chromatography.
Wittig Reaction of 2-Hexanone with Methylenetriphenylphosphorane
This protocol details the conversion of a ketone to an alkene.
Materials:
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide
-
2-Hexanone
-
Anhydrous tetrahydrofuran (THF)
-
Pentane
-
Saturated aqueous ammonium chloride solution
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, suspend methyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension in an ice bath and add potassium tert-butoxide portion-wise. The formation of the ylide is indicated by a color change (typically to orange or yellow).
-
Stir the mixture at room temperature for 1 hour.
-
Cool the ylide solution to 0 °C and add a solution of 2-hexanone in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with pentane.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent.
-
Purify the resulting 2-methyl-1-hexene by distillation.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. Lanthanide clusters as highly efficient catalysts regarding carbon dioxide activation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Grignard Reaction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. One moment, please... [chemistrysteps.com]
- 16. Solved 12. When (R)-2-bromohexane is added to a solution of | Chegg.com [chegg.com]
Technical Support Center: Gas Chromatography of Dimethylalkane Isomers
Welcome to the technical support center for resolving dimethylalkane isomers in gas chromatography. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the separation and analysis of these complex isomeric mixtures.
Troubleshooting Guides
This section provides step-by-step solutions to specific problems you may encounter during your experiments.
Issue: Poor Resolution and Co-elution of Dimethylalkane Isomers
Q1: My chromatogram shows broad peaks or a single peak where I expect multiple dimethylalkane isomers. How can I confirm co-elution?
A: Before adjusting your GC method, it's crucial to confirm that you are dealing with co-eluting peaks.
-
Peak Shape Analysis: A pure chromatographic peak should be symmetrical. The presence of a "shoulder" or a split peak top is a strong indicator of co-elution.[1][2][3]
-
Mass Spectrometry (MS) Analysis: If you are using a GC-MS system, examine the mass spectra across the peak. A change in the mass spectrum from the leading edge to the tailing edge of the peak indicates the presence of more than one component.[1][2]
Q2: I've confirmed co-elution. What is the systematic approach to improving the separation of my dimethylalkane isomers?
A: A methodical approach to optimizing your GC method is the most effective way to resolve co-eluting isomers. The typical workflow involves optimizing the temperature program first, then evaluating the GC column, and finally adjusting the carrier gas flow rate.
Caption: A logical workflow for troubleshooting co-eluting peaks.
Detailed Troubleshooting Steps
Step 1: Optimize the GC Temperature Program
The temperature program is a critical parameter for separating isomers with very similar boiling points.[1][4]
-
Action: Lower the initial oven temperature and use a slower temperature ramp rate.
-
Rationale: A slow ramp (e.g., 2-5 °C/min) increases the interaction time between the isomers and the stationary phase, which can significantly improve separation.[5] Lowering the initial temperature can also enhance the resolution of early-eluting compounds.[1]
-
Tip: An increase of approximately 30°C in oven temperature can reduce retention time by half.[4][6] While faster, this may decrease resolution. The optimal ramp rate can be estimated as 10°C per column hold-up time.[7]
| Parameter Change | Effect on Resolution | Typical Use Case |
| Lower Initial Temperature | Improves resolution of early eluting peaks | Separating volatile isomers from the solvent front.[1] |
| Slower Temperature Ramp | Generally improves separation for most compounds | Resolving closely eluting structural isomers.[1] |
| Faster Temperature Ramp | Decreases analysis time, may reduce resolution | Screening simpler mixtures where critical separation is not needed.[1] |
Step 2: Evaluate and Change the GC Column
The choice of stationary phase is the most critical factor for achieving selectivity between isomers.[1]
-
Action: Select a column with a stationary phase optimized for hydrocarbon separation.
-
Rationale: Different stationary phases provide different selectivities. For dimethylalkanes, a non-polar column is a good starting point, but a more polar or specialized phase may be necessary for difficult separations.
| Stationary Phase Type | Description & Use Case | Recommended Columns |
| Non-Polar | A 100% dimethyl polysiloxane phase is often a good starting point due to its high selectivity for iso-paraffins.[5] Ideal for initial screening based on boiling points.[8] | DB-1, HP-5MS (5% phenyl-dimethylpolysiloxane)[8] |
| Polar | Provides alternative selectivity, which can be critical for resolving isomers that co-elute on a non-polar column.[8] | Carbowax 20M (Polyethylene Glycol)[8] |
| Specialty | For very complex mixtures, liquid crystalline stationary phases can provide superior resolution.[9][10] Functionalized multi-walled carbon nanotubes have also been shown to be effective.[11] | N/A (Varies by manufacturer) |
Step 3: Adjust the Carrier Gas and Flow Rate
The choice of carrier gas and its linear velocity impacts column efficiency and, therefore, resolution.[5]
-
Action: Optimize the linear velocity of your carrier gas (Helium or Hydrogen).
-
Rationale: Operating the column at the optimal flow rate for the chosen gas maximizes separation efficiency.[12] Hydrogen often provides better resolution at higher linear velocities, leading to shorter analysis times, but requires additional safety precautions.[5][13]
Experimental Protocols
Protocol: General GC Method for Dimethylalkane Isomer Analysis
This protocol provides a starting point for developing a separation method. It should be optimized based on your specific instrument and isomer mixture.
-
Column Selection: Begin with a non-polar capillary column such as a DB-1 or HP-5MS (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[8]
-
Injector Setup:
-
Carrier Gas:
-
Oven Temperature Program (Initial Program):
-
Detector Setup (FID or MS):
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase to start with for dimethylalkane separation? A: For separating branched alkanes like dimethylalkanes, a 100% dimethyl polysiloxane stationary phase is an excellent starting point due to its high selectivity for these compounds.[5] Columns like a DB-1 or HP-5MS are commonly recommended.[8]
Q2: How can I identify specific dimethylalkane isomers if I don't have standards for all of them? A: Kovats Retention Indices (KI) are a standardized method for reporting retention times that helps identify compounds by comparing their experimental KI values to those in published databases.[5] This is especially useful for complex hydrocarbon mixtures where many isomers may be present.[14]
Q3: What are Kovats Retention Indices (KI) and how are they calculated? A: The Kovats Retention Index relates the retention time of an analyte to the retention times of n-alkanes that elute before and after it. For temperature-programmed gas chromatography, the formula is:
I = 100 * [n + (t_R(x) - t_R(n)) / (t_R(n+1) - t_R(n))][8]
Where:
-
I is the Kovats Index
-
n is the carbon number of the n-alkane eluting before the analyte
-
t_R(x) is the retention time of the analyte (your dimethylalkane isomer)
-
t_R(n) is the retention time of the n-alkane with 'n' carbons
-
t_R(n+1) is the retention time of the n-alkane with 'n+1' carbons
Caption: Calculating the Kovats Index using n-alkane standards.
Q4: Can factors other than the column and temperature program affect my resolution? A: Yes. Several other factors can influence resolution:
-
Column Length: Longer columns provide more interaction time and can improve separation, but also lead to longer analysis times.[12][13]
-
Column Internal Diameter (ID): Using a column with a smaller ID can enhance resolution by reducing band broadening.[13]
-
Film Thickness: A thinner stationary phase film can also improve resolution.[13][15]
-
Sample Size: Injecting too much sample can overload the column, causing peak broadening and reduced resolution.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. google.com [google.com]
- 4. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. vurup.sk [vurup.sk]
- 11. Separation of alkanes and aromatic compounds by packed column gas chromatography using functionalized multi-walled carbon nanotubes as stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. Extending the range of compounds amenable for gas chromatography-mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing matrix effects in the analysis of hydrocarbons in complex samples
Welcome to the technical support center for addressing matrix effects in the analysis of hydrocarbons in complex samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to their experiments.
Troubleshooting Guides
This section provides systematic approaches to identify and resolve common issues encountered during the analysis of hydrocarbons in complex matrices.
Issue: Poor reproducibility and inaccurate quantification of hydrocarbons.
This is often a primary indicator of unaddressed matrix effects. Matrix components can interfere with the ionization process of the target analytes, leading to either suppression or enhancement of the analytical signal.[1][2][3][4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inaccurate hydrocarbon quantification.
Detailed Steps:
-
Quantify the Matrix Effect: Perform a post-extraction spike experiment. Compare the analyte's signal in a spiked matrix extract to its signal in a clean solvent at the same concentration. A significant difference indicates the presence of matrix effects.[5]
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[6][7]
-
Solid-Phase Extraction (SPE): Select a sorbent that retains the analytes while allowing matrix components to be washed away.
-
Liquid-Liquid Extraction (LLE): Optimize solvent polarity and pH to selectively extract hydrocarbons.[7]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is effective for a wide range of matrices and combines salting-out extraction with dispersive SPE for cleanup.[8][9]
-
-
Improve Chromatographic Separation: Adjusting chromatographic conditions can help separate the target hydrocarbons from co-eluting matrix components.
-
Implement a Compensation Strategy:
-
Internal Standards (IS): Use a stable isotope-labeled (SIL) version of the analyte. The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate signal normalization.[2][6][10][11][12]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the target analytes. This helps to compensate for signal suppression or enhancement.[13]
-
Standard Addition: This involves adding known amounts of the analyte to aliquots of the sample. It is a robust method for correction but can be time-consuming.[14]
-
Frequently Asked Questions (FAQs)
General Questions
Q1: What are matrix effects in hydrocarbon analysis?
A: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[3][15] This can lead to either signal suppression (most common) or enhancement, resulting in inaccurate quantification.[1][4] The "matrix" itself refers to all components within a sample other than the analyte of interest.
Q2: How do I know if my analysis is affected by matrix effects?
A: The most direct way is to compare the signal response of an analyte in a pure solvent standard versus a matrix sample spiked with the same amount of analyte after extraction. A significant deviation in the signal indicates the presence of matrix effects.[5] Qualitative assessment can also be done using the post-column infusion method, which identifies regions of ion suppression or enhancement in the chromatogram.[16]
Sample Preparation
Q3: Which sample preparation technique is best for minimizing matrix effects for hydrocarbon analysis?
A: The choice of technique depends on the complexity of the matrix and the properties of the hydrocarbons.
-
QuEChERS: Highly effective for a broad range of analytes and matrices, including fatty foods and soils.[8][9][17] It involves an extraction and cleanup step.
-
Solid-Phase Extraction (SPE): Offers high selectivity by using specific sorbents to isolate analytes and remove interferences.[6]
-
Liquid-Liquid Extraction (LLE): A fundamental technique that separates compounds based on their relative solubilities in two different immiscible liquids.[7]
-
Direct Matrix Introduction (DMI): A solventless technique for solid samples that can bypass solubility-based discrimination issues seen with heavy hydrocarbons.[18]
Q4: Can I use the QuEChERS method for dry or low-water content samples?
A: Yes, the QuEChERS method can be modified for such samples. For samples with little to no water, a specific amount of water must be added before the initial extraction with acetonitrile and salts.[17]
Calibration and Quantification
Q5: When should I use an internal standard versus matrix-matched calibration?
A:
-
Internal Standard (IS): The use of a stable isotope-labeled internal standard is the most robust method to correct for matrix effects and is recommended when the highest accuracy is required.[2][6][10] It compensates for variations in sample preparation, injection volume, and ionization efficiency.[12]
-
Matrix-Matched Calibration: This is a good alternative when a suitable internal standard is not available or is too expensive. It requires a representative blank matrix that is free of the target analytes.[13]
Q6: What is the standard addition method and when is it useful?
A: The standard addition method involves adding known concentrations of a standard to the sample itself. A calibration curve is then constructed from these spiked samples. This method is particularly useful for complex or unknown matrices where a blank matrix is not available for matrix-matched calibration.[14]
Instrumentation
Q7: Can changing my instrument's settings help reduce matrix effects?
A: Yes, optimizing instrumental parameters can help. In LC-MS, adjusting the electrospray ionization (ESI) source parameters can sometimes mitigate signal suppression. In GC-MS, using techniques like programmed temperature vaporization (PTV) injection can help. Additionally, using a divert valve to send the highly concentrated matrix components to waste instead of the detector can reduce source contamination.[5]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Hydrocarbon Analysis
| Technique | Principle | Typical Recovery (%) | Throughput | Cost | Key Advantage | Common Applications |
| QuEChERS | Acetonitrile extraction followed by dispersive SPE cleanup.[8] | 74 - 117[8] | High | Low | Fast, simple, and uses minimal solvent.[9] | Pesticides, PAHs in food and environmental samples.[8] |
| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent and elution with a solvent. | >80 (analyte dependent) | Medium | Medium | High selectivity and concentration factor. | Environmental water, biological fluids.[6] |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases.[7] | Variable | Low | Low | Simple and effective for certain sample types. | Oily matrices, water samples.[7] |
| Direct Thermal Desorption (TD) | Thermal desorption of analytes directly from the sample into the GC. | >90 for C9-C34[19] | High | Medium | Solventless, automated, and sensitive.[19] | Volatile and semi-volatile hydrocarbons in soil and sediments.[19] |
Experimental Protocols
Protocol 1: General QuEChERS Method for Hydrocarbons in a Solid Matrix (e.g., Soil, Food)
This protocol is adapted from the principles described for the analysis of polycyclic aromatic hydrocarbons (PAHs).[8]
-
Sample Homogenization: Weigh 2-10 g of the homogenized sample into a 50 mL centrifuge tube. If the sample is dry, add a specified volume of water.[17]
-
Internal Standard Spiking: Spike the sample with an appropriate internal standard solution.
-
Extraction: Add 10 mL of acetonitrile to the tube. Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride).[8]
-
Shaking and Centrifugation: Shake the tube vigorously for 1 minute and then centrifuge at >3000 rpm for 5-10 minutes.[8]
-
Dispersive SPE Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, or Z-Sep for fatty matrices).[20]
-
Final Preparation: Vortex the d-SPE tube for 30 seconds and centrifuge. The resulting supernatant is ready for GC-MS or LC-MS analysis.
Protocol 2: Evaluation of Matrix Effect Using Post-Extraction Spike
-
Prepare Three Sets of Samples:
-
Set A (Solvent Standard): Prepare a standard of the hydrocarbon analyte in a clean solvent at a known concentration (e.g., 50 ng/mL).
-
Set B (Matrix Blank): Extract a blank sample (known to be free of the analyte) using your validated sample preparation method.
-
Set C (Post-Extraction Spike): Take an aliquot of the extract from Set B and spike it with the hydrocarbon analyte to the same final concentration as Set A.
-
-
Analysis: Analyze all three sets of samples using your chromatographic method.
-
Calculation: Calculate the matrix effect (ME) as a percentage using the following formula:
-
ME (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
A value < 100% indicates signal suppression.
-
A value > 100% indicates signal enhancement.
-
Visualizations
Signaling Pathway of Matrix Effects
Caption: The mechanism of matrix effects in LC-MS ionization.
Logical Relationship of Mitigation Strategies
References
- 1. An overview of matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. nebiolab.com [nebiolab.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Development of QuEChERS Method for the Determination of Polycyclic Aromatic Hydrocarbons in Smoked Meat Products Using GC-MS from Qatar - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Dispersive Methodology for Complex Matrices [labsertchemical.com]
- 10. welchlab.com [welchlab.com]
- 11. More Than You Ever Wanted to Know About Calibrations Part 7 – Internal Standards, Surrogates, and Isotope Dilution [restek.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. An overview of matrix effects in liquid chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Restek - Blog [restek.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Measuring aliphatic hydrocarbons in sediments by direct thermal desorption-gas chromatography-mass spectrometry: Matrix effects and quantification challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Development and validation of a micro-QuEChERS method with high-throughput enhanced matrix removal followed with UHPLC-QqQ-MS/MS for analysis of raspberry ketone-related phenolic compounds in adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]
Strategies for enhancing the yield of specific 3,4-Dimethylhexane stereoisomers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in enhancing the yield of specific 3,4-Dimethylhexane stereoisomers in your experiments.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound stereoisomers via catalytic hydrogenation of (E/Z)-3,4-dimethyl-3-hexene and diastereoselective alkylation using chiral auxiliaries.
Strategy 1: Catalytic Hydrogenation of 3,4-Dimethyl-3-hexene
Issue: Low Yield of Desired this compound Stereoisomer
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using Gas Chromatography (GC). Consider extending the reaction time or increasing the hydrogen pressure. Ensure the catalyst is not poisoned. |
| Catalyst Inactivity | Use fresh, high-quality catalyst (e.g., Palladium on carbon, Platinum oxide). Ensure the catalyst is not exposed to air or moisture for extended periods. Perform a pre-activation of the catalyst if necessary. |
| Side Reactions | Over-reduction or isomerization of the starting alkene can occur. Optimize the reaction temperature and pressure to minimize these side reactions.[1][2][3] |
| Product Loss During Work-up | This compound is volatile. Use cooled solvents for extraction and be cautious during solvent removal under reduced pressure. |
Issue: Poor Stereoselectivity (Incorrect Ratio of Stereoisomers)
| Potential Cause | Recommended Solution |
| Incorrect Alkene Precursor | The stereochemistry of the starting alkene dictates the final product. For the enantiomeric pair ((3R,4R) and (3S,4S)), ensure you are starting with pure (Z)-3,4-dimethyl-3-hexene. For the meso compound, use pure (E)-3,4-dimethyl-3-hexene. |
| Isomerization of Alkene | The metal catalyst can sometimes cause isomerization of the double bond before hydrogenation. Use a less active catalyst or milder reaction conditions (lower temperature and pressure). |
| Non-Stereospecific Hydrogen Addition | Catalytic hydrogenation is generally a syn-addition.[1][2][3][4] If anti-addition products are observed, it may indicate a different reaction mechanism is at play. Re-evaluate your catalyst and reaction conditions. |
Strategy 2: Diastereoselective Alkylation using Chiral Auxiliaries (e.g., Evans Oxazolidinone)
Issue: Low Diastereoselectivity in the Alkylation Step
| Potential Cause | Recommended Solution |
| Incorrect Enolate Geometry | The formation of the desired (Z)-enolate is crucial for high diastereoselectivity with Evans auxiliaries.[5][6][7] Use sodium bis(trimethylsilyl)amide or LDA as the base at low temperatures (e.g., -78 °C) to favor the formation of the chelated (Z)-enolate. |
| Suboptimal Reaction Temperature | Perform the alkylation at low temperatures (e.g., -78 °C) to maximize stereocontrol. Allowing the reaction to warm prematurely can significantly decrease diastereoselectivity.[8] |
| Steric Hindrance | The steric bulk of the electrophile can influence the facial selectivity. While less of a concern for smaller alkylating agents, for more complex fragments, the choice of chiral auxiliary may need to be reconsidered. |
| Incorrect Stoichiometry of Base or Electrophile | Use a slight excess of the base to ensure complete enolate formation. Use a stoichiometric amount or slight excess of the electrophile to drive the reaction to completion. |
Issue: Low Yield of the Alkylated Product
| Potential Cause | Recommended Solution |
| Incomplete Enolate Formation | Ensure the base is freshly prepared or titrated. Use a suitable anhydrous solvent (e.g., THF). |
| Poor Electrophile Reactivity | The alkylating agent (e.g., an ethyl halide or tosylate) should be reactive enough to undergo substitution. Consider converting a less reactive alkyl halide to an iodide via Finkelstein reaction. |
| Side Reactions | Proton exchange or decomposition of the enolate can occur if the reaction is not kept at a low temperature. Ensure all reagents and glassware are scrupulously dry. |
| Difficult Auxiliary Cleavage | Incomplete cleavage of the chiral auxiliary will result in a lower yield of the final product. Ensure optimal conditions for the chosen cleavage method (e.g., LiOH/H2O2 for hydrolysis).[5][6] |
Frequently Asked Questions (FAQs)
Q1: Which strategy is better for obtaining a specific enantiomer of this compound, catalytic hydrogenation or asymmetric alkylation?
A1: Both methods are viable. Catalytic hydrogenation of a stereochemically pure (Z)-3,4-dimethyl-3-hexene will produce a racemic mixture of the (3R,4R) and (3S,4S) enantiomers, which will then require chiral separation. The asymmetric alkylation approach using a chiral auxiliary, if successful, can provide an enantiomerically enriched product directly after cleavage of the auxiliary, potentially avoiding a challenging final separation step.[5][6]
Q2: How can I synthesize the (Z)- and (E)-3,4-dimethyl-3-hexene precursors with high stereoselectivity?
A2: The stereoselective synthesis of tetrasubstituted alkenes can be challenging. For (Z)-alkenes, methods like the semi-hydrogenation of the corresponding alkyne using Lindlar's catalyst are common.[9] For (E)-alkenes, dissolving metal reduction of the alkyne (e.g., Na in liquid NH3) can be employed. Another approach is the stereospecific elimination of a suitable precursor, such as a 3-halo-3,4-dimethylhexane, where the stereochemistry of the starting material dictates the alkene geometry.[10]
Q3: What are the best methods for separating the final this compound stereoisomers?
A3: Due to their similar boiling points, distillation is not effective. Chiral Gas Chromatography (GC) using a chiral stationary phase is the most common and effective method for both analytical and preparative separation of volatile enantiomers like those of this compound.[11] Chiral High-Performance Liquid Chromatography (HPLC) can also be used, often after derivatization to introduce a chromophore for easier detection.[12][13][14]
Q4: I am seeing a mixture of all three stereoisomers in my final product after hydrogenation. What is the likely cause?
A4: This is most likely due to an impure starting alkene. If your (Z)- or (E)-3,4-dimethyl-3-hexene is contaminated with the other isomer, you will obtain a mixture of the enantiomeric pair and the meso compound upon hydrogenation. It is crucial to ensure the stereochemical purity of your alkene precursor.
Q5: My diastereoselective alkylation with the Evans auxiliary is giving a nearly 1:1 mixture of diastereomers. What should I check first?
A5: The most critical factor is the formation of the correct (Z)-enolate, which relies on chelation.[5][6][7] First, ensure your reaction is performed at a very low temperature (e.g., -78 °C) and that your base (e.g., NaHMDS or LDA) and solvent are of high quality and anhydrous. Secondly, confirm that your N-acylated oxazolidinone is pure. Any impurities can interfere with the chelation-controlled transition state.
Experimental Protocols
Protocol 1: Synthesis of (±)-(3R,4R)/(3S,4S)-3,4-Dimethylhexane via Hydrogenation of (Z)-3,4-Dimethyl-3-hexene
Materials:
-
(Z)-3,4-Dimethyl-3-hexene
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (anhydrous)
-
Hydrogen gas
Procedure:
-
In a high-pressure reaction vessel, dissolve (Z)-3,4-dimethyl-3-hexene in anhydrous ethanol.
-
Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and purge with hydrogen gas several times.
-
Pressurize the vessel with hydrogen gas (typically 1-5 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by GC until the starting material is consumed.
-
Carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the filter cake with ethanol.
-
Carefully remove the ethanol by distillation to yield the crude product, which is a racemic mixture of (3R,4R)- and (3S,4S)-3,4-dimethylhexane.
Protocol 2: Diastereoselective Synthesis of a Precursor to (3R,4R)-3,4-Dimethylhexane using an Evans Chiral Auxiliary
Materials:
-
(R)-4-benzyl-2-oxazolidinone
-
Propionyl chloride
-
Triethylamine
-
Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Ethyl iodide
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H2O2)
Procedure:
Step 1: Acylation of the Chiral Auxiliary
-
Dissolve (R)-4-benzyl-2-oxazolidinone in anhydrous THF and cool to 0 °C.
-
Add triethylamine, followed by the dropwise addition of propionyl chloride.
-
Allow the reaction to warm to room temperature and stir until complete.
-
Work up the reaction by adding water and extracting with an organic solvent. Purify the N-propionyl oxazolidinone by column chromatography.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-propionyl oxazolidinone in anhydrous THF and cool to -78 °C.
-
Add a solution of NaHMDS dropwise and stir for 30-60 minutes to form the enolate.
-
Add ethyl iodide and continue to stir at -78 °C until the reaction is complete (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature.
-
Extract the product with an organic solvent and purify by column chromatography to isolate the desired diastereomer.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the purified alkylated product in a mixture of THF and water.
-
Cool the solution to 0 °C and add hydrogen peroxide, followed by an aqueous solution of lithium hydroxide.
-
Stir the reaction at 0 °C until the starting material is consumed.
-
Work up the reaction to isolate the chiral carboxylic acid precursor to (3R,4R)-3,4-dimethylhexane. The chiral auxiliary can be recovered.
Visualizations
Caption: Workflow for the synthesis of this compound stereoisomers via catalytic hydrogenation.
Caption: Signaling pathway for asymmetric alkylation using a chiral auxiliary.
References
- 1. 8.6 Reduction of Alkenes: Hydrogenation - Organic Chemistry | OpenStax [openstax.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 10.5 Reaction of Alkenes: Hydrogenation – Organic Chemistry I [kpu.pressbooks.pub]
- 4. Hydrogenation of Alkenes | Definition, Mechanism & Examples - Lesson | Study.com [study.com]
- 5. chemistry.williams.edu [chemistry.williams.edu]
- 6. [PDF] Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary | Semantic Scholar [semanticscholar.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. 3,4-Dimethyl-3-hexene (E & Z Isomers) For Research [benchchem.com]
- 11. gcms.cz [gcms.cz]
- 12. ymc.co.jp [ymc.co.jp]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
Method development for the trace analysis of 3,4-Dimethylhexane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method development of trace analysis of 3,4-Dimethylhexane. It is intended for researchers, scientists, and professionals in drug development and related fields.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable analytical technique for the trace analysis of this compound?
A1: Gas chromatography (GC) coupled with a mass spectrometer (MS) is the preferred method for the trace analysis of this compound.[1] This is due to its high sensitivity and the ability of mass spectrometry to provide structural information for unambiguous identification.[2] A flame ionization detector (FID) can also be used with GC, particularly for quantification when co-eluting compounds are not a major concern.[1]
Q2: Which GC column stationary phase is recommended for the analysis of this compound?
A2: For non-polar analytes like this compound, a non-polar stationary phase is the most effective choice.[3] Commonly used and recommended phases include 100% dimethylpolysiloxane (e.g., DB-1, HP-1) or a low-polarity 5% phenyl-95% dimethylpolysiloxane phase (e.g., DB-5, HP-5ms).[3] These phases separate analytes primarily based on their boiling points.[3]
Q3: How can I prepare calibration standards for the quantification of this compound?
A3: Calibration standards can be prepared by serial dilution of a certified reference material of this compound in a high-purity volatile solvent like hexane or pentane.[4] It is recommended to prepare a series of at least five standards to construct a reliable calibration curve that brackets the expected concentration range of the samples.[5] For complex matrices, matrix-matched calibration standards should be prepared to compensate for matrix effects.[6]
Q4: What are typical limit of detection (LOD) and limit of quantitation (LOQ) values for this compound analysis by GC-MS?
A4: The LOD and LOQ are method- and instrument-dependent. However, for volatile organic compounds in trace analysis, LODs can range from 0.001 to 0.15 ng/L.[7] The LOD is generally defined as the concentration that produces a signal-to-noise ratio of 3:1, while the LOQ is typically at a signal-to-noise ratio of 10:1.[8] It is essential to experimentally determine the LOD and LOQ for your specific method and instrument.[9]
Troubleshooting Guides
This section provides solutions to common problems encountered during the trace analysis of this compound.
Chromatography Issues
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Active sites in the injector liner or column.[10] - Improper column installation.[11] - Mismatch between solvent and stationary phase polarity.[11] | - Replace the injector liner with a deactivated one.[10] - Trim the first few centimeters of the column.[10] - Ensure the column is installed correctly in the injector and detector.[11] - Use a solvent that is compatible with the non-polar stationary phase.[11] |
| Peak Fronting | - Column overload. - Incorrect initial oven temperature. | - Dilute the sample or reduce the injection volume. - Optimize the initial oven temperature to ensure proper focusing of the analyte at the head of the column. |
| Split Peaks | - Improper injection technique. - Incompatible solvent with the liner. | - Use an autosampler for consistent injections.[12] - Ensure the solvent and liner are compatible to avoid droplet formation.[12] |
| Poor Resolution/Co-elution | - Sub-optimal GC temperature program. - Incorrect column choice. | - Optimize the oven temperature ramp rate for better separation of closely eluting peaks. - Use a longer column or a column with a different stationary phase for improved selectivity. |
| Retention Time Shifts | - Fluctuations in carrier gas flow rate.[12] - Leaks in the system.[12] - Changes in oven temperature.[12] | - Check the carrier gas supply and ensure a constant flow rate.[12] - Perform a leak check of the system.[12] - Verify the stability and accuracy of the GC oven temperature.[12] |
Quantification and Sensitivity Issues
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Non-linear Calibration Curve | - Detector saturation at high concentrations. - Inaccurate standard preparation. - Matrix effects.[13] | - Narrow the calibration range or dilute high-concentration standards. - Prepare fresh standards and verify their concentrations. - Use matrix-matched calibration or the standard addition method.[14] |
| Low Sensitivity/Poor Signal | - Leaks in the GC system. - Contaminated ion source in the MS. - Sub-optimal MS parameters.[15] | - Perform a thorough leak check of the entire system. - Clean the ion source according to the manufacturer's instructions. - Optimize MS parameters such as electron energy and detector gain.[15][16] |
| Poor Reproducibility | - Inconsistent injection volume. - Variability in sample preparation. | - Use an autosampler for precise and repeatable injections. - Ensure consistent sample handling and extraction procedures for all samples and standards. |
Experimental Protocols
Protocol 1: Sample Preparation - Solid Phase Microextraction (SPME) for Water Samples
This protocol is suitable for the extraction of volatile compounds like this compound from aqueous matrices.
-
Sample Collection: Collect water samples in clean, airtight vials, leaving minimal headspace.
-
SPME Fiber Selection: Choose a non-polar SPME fiber, such as one coated with polydimethylsiloxane (PDMS).
-
Extraction:
-
Place a known volume of the water sample into a headspace vial.
-
If desired, add a salt (e.g., NaCl) to increase the ionic strength and promote the partitioning of the analyte into the headspace.
-
Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 60°C) for a specific incubation time (e.g., 15 minutes) to allow for equilibration.
-
Expose the SPME fiber to the headspace above the sample for a defined extraction time (e.g., 30 minutes).
-
-
Desorption: Transfer the SPME fiber to the heated GC injector port for thermal desorption of the analyte onto the GC column.
Protocol 2: GC-MS Analysis of this compound
This protocol provides a starting point for the GC-MS analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.
-
Gas Chromatograph (GC) Conditions:
-
Injector: Split/splitless injector at 250°C.
-
Injection Mode: Splitless for 1 minute for trace analysis.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 120°C at 5°C/min.
-
Hold at 120°C for 2 minutes.
-
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness non-polar column (e.g., HP-5ms).
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-200.
-
Visualizations
Caption: Experimental workflow for the trace analysis of this compound.
Caption: Logical troubleshooting workflow for common GC-MS issues.
References
- 1. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 2. postnova.com [postnova.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Help needed in troubleshooting the tailing peak - Chromatography Forum [chromforum.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. agilent.com [agilent.com]
- 12. glsciences.eu [glsciences.eu]
- 13. Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. gcms.cz [gcms.cz]
Validation & Comparative
Navigating the Complexities of Petroleum Hydrocarbon Quantification: A Comparative Guide to Analytical Method Validation
For researchers, scientists, and professionals in drug development, the accurate quantification of petroleum hydrocarbons is critical for environmental assessment, remediation monitoring, and toxicological studies. This guide provides an objective comparison of common analytical methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs.
The complex nature of petroleum hydrocarbons, which are mixtures of aliphatic, aromatic, and polar compounds, presents a significant analytical challenge. The choice of analytical methodology can profoundly impact the quality and comparability of data. This guide focuses on the validation of four widely used techniques: Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), Infrared (IR) Spectroscopy, and Ultraviolet Fluorescence (UVF) Spectroscopy.
Comparative Analysis of Method Performance
The selection of an analytical method should be based on a thorough evaluation of its performance characteristics. The following tables summarize key validation parameters for the quantification of total petroleum hydrocarbons (TPH) using different techniques. These parameters determine the reliability, sensitivity, and accuracy of the analytical results.
| Validation Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) | Infrared (IR) Spectroscopy | Ultraviolet Fluorescence (UVF) Spectroscopy |
| **Linearity (R²) ** | ≥ 0.999[1][2] | Typically > 0.99 | Good, but can be affected by matrix interference | Linear over a defined concentration range[3] |
| Accuracy (Recovery) | 93 ± 7.0 % for certified reference material[4]; 65.1 to 105.6% for spiked sediments[5][6] | Generally high, comparable to GC-FID[7] | Can be high, but less selective than chromatographic methods[8] | Dependent on calibration standards matching the sample matrix |
| Precision (RSD) | Repeatability (sr): 6.3%[4]Reproducibility (sR): 9.9%[4] | High precision and reproducibility[8] | Relatively low precision and reproducibility compared to GC-FID[8] | High sensitivity can lead to good precision at low concentrations |
| Limit of Detection (LOD) | 8.3 mg/kg in soil[4]; 19.3 to 36.0 ng/g for n-alkanes in sediment[6] | Highly sensitive, capable of detecting analytes in the microgram range[9] | 10 mg/kg in soil[10]; 1 mg/L in water[11] | Low ppm or ppb range[3] |
| Limit of Quantification (LOQ) | 25 mg/kg in soil[4]; 31.7 to 65.8 ng/g for n-alkanes in sediment[6] | Dependent on the specific compound and matrix | - | Dictated by the lowest calibrator in the kit[3] |
General Workflow for Analytical Method Validation
The validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose. The following diagram illustrates a typical workflow.
Detailed Experimental Protocols
Detailed and standardized protocols are essential for ensuring the reproducibility and comparability of results. The following sections outline the typical methodologies for the key experiments cited in this guide.
Sample Preparation: Extraction
The initial step for solid and water samples is the extraction of petroleum hydrocarbons.
-
Soil and Sediment Samples:
-
Soxhlet Extraction: A common and rigorous method involving continuous extraction with an organic solvent (e.g., dichloromethane) for an extended period (e.g., 16 hours).
-
Ultrasonic Extraction: The sample is mixed with a solvent (e.g., acetone and heptane) and subjected to ultrasonic waves to enhance extraction efficiency.[10]
-
Solvent Extraction: Mechanical shaking of the sample with a suitable solvent.
-
-
Water Samples:
-
Liquid-Liquid Extraction: The water sample is shaken with an immiscible organic solvent (e.g., tetrachloroethylene) to partition the hydrocarbons into the solvent phase.[11]
-
Extract Cleanup
To remove interfering compounds, a cleanup step is often necessary, especially for complex environmental samples. This typically involves passing the extract through a column containing an adsorbent material like Florisil or silica gel.[10][11]
Analytical Instrumentation and Conditions
This is a robust and widely used technique for quantifying total petroleum hydrocarbons.
-
Principle: The sample extract is injected into a gas chromatograph, where hydrocarbons are separated based on their boiling points in a capillary column. The separated compounds are then detected by a flame ionization detector (FID), which generates a signal proportional to the mass of carbon atoms.
-
Typical GC Conditions (as per ISO 16703): [12]
-
Column: A non-polar capillary column (e.g., DB-5ht, 5 m x 0.32 mm, 0.1 µm film thickness).
-
Carrier Gas: Helium or hydrogen.
-
Oven Temperature Program: A programmed temperature ramp to elute hydrocarbons across a wide boiling range (e.g., C10 to C40).[12]
-
Injector and Detector Temperature: Typically set at 300°C.
-
-
Quantification: The total hydrocarbon content is determined by integrating the total area of the chromatogram and comparing it to a calibration curve prepared from standards of known concentrations.
GC-MS provides both quantification and identification of individual hydrocarbon compounds.
-
Principle: Similar to GC-FID for separation, but the detector is a mass spectrometer. The MS ionizes the eluting compounds and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound that can be used for identification by comparison to a spectral library.[9]
-
Advantages: High sensitivity and specificity, allowing for the identification and quantification of specific target compounds, such as polycyclic aromatic hydrocarbons (PAHs).[13]
-
Quantification: Can be performed using either external or internal standards. The internal standard method is often preferred as it corrects for variations in sample injection and instrument response.[7]
IR spectroscopy is a rapid screening method for TPH.
-
Principle: This technique measures the absorption of infrared radiation by the C-H bonds present in petroleum hydrocarbons. The sample extract is placed in a quartz cell, and the absorbance is measured at specific wavenumbers characteristic of C-H stretching vibrations.[10]
-
Quantification: The concentration is determined by comparing the absorbance of the sample to a calibration curve prepared from standards of known concentrations.
-
Limitations: This method is less selective than chromatographic techniques and can be subject to interference from any compound containing C-H bonds.[11]
UVF is a highly sensitive method, particularly for aromatic hydrocarbons.
-
Principle: Aromatic hydrocarbons absorb ultraviolet light and re-emit it at a longer wavelength (fluorescence). The intensity of the emitted light is proportional to the concentration of the aromatic compounds.[3][14]
-
Instrumentation: A fluorometer equipped with a UV light source and a detector measures the fluorescence of the sample extract.
-
Advantages: High sensitivity, allowing for the detection of low concentrations of petroleum hydrocarbons. It can be used for both field screening and laboratory analysis.[3]
-
Calibration: A multi-point calibration curve is generated using certified standards. The choice of calibration standards is crucial and should match the type of petroleum hydrocarbon in the samples.[3]
Conclusion
The validation of analytical methods is a prerequisite for generating reliable and defensible data in the quantification of petroleum hydrocarbons. GC-FID and GC-MS are considered the gold standards for their accuracy, precision, and the ability of GC-MS to provide compound-specific information. IR and UVF spectroscopy offer rapid and cost-effective screening alternatives, with UVF being particularly sensitive to aromatic hydrocarbons. The selection of the optimal method will depend on the specific research objectives, required data quality, sample matrix, and available resources. This guide provides the foundational information to make an informed decision and to properly validate the chosen analytical procedure.
References
- 1. redalyc.org [redalyc.org]
- 2. Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture [scielo.org.co]
- 3. site-lab.com [site-lab.com]
- 4. researchgate.net [researchgate.net]
- 5. old.iuss.org [old.iuss.org]
- 6. scielo.br [scielo.br]
- 7. Quantification and interpretation of total petroleum hydrocarbons in sediment samples by a GC/MS method and comparison with EPA 418.1 and a rapid field method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Measure Aliphatic Hydrocarbons with GC-MS Precision [eureka.patsnap.com]
- 10. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 11. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 12. agilent.com [agilent.com]
- 13. AGS – Association of Geotechnical and Geoenvironmental Specialists – A comprehensive comparison of field-based analytical technologies for both qualitative and quantitative determination of petroleum hydrocarbons in soils [ags.org.uk]
- 14. southforkinst.com [southforkinst.com]
A Comparative Analysis of the Physicochemical Properties of Octane Isomers
For Researchers, Scientists, and Drug Development Professionals
Octane (C₈H₁₈) exists in 18 different structural isomers, each possessing unique physicochemical properties stemming from their distinct molecular geometries. These variations significantly influence their applications, particularly in the fuel industry, where anti-knock characteristics are paramount. This guide provides a comparative analysis of key physicochemical properties of selected octane isomers, supported by experimental data and detailed methodologies.
Comparative Data of Octane Isomers
The following table summarizes the key physicochemical properties of three representative octane isomers: n-octane (a straight-chain alkane), 2-methylheptane (a moderately branched isomer), and 2,2,4-trimethylpentane (a highly branched isomer, commonly known as iso-octane).
| Property | n-Octane | 2-Methylheptane | 2,2,4-Trimethylpentane (Iso-octane) |
| Molecular Structure | CH₃(CH₂)₆CH₃ | (CH₃)₂CH(CH₂)₄CH₃ | (CH₃)₃CCH₂CH(CH₃)₂ |
| Boiling Point (°C) | 126[1][2] | 118[1][2] | 99[3] |
| Melting Point (°C) | -57[1] | -109[2] | -107 |
| Density (g/cm³ at 20°C) | 0.703[2][4] | 0.698[2] | 0.692 |
| Research Octane Number (RON) | -20[1] | 23 | 100[5][6][7] |
The Impact of Molecular Structure on Physicochemical Properties
The degree of branching in the carbon chain is a critical determinant of the physicochemical properties of octane isomers.
Boiling and Melting Points: As the degree of branching increases, the molecule becomes more compact, reducing the surface area available for intermolecular van der Waals forces.[3] Consequently, less energy is required to overcome these forces, leading to lower boiling points in branched isomers compared to their straight-chain counterparts.[1][3] The trend in melting points is less regular and is influenced by the molecule's ability to pack into a crystal lattice.
Density: Increased branching generally leads to a more compact molecular structure, which might suggest a higher density. However, the looser packing of these more spherical molecules in the liquid state results in a lower density for more highly branched isomers.
Octane Rating: The octane rating is a measure of a fuel's ability to resist "knocking" or pre-ignition in an internal combustion engine.[5] Highly branched isomers, such as iso-octane, are more resistant to auto-ignition and therefore have higher octane ratings.[1] Straight-chain alkanes like n-octane have very low octane ratings.[1] Iso-octane is the standard for the octane rating scale, with a defined value of 100.[5][6][7]
Experimental Protocols
The following are detailed methodologies for determining the key physicochemical properties discussed.
Determination of Boiling Point
Method: Capillary Method[8][9]
-
Sample Preparation: A small amount of the liquid sample is placed in a small test tube.
-
Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
-
Heating: The test tube is gently heated in a heating block or water bath.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[10]
-
Boiling Point Identification: The heat is removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[8][10] This occurs when the vapor pressure of the liquid equals the atmospheric pressure.[8]
Determination of Density
Method: Pycnometer Method[11]
-
Weighing the Pycnometer: A clean, dry pycnometer (a flask with a specific volume) is accurately weighed.
-
Filling the Pycnometer: The pycnometer is filled with the liquid sample, ensuring no air bubbles are present.
-
Weighing the Filled Pycnometer: The filled pycnometer is weighed.
-
Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.[11][12]
Determination of Octane Rating
Method: ASTM D2699 (Research Octane Number - RON) and ASTM D2700 (Motor Octane Number - MON)[13]
-
Standard Engine: The test is conducted using a standardized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.[13][14]
-
Reference Fuels: The fuel being tested is compared against primary reference fuels (PRFs), which are blends of iso-octane (octane rating 100) and n-heptane (octane rating 0).[5][6][7]
-
Test Conditions:
-
Knock Intensity Measurement: The compression ratio of the engine is adjusted until a standard level of "knock" is produced for the sample fuel.
-
Comparison: The knock intensity of the sample fuel is then bracketed by running two PRF blends (one with a slightly higher and one with a slightly lower octane rating) under the same conditions.
-
Octane Number Determination: The octane number of the sample fuel is determined by interpolating between the octane numbers of the two bracketing PRF blends.[15]
Visualization of Structure-Property Relationship
The following diagram illustrates the inverse relationship between the degree of branching in octane isomers and their boiling points, and the direct relationship with their Research Octane Number (RON).
Caption: Branching effect on octane isomer properties.
References
- 1. 18 constitutional isomers of C8H18 molecular formula C8H18 structural isomers carbon chain isomers structural formula skeletal formula 13 stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]
- 2. Octane [vias.org]
- 3. homework.study.com [homework.study.com]
- 4. Octane | C8H18 | CID 356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. energyeducation.ca [energyeducation.ca]
- 6. pei.org [pei.org]
- 7. Octane rating - Wikipedia [en.wikipedia.org]
- 8. Video: Boiling Points - Concept [jove.com]
- 9. cdn.juniata.edu [cdn.juniata.edu]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. mt.com [mt.com]
- 12. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 13. ASTM D2699 Method for Octane Number | Ayalytical [ayalytical.com]
- 14. matestlabs.com [matestlabs.com]
- 15. Fuel Octane Rating Procedure A-ASTM D2699 RON [sh-sinpar.com]
A Comparative Analysis of the Boiling Points of 3,4-Dimethylhexane and its C8H18 Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the boiling points of 3,4-Dimethylhexane and its various isomers with the chemical formula C8H18. Understanding the boiling point is crucial for a variety of applications, including purification, solvent selection, and reaction condition optimization. This document presents experimental data, details the methodologies for boiling point determination, and illustrates the relationship between molecular structure and this key physical property.
Data Presentation: Boiling Points of C8H18 Isomers
The boiling points of alkanes are primarily influenced by the strength of the intermolecular van der Waals forces. For isomers, the degree of branching in the carbon chain plays a critical role. As branching increases, the molecule becomes more compact, reducing the surface area available for intermolecular contact. This weakening of van der Waals forces results in a lower boiling point. Conversely, straight-chain alkanes have the highest boiling points among their isomers due to their larger surface area.
The following table summarizes the boiling points of this compound and other C8H18 isomers.
| Isomer | Structure | Boiling Point (°C) |
| n-Octane | CH3(CH2)6CH3 | 125-127[1][2] |
| 2-Methylheptane | (CH3)2CH(CH2)4CH3 | 116.8-118.4[3] |
| 3-Methylheptane | CH3CH2CH(CH3)(CH2)3CH3 | 118-120[4] |
| 4-Methylheptane | CH3(CH2)2CH(CH3)(CH2)2CH3 | 117-118[2][5] |
| 3-Ethylhexane | (CH3CH2)2CH(CH2)2CH3 | 117.5-118.54[4][6][7][8][9] |
| 2,2-Dimethylhexane | (CH3)3C(CH2)3CH3 | 105.7-107[10][11][12][13][14] |
| 2,3-Dimethylhexane | (CH3)2CHCH(CH3)(CH2)2CH3 | 115-117[15] |
| This compound | CH3CH2CH(CH3)CH(CH3)CH2CH3 | 117.7 |
| 2,4-Dimethylhexane | (CH3)2CHCH2CH(CH3)CH2CH3 | 108-109[16][17][18] |
| 2,5-Dimethylhexane | (CH3)2CH(CH2)2CH(CH3)2 | 108.1-109.9[6] |
| 3,3-Dimethylhexane | CH3CH2C(CH3)2(CH2)2CH3 | 111.1-112[13] |
| 2,2,3-Trimethylpentane | (CH3)3CCH(CH3)CH2CH3 | 110[11][19] |
| 2,2,4-Trimethylpentane | (CH3)3CCH2CH(CH3)2 | 98-99[20][21] |
| 2,3,3-Trimethylpentane | (CH3)2CHC(CH3)2CH2CH3 | 114.4-115[7] |
| 2,3,4-Trimethylpentane | (CH3)2CHCH(CH3)CH(CH3)2 | 113-115[22] |
| 2,2,3,3-Tetramethylbutane | (CH3)3CC(CH3)3 | 106-107[19][23] |
Experimental Protocols for Boiling Point Determination
The determination of boiling points is a fundamental experimental procedure in chemistry. Several methods are employed, ranging from classical laboratory techniques to modern instrumental approaches.
Gas Chromatography (GC) Method (ASTM D5399)
A highly precise and automated method for determining the boiling point distribution of hydrocarbon solvents is gas chromatography.[15] This method separates components of a mixture based on their boiling points.
Procedure:
-
Sample Injection: A small volume of the hydrocarbon sample is injected into the gas chromatograph.
-
Separation: The sample is vaporized and carried by an inert gas through a capillary column. The column is coated with a stationary phase that interacts with the components of the sample. Compounds with lower boiling points travel through the column faster than those with higher boiling points.
-
Temperature Programming: The temperature of the column is gradually increased at a controlled rate to facilitate the separation of components over a wide boiling range.
-
Detection: As each component elutes from the column, it is detected by a flame ionization detector (FID).
-
Data Analysis: The retention time of each component is recorded. A calibration curve, generated by running a standard mixture of hydrocarbons with known boiling points, is used to correlate retention times with boiling points. The initial boiling point is defined as the point where 0.5% of the total area under the chromatogram is recorded, and the final boiling point is where 99.5% of the area is recorded.[15]
Distillation Method
Distillation is a traditional and widely used method for determining the boiling point of a liquid.[24]
Procedure:
-
Apparatus Setup: The liquid is placed in a distillation flask connected to a condenser, a receiving flask, and a thermometer. The thermometer bulb is positioned so that it is level with the side arm of the distillation flask to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.
-
Heating: The distillation flask is heated gently.
-
Boiling Point Determination: As the liquid boils, its vapor travels into the condenser, where it cools and liquefies, and the distillate is collected in the receiving flask. The temperature at which the vapor pressure of the liquid equals the atmospheric pressure is recorded as the boiling point. This is indicated by a stable temperature reading on the thermometer as the liquid is distilling.
Thiele Tube Method
The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[25]
Procedure:
-
Sample Preparation: A small amount of the liquid is placed in a small test tube, and a capillary tube, sealed at one end, is placed open-end down into the liquid.
-
Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (such as mineral oil).
-
Heating: The Thiele tube is heated, and the oil circulates, ensuring uniform heating of the sample.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heat is then removed.
-
Boiling Point Determination: The boiling point is the temperature at which the stream of bubbles stops, and the liquid just begins to enter the capillary tube.[25] This is the point where the vapor pressure inside the capillary tube equals the atmospheric pressure.
Visualization of Structure-Property Relationship
The following diagram illustrates the general relationship between the degree of branching in C8H18 isomers and their boiling points.
References
- 1. 2,2,3,3-Tetramethylbutane CAS#: 594-82-1 [m.chemicalbook.com]
- 2. 4-METHYLHEPTANE CAS#: 589-53-7 [m.chemicalbook.com]
- 3. 2,2,4-Trimethylpentane | 540-84-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Page loading... [wap.guidechem.com]
- 5. chemicalpoint.eu [chemicalpoint.eu]
- 6. 619-99-8 CAS MSDS (3-ETHYLHEXANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 3-ethylhexane | 619-99-8 [chemnet.com]
- 8. 3-ethylhexane [stenutz.eu]
- 9. 3-ETHYLHEXANE CAS#: 619-99-8 [m.chemicalbook.com]
- 10. 2,2-dimethylhexane | CAS#:590-73-8 | Chemsrc [chemsrc.com]
- 11. 2,2-dimethylhexane [stenutz.eu]
- 12. chembk.com [chembk.com]
- 13. Page loading... [wap.guidechem.com]
- 14. 2,2-DIMETHYLHEXANE | 590-73-8 [chemicalbook.com]
- 15. kelid1.ir [kelid1.ir]
- 16. 2,4-dimethylhexane [stenutz.eu]
- 17. gasmet.com [gasmet.com]
- 18. 2,4-DIMETHYLHEXANE | 589-43-5 [chemicalbook.com]
- 19. 2,2,3,3-tetramethylbutane [stenutz.eu]
- 20. 540-84-1 CAS | 2,2,4–TRIMETHYL PENTANE ‘DRY’ | Dry Solvents | Article No. 00353 [lobachemie.com]
- 21. 2,2,4-Trimethylpentane CAS#: 540-84-1 [m.chemicalbook.com]
- 22. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 23. Tetramethylbutane - Wikipedia [en.wikipedia.org]
- 24. vernier.com [vernier.com]
- 25. chem.libretexts.org [chem.libretexts.org]
Performance Showdown: 3,4-Dimethylhexane as a Fuel Additive vs. Industry Standards
A comprehensive analysis of 3,4-Dimethylhexane's potential as a high-performance fuel additive reveals promising anti-knock characteristics, positioning it as a viable alternative to conventional oxygenates like MTBE and ethanol. However, a complete performance profile, particularly concerning combustion efficiency and emission reductions, requires more extensive experimental data for a definitive comparison.
This guide provides a detailed comparison of this compound with other common fuel additives, supported by available experimental data. The focus is on key performance indicators such as octane rating, combustion efficiency, and exhaust emissions, providing researchers, scientists, and fuel development professionals with a concise overview.
Octane Rating: A Clear Advantage in Knock Resistance
The primary function of a fuel additive is often to increase the octane rating of gasoline, thereby preventing engine knock and allowing for higher compression ratios, which can lead to improved engine efficiency and performance. The octane rating is measured in two ways: the Research Octane Number (RON), which simulates low-speed, mild driving conditions, and the Motor Octane Number (MON), which represents high-speed, heavy-load conditions.
Available data indicates that this compound possesses a high octane rating, making it an effective anti-knock agent. A comparison with other common additives is summarized in the table below.
| Fuel Additive | Research Octane Number (RON) | Motor Octane Number (MON) |
| This compound | 80.5 | 78.1 |
| Ethanol | 108.6 | 89.7 |
| Methyl Tertiary-Butyl Ether (MTBE) | 118 | 101 |
| Ethyl Tertiary-Butyl Ether (ETBE) | 118 | 102 |
| 2,2,4-Trimethylpentane (Iso-octane) | 100 | 100 |
Note: The octane numbers for this compound are from a single study and may vary depending on the experimental setup.
While ethanol, MTBE, and ETBE exhibit higher RON and MON values, the performance of this compound is notable for a non-oxygenated hydrocarbon. Its effectiveness is further evaluated by its Blending Octane Number (BON), which reflects its octane-boosting capability when mixed with a base gasoline. While specific BON data for this compound is limited, branched alkanes are generally known to have favorable blending characteristics.
Combustion Efficiency and Emissions: The Need for More Data
A comprehensive evaluation of a fuel additive extends beyond its octane rating to include its impact on combustion efficiency and exhaust emissions. Key metrics include Brake Specific Fuel Consumption (BSFC), which measures fuel efficiency, and the levels of regulated pollutants such as carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and unburned hydrocarbons (HC).
Currently, there is a lack of publicly available, direct comparative studies on the combustion efficiency and emission profiles of this compound as a gasoline additive against other standard additives under identical engine test conditions. While general trends suggest that oxygenated additives like ethanol and MTBE can lead to more complete combustion and reduced CO and HC emissions, they can also sometimes result in increased NOx emissions. The performance of this compound in these areas remains a critical area for further experimental investigation.
Experimental Protocols
The evaluation of fuel additives relies on standardized and rigorous experimental procedures to ensure the accuracy and comparability of data. Key experimental protocols are outlined below:
Determination of Octane Number
The Research Octane Number (RON) and Motor Octane Number (MON) of spark-ignition engine fuel are determined using a standard single-cylinder Cooperative Fuel Research (CFR) engine. The methodologies are detailed in the following ASTM standards:
-
ASTM D2699: Standard Test Method for Research Octane Number of Spark-Ignition Engine Fuel. This test method simulates fuel performance under low-severity, low-speed engine operation.
-
ASTM D2700: Standard Test Method for Motor Octane Number of Spark-Ignition Engine Fuel. This method evaluates fuel performance under more severe, high-speed and high-temperature conditions.
In both tests, the knock intensity of the test fuel is compared to that of primary reference fuels (blends of iso-octane and n-heptane) with known octane numbers.
Engine Dynamometer Testing for Performance and Emissions
Engine dynamometer testing is crucial for evaluating the overall performance of a fuel or fuel additive under controlled laboratory conditions. A typical experimental setup and procedure would involve:
-
Engine Setup: A representative spark-ignition engine is mounted on a dynamometer test bed. The engine is instrumented with sensors to measure parameters such as engine speed, torque, fuel flow rate, and various temperatures and pressures.
-
Fuel Blending: Test fuels are prepared by blending the additive (e.g., this compound) at a specified concentration (e.g., 10% by volume) with a base gasoline of known properties.
-
Test Cycle: The engine is operated over a predefined test cycle that simulates various driving conditions (e.g., different speeds and loads).
-
Performance Data Acquisition: Data on engine speed, torque, and fuel consumption are continuously recorded. Brake Specific Fuel Consumption (BSFC) is then calculated to determine fuel efficiency.
-
Emissions Analysis: Exhaust gas is sampled and analyzed using a gas analyzer to measure the concentrations of CO, CO2, NOx, and total hydrocarbons (HC). Gas chromatography can be used for a more detailed speciation of hydrocarbon emissions.
A visual representation of the experimental workflow for evaluating fuel additive performance is provided in the following diagram:
Fuel additive evaluation workflow.
Conclusion
This compound demonstrates significant potential as a non-oxygenated octane booster. Its high anti-knock characteristics make it a compelling subject for further research as a component in high-performance gasoline formulations. However, to establish a complete and objective comparison with established additives like MTBE and ethanol, comprehensive experimental data on its impact on combustion efficiency and exhaust emissions are essential. Future studies employing standardized engine dynamometer tests are necessary to fully elucidate the performance benefits and environmental impact of this compound as a fuel additive.
Cross-validation of GC-MS and HPLC methods for hydrocarbon analysis
For researchers, scientists, and drug development professionals engaged in the analysis of hydrocarbons, the choice between Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) is a critical decision that dictates the scope, sensitivity, and efficiency of their work. This guide provides an objective cross-validation of these two powerful analytical techniques, supported by experimental data and detailed protocols, to empower you in selecting the optimal method for your specific hydrocarbon analysis needs.
Hydrocarbons, a vast and diverse class of organic compounds, are fundamental in numerous fields, from environmental monitoring and petroleum analysis to pharmaceutical development. The accurate identification and quantification of these molecules are paramount. Both GC-MS and HPLC stand as robust methods for hydrocarbon analysis, yet their principles of separation and detection lend them distinct advantages and limitations.
GC-MS is a powerhouse for the analysis of volatile and semi-volatile hydrocarbons.[1][2] It excels in separating complex mixtures and providing definitive identification through mass spectral data. In contrast, HPLC is the go-to technique for non-volatile, thermally labile, or high-molecular-weight hydrocarbons, offering versatility in separation modes.[1][2]
Quantitative Performance: A Comparative Look
The selection of an analytical method often hinges on its quantitative performance. Below is a summary of key validation parameters for GC-MS and HPLC in the context of hydrocarbon analysis, with a specific focus on Polycyclic Aromatic Hydrocarbons (PAHs), a critical class of environmental pollutants.
Table 1: Quantitative Performance Comparison for PAH Analysis
| Performance Parameter | GC-MS | HPLC with UV/Fluorescence Detection |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | Lower for many PAHs (often by an order of magnitude or more)[3] | Can achieve very low detection limits, especially with fluorescence detection[3] |
| Analysis Time | Typically longer (e.g., 34.75 minutes for 16 PAHs)[3] | Can be faster (e.g., 22.50 minutes for 16 PAHs)[3] |
| Precision (%RSD) | Generally high | Generally high |
| Accuracy (% Recovery) | Typically within acceptable limits (e.g., 70-130%) | Typically within acceptable limits (e.g., 70-130%) |
| Selectivity | High, especially with mass spectral libraries | Good, can be enhanced with selective detectors (fluorescence) |
| Resolution | May have limitations in resolving certain isomers (e.g., chrysene and benzo(a)anthracene)[4] | Can offer better resolution for some PAH isomers[3] |
Note: Performance parameters can vary significantly based on the specific analyte, sample matrix, and instrumental setup.
Experimental Protocols: A Step-by-Step Guide
Reproducible and reliable data are built upon well-defined experimental protocols. The following sections detail generalized methodologies for GC-MS and HPLC analysis of hydrocarbons, drawing from established methods such as those from the U.S. Environmental Protection Agency (EPA) and ASTM International.
GC-MS Protocol for Aromatic Hydrocarbons in Gasoline (Based on ASTM D5769)
This method is designed for the determination of benzene, toluene, and total aromatics in finished gasolines.[5]
1. Sample Preparation:
-
No extensive sample preparation is typically required for gasoline samples.
-
An internal standard solution (containing deuterated compounds like benzene-d6, ethylbenzene-d10, and naphthalene-d8) is added to the sample.[5]
2. Instrumentation:
-
A gas chromatograph equipped with a mass spectrometer (GC-MS) is used.[5]
-
Column: A capillary column suitable for hydrocarbon separation (e.g., a non-polar stationary phase).
-
Injector: Split/splitless injector.
-
Carrier Gas: Helium at a constant flow rate.[3]
3. GC-MS Conditions:
-
Oven Temperature Program: A temperature gradient is employed to separate the hydrocarbons based on their boiling points.[3]
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a specific mass range to detect the target analytes and internal standards.
4. Calibration:
-
A multi-point calibration is performed using standards of known concentrations of benzene, toluene, and other aromatic compounds.[5]
-
Calibration curves are generated by plotting the response of each analyte relative to its corresponding internal standard against the concentration.
HPLC Protocol for Polycyclic Aromatic Hydrocarbons (PAHs) in Water (Based on EPA Method 550.1)
This method is for the determination of certain PAHs in drinking water.[6][7]
1. Sample Preparation (Solid-Phase Extraction):
-
A 1-liter water sample is passed through a C18 solid-phase extraction (SPE) cartridge.[7]
-
The PAHs are adsorbed onto the C18 sorbent.
-
The cartridge is washed to remove interferences.
-
The PAHs are then eluted from the cartridge with a small volume of methylene chloride.[6][7]
-
The eluate is concentrated and solvent-exchanged into acetonitrile for HPLC analysis.[6][7]
2. Instrumentation:
-
A high-performance liquid chromatograph (HPLC) system is used.[4]
-
Column: A reverse-phase C18 column is typically used for PAH separation.
-
Mobile Phase: A gradient of acetonitrile and water is commonly employed.
-
Detectors: Both Ultraviolet (UV) and Fluorescence detectors are used in series for sensitive and selective detection of PAHs.[7]
3. HPLC Conditions:
-
Flow Rate: A constant flow rate is maintained.
-
Injection Volume: A specific volume of the prepared sample extract is injected.
4. Calibration:
-
An external standard calibration is performed using solutions containing known concentrations of the target PAHs.[4]
-
Calibration curves are constructed by plotting the peak area or height against the concentration for each PAH.
Visualizing the Workflow
To better understand the analytical processes, the following diagrams illustrate the experimental workflows for GC-MS and HPLC, as well as the logical relationship in the cross-validation process.
References
- 1. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 2. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 3. benchchem.com [benchchem.com]
- 4. epa.gov [epa.gov]
- 5. ASTM D5769 - Standard Test Method by GC-MS [scioninstruments.com]
- 6. unitedchem.com [unitedchem.com]
- 7. NEMI Method Summary - 550.1 [nemi.gov]
A Comparative Study on the Relative Stability of Dimethylhexane Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of hydrocarbon chemistry, understanding the relative stability of isomers is paramount for predicting reaction outcomes, optimizing synthesis pathways, and developing structure-property relationships. This guide provides a comparative analysis of the thermodynamic stability of various dimethylhexane isomers, supported by experimental data and detailed methodologies. The isomers of dimethylhexane, with the chemical formula C8H18, offer a clear example of how subtle changes in molecular structure can significantly influence physicochemical properties and thermodynamic stability.
Physicochemical Properties and Thermodynamic Stability
The relative stability of dimethylhexane isomers can be assessed through their thermodynamic properties, primarily the standard enthalpy of formation. More stable isomers will exhibit a lower (more negative) standard enthalpy of formation, indicating that less energy is stored within the molecule's chemical bonds. This increased stability in branched alkanes is a well-documented phenomenon attributed to factors such as electron correlation and electrostatic effects.[1]
For a direct comparison, the following table summarizes key physicochemical data for various dimethylhexane isomers.
| Isomer | Boiling Point (°C) | Melting Point (°C) | Standard Enthalpy of Formation (gas, kJ/mol at 298.15 K) |
| 2,2-Dimethylhexane | 107 | -121.1 | -225.9 ± 0.9 |
| 2,3-Dimethylhexane | 115-117 | -110 | -219.1 ± 1.0 |
| 2,4-Dimethylhexane | 108-109 | -120.8 | -222.9 ± 1.0 |
| 2,5-Dimethylhexane | 108.1-109.9 | -93 to -89 | -223.5 ± 0.8 |
| 3,3-Dimethylhexane | 111.9 | -126.1 | -223.2 ± 1.0 |
| 3,4-Dimethylhexane | 119 | -110.4 | -217.4 ± 1.0 |
Note: Data for Standard Enthalpy of Formation is sourced from the NIST Chemistry WebBook where available.
From the data, a clear trend emerges: increased branching generally leads to greater thermodynamic stability (a more negative standard enthalpy of formation). For instance, 2,2-dimethylhexane, with its gem-dimethyl group, is one of the more stable isomers. This trend is a crucial consideration in chemical synthesis and process design where thermodynamic equilibrium is a determining factor.
Experimental Protocols
The determination of the relative stability of alkane isomers is primarily achieved through calorimetric measurements, specifically by determining the standard enthalpy of combustion or the standard enthalpy of formation.
Bomb Calorimetry for Enthalpy of Combustion
This is a classic experimental technique to determine the heat of combustion of a substance.
-
Apparatus: A high-pressure stainless steel container (the "bomb"), a water bath with a precise thermometer, a stirrer, and an ignition system.
-
Procedure:
-
A precisely weighed sample of a dimethylhexane isomer is placed in a sample holder within the bomb.
-
The bomb is sealed and pressurized with an excess of pure oxygen (typically to around 30 atm).
-
The bomb is submerged in a known quantity of water in the calorimeter.
-
The initial temperature of the water is recorded.
-
The sample is ignited via an electrical fuse.
-
The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing the temperature to rise.
-
The final temperature is recorded after thermal equilibrium is reached.
-
The heat of combustion is calculated based on the temperature change, the heat capacity of the calorimeter system, and the amount of sample burned.
-
-
Data Analysis: By comparing the heats of combustion of different isomers, their relative stabilities can be determined. A lower heat of combustion indicates a more stable isomer, as less potential energy is stored in its chemical bonds.[1][2]
Hess's Law for Enthalpy of Formation
The standard enthalpy of formation can be calculated from the standard enthalpy of combustion using Hess's Law. The combustion reaction for a dimethylhexane isomer is:
C8H18(l or g) + 25/2 O2(g) → 8 CO2(g) + 9 H2O(l)
The standard enthalpy of formation of the isomer can be calculated using the following equation:
ΔH°f(C8H18) = [8 × ΔH°f(CO2) + 9 × ΔH°f(H2O)] - ΔH°c(C8H18)
Where ΔH°f(CO2) and ΔH°f(H2O) are the known standard enthalpies of formation of carbon dioxide and water, respectively, and ΔH°c(C8H18) is the experimentally determined standard enthalpy of combustion of the dimethylhexane isomer.
Computational Chemistry Approaches
Modern computational methods, such as Density Functional Theory (DFT), provide a powerful tool for predicting the relative stabilities of isomers.
-
Methodology:
-
The three-dimensional structures of the dimethylhexane isomers are built in silico.
-
The geometries of the molecules are optimized to find the lowest energy conformation.
-
The electronic energy of each optimized structure is calculated using a chosen level of theory and basis set (e.g., B3LYP/6-31G*).
-
The standard enthalpies of formation are then calculated from the electronic energies, including corrections for zero-point vibrational energy and thermal contributions.
-
-
Advantages: Computational methods allow for the rapid screening of a large number of isomers and can provide insights into the electronic and steric factors that contribute to their relative stabilities.
Visualizing Stability and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: Conceptual diagram illustrating how increased branching in dimethylhexane isomers leads to greater thermodynamic stability.
Caption: A simplified workflow diagram for determining the relative stability of dimethylhexane isomers using bomb calorimetry.
References
Quantitative Structure-Property Relationship (QSPR) Analysis of Octane Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the physicochemical properties of octane isomers and their analysis through Quantitative Structure-Property Relationship (QSPR) modeling. By leveraging experimental data and molecular descriptors, QSPR offers a powerful computational approach to predict the properties of chemical compounds, aiding in areas from fuel development to drug discovery.
Introduction to QSPR and Octane Isomers
Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to establish a mathematical relationship between the structural characteristics of molecules and their physicochemical properties.[1][2] This approach is particularly valuable for predicting the properties of compounds where experimental data is unavailable or difficult to obtain.
Octane (C8H18) has 18 structural isomers, each exhibiting distinct physical and chemical properties despite having the same chemical formula.[1][3] This variation arises from the different arrangements of atoms within the molecule. These isomers serve as an excellent model system for QSPR studies due to their structural diversity and the availability of reliable experimental data for many of their properties.
Experimental Protocols
The experimental determination of the physicochemical properties of octane isomers is crucial for developing robust QSPR models. The following are standard methodologies for measuring key properties:
-
Boiling Point: The boiling point of an organic liquid can be determined using methods such as simple distillation or the Thiele tube method. In simple distillation, the temperature at which the bulk of the liquid vaporizes under atmospheric pressure is recorded as the boiling point. The Thiele tube method is a micro-method that involves heating a small sample in a sealed capillary tube and observing the temperature at which a continuous stream of bubbles emerges.
-
Enthalpy of Vaporization (ΔHvap): This property can be determined directly using calorimetry, which measures the heat absorbed during the phase transition from liquid to vapor. Alternatively, it can be calculated from vapor pressure data at different temperatures using the Clausius-Clapeyron equation.[4]
-
Density: The density of liquid hydrocarbons is commonly measured using a densitometer. This instrument measures the oscillation frequency of a U-shaped tube filled with the sample, which is then related to the density of the liquid.
-
Refractive Index: The refractive index is typically measured using an Abbe refractometer. This instrument measures the critical angle of refraction of light passing from a prism of known refractive index into the liquid sample.
-
Acentric Factor (ω): The acentric factor is not a directly measured property but is calculated from the vapor pressure of a substance at a reduced temperature of T_r = 0.7. Its calculation requires experimental data for the critical temperature (Tc) and critical pressure (Pc) of the compound.
-
Entropy (S): The absolute entropy of a substance is determined by measuring its heat capacity over a wide range of temperatures, starting from close to absolute zero. The entropy is then calculated by integrating the heat capacity divided by the temperature over this range, also accounting for the entropy changes during phase transitions.
Data Presentation: Physicochemical Properties of Octane Isomers
The following table summarizes the experimental data for several key physicochemical properties of the 18 octane isomers.
| Isomer | Boiling Point (°C) | Enthalpy of Vaporization (kJ/mol) | Density (g/cm³) | Refractive Index | Acentric Factor (ω) | Entropy (J/mol·K) |
| n-Octane | 125.7 | 34.41 | 0.703 | 1.398 | 0.394 | 466.7 |
| 2-Methylheptane | 117.6 | 33.03 | 0.698 | 1.395 | 0.354 | 458.8 |
| 3-Methylheptane | 118.9 | 33.32 | 0.706 | 1.398 | 0.352 | 453.6 |
| 4-Methylheptane | 117.7 | 33.11 | 0.704 | 1.397 | 0.351 | 455.5 |
| 3-Ethylhexane | 118.6 | 33.32 | 0.713 | 1.402 | 0.342 | 445.7 |
| 2,2-Dimethylhexane | 106.8 | 31.44 | 0.695 | 1.393 | 0.327 | 440.4 |
| 2,3-Dimethylhexane | 115.6 | 32.74 | 0.712 | 1.401 | 0.323 | 439.1 |
| 2,4-Dimethylhexane | 109.4 | 31.86 | 0.697 | 1.394 | 0.321 | 438.2 |
| 2,5-Dimethylhexane | 109.1 | 31.78 | 0.694 | 1.392 | 0.329 | 445.6 |
| 3,3-Dimethylhexane | 112.0 | 32.28 | 0.711 | 1.401 | 0.316 | 425.4 |
| 3,4-Dimethylhexane | 117.7 | 33.03 | 0.719 | 1.404 | 0.318 | 434.7 |
| 2-Methyl-3-ethylpentane | 115.6 | 32.74 | 0.719 | 1.404 | 0.313 | 431.6 |
| 3-Methyl-3-ethylpentane | 118.3 | 33.11 | 0.726 | 1.408 | 0.306 | 419.6 |
| 2,2,3-Trimethylpentane | 113.5 | 32.28 | 0.716 | 1.403 | 0.297 | 423.8 |
| 2,2,4-Trimethylpentane | 99.2 | 30.76 | 0.692 | 1.391 | 0.303 | 423.8 |
| 2,3,3-Trimethylpentane | 114.7 | 32.53 | 0.726 | 1.408 | 0.292 | 416.7 |
| 2,3,4-Trimethylpentane | 113.5 | 32.44 | 0.719 | 1.404 | 0.283 | 422.1 |
| 2,2,3,3-Tetramethylbutane | 106.5 | 31.32 | 0.708 | 1.400 | 0.294 | 394.8 |
Note: The values presented are compiled from various sources and may show slight variations depending on the experimental conditions.[1][3][5][6]
Molecular Descriptors in QSPR
Molecular descriptors are numerical values that characterize the structure of a molecule. In QSPR, these descriptors are used as independent variables to predict the physicochemical properties. A wide range of descriptors can be calculated, from simple constitutional indices to complex topological and quantum-chemical parameters.
For octane isomers, topological indices are commonly employed. These indices are derived from the graph representation of the molecule, where atoms are vertices and bonds are edges. They encode information about the size, shape, branching, and complexity of the molecular structure.
The following table presents a selection of topological indices for the octane isomers.
| Isomer | Wiener Index (W) | First Zagreb Index (M1) | Second Zagreb Index (M2) | Randić Index (χ) |
| n-Octane | 84 | 26 | 28 | 3.914 |
| 2-Methylheptane | 74 | 28 | 30 | 3.770 |
| 3-Methylheptane | 70 | 28 | 31 | 3.770 |
| 4-Methylheptane | 68 | 28 | 32 | 3.770 |
| 3-Ethylhexane | 66 | 30 | 33 | 3.707 |
| 2,2-Dimethylhexane | 62 | 32 | 34 | 3.561 |
| 2,3-Dimethylhexane | 62 | 30 | 34 | 3.623 |
| 2,4-Dimethylhexane | 60 | 30 | 35 | 3.623 |
| 2,5-Dimethylhexane | 62 | 30 | 34 | 3.623 |
| 3,3-Dimethylhexane | 58 | 32 | 36 | 3.561 |
| This compound | 58 | 30 | 36 | 3.623 |
| 2-Methyl-3-ethylpentane | 58 | 32 | 37 | 3.561 |
| 3-Methyl-3-ethylpentane | 54 | 34 | 39 | 3.500 |
| 2,2,3-Trimethylpentane | 54 | 34 | 38 | 3.415 |
| 2,2,4-Trimethylpentane | 52 | 34 | 37 | 3.415 |
| 2,3,3-Trimethylpentane | 50 | 34 | 40 | 3.415 |
| 2,3,4-Trimethylpentane | 52 | 32 | 39 | 3.477 |
| 2,2,3,3-Tetramethylbutane | 46 | 38 | 42 | 3.250 |
Note: These are examples of commonly used topological indices. Many other descriptors can be calculated and used in QSPR modeling.[3][5]
QSPR Analysis Workflow
The general workflow of a QSPR analysis involves several key steps, from data collection to model validation. This process is illustrated in the diagram below.
Workflow Description:
-
Data Collection: Experimental data for the physicochemical property of interest are collected for a set of molecules (in this case, octane isomers).
-
Molecular Descriptor Calculation: A variety of molecular descriptors are calculated for each molecule in the dataset.
-
Data Splitting: The dataset is divided into a training set, used to build the model, and a test set, used to evaluate its predictive performance.
-
Model Development: A mathematical model, such as multiple linear regression, is developed to correlate the molecular descriptors (independent variables) with the physicochemical property (dependent variable).
-
Model Validation: The developed model is rigorously validated using both internal (e.g., cross-validation) and external (using the test set) validation techniques to ensure its robustness and predictive power.
-
Prediction: Once validated, the QSPR model can be used to predict the properties of new or untested compounds.
Conclusion
The QSPR analysis of octane isomers provides a powerful framework for understanding the relationship between molecular structure and physicochemical properties. By combining experimental data with a wide array of molecular descriptors, it is possible to develop predictive models that can accelerate the design and screening of new chemical entities with desired characteristics. This comparative guide serves as a valuable resource for researchers and professionals in chemistry, materials science, and drug development, offering a clear overview of the methodologies and data involved in this important field of computational chemistry.
References
- 1. Frontiers | Investigating the properties of octane isomers by novel neighborhood product degree-based topological indices [frontiersin.org]
- 2. Octane | C8H18 | CID 356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. math.nthu.edu.tw [math.nthu.edu.tw]
- 4. scirp.org [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
A Comparative Analysis of Octane Ratings in Branched-Chain Alkanes
The octane rating of a fuel is a critical measure of its ability to resist autoignition, or "knocking," in a spark-ignition internal combustion engine. For researchers and professionals in fuel development and chemical synthesis, a comprehensive understanding of the relationship between molecular structure and octane rating is paramount. Branched-chain alkanes are of particular interest as they generally exhibit significantly higher octane numbers than their linear counterparts, making them highly desirable components in gasoline formulations.[1] This guide provides a comparative analysis of the octane ratings of various branched-chain alkanes, supported by experimental data and detailed methodologies.
Quantitative Comparison of Octane Ratings
The anti-knock quality of a fuel is quantified by two primary laboratory tests: the Research Octane Number (RON) and the Motor Octane Number (MON). The following table summarizes the RON and MON for a selection of branched-chain alkanes, illustrating the impact of molecular structure on octane rating.
| Alkane | IUPAC Name | Research Octane Number (RON) | Motor Octane Number (MON) |
| Butanes | |||
| Isobutane | 102 | 98 | |
| Pentanes | |||
| Isopentane | 92.3 | 90.3 | |
| Neopentane | 85.5 | 80.2 | |
| Hexanes | |||
| 2-Methylpentane | 73.4 | 73.1 | |
| 3-Methylpentane | 74.5 | 74.3 | |
| 2,2-Dimethylbutane | 91.8 | 93.4 | |
| 2,3-Dimethylbutane | 104 | 94.4 | |
| Heptanes | |||
| 2-Methylhexane | 42.4 | 46.4 | |
| 3-Methylhexane | 52.0 | 55.9 | |
| 2,2-Dimethylpentane | 92.8 | 95.5 | |
| 2,3-Dimethylpentane | 91.1 | 88.5 | |
| 2,4-Dimethylpentane | 83.1 | 80.3 | |
| 3,3-Dimethylpentane | 80.8 | 85.7 | |
| 2,2,3-Trimethylbutane | 112.1 | 101.3 | |
| Octanes | |||
| 2-Methylheptane | 21.7 | 23.8 | |
| 3-Methylheptane | 35.1 | 38.4 | |
| 4-Methylheptane | 39.1 | 39.8 | |
| 2,2-Dimethylhexane | 74.0 | 74.0 | |
| 2,3-Dimethylhexane | 71.3 | 70.0 | |
| 2,4-Dimethylhexane | 65.0 | 60.0 | |
| 2,5-Dimethylhexane | 55.8 | 56.4 | |
| 3,3-Dimethylhexane | 77.0 | 75.0 | |
| 2,2,3-Trimethylpentane | 109.6 | 99.9 | |
| 2,2,4-Trimethylpentane | 100.0 | 100.0 | |
| 2,3,3-Trimethylpentane | 106.1 | 99.4 | |
| 2,3,4-Trimethylpentane | 102.7 | 99.9 |
Note: Data compiled from various sources. Minor variations may exist between different studies.
Relationship Between Alkane Structure and Octane Number
The molecular structure of an alkane has a profound influence on its octane rating. Generally, a higher degree of branching leads to a higher octane number because branched structures are more resistant to the pre-ignition chain reactions that cause knocking.[1] The stability of the carbocation intermediates formed during combustion is a key factor; tertiary carbocations, which are more prevalent in highly branched alkanes, are more stable than secondary and primary carbocations.[2]
Caption: Relationship between alkane branching and octane number.
Experimental Protocols
The determination of RON and MON are standardized procedures governed by ASTM International methods. These tests utilize a Cooperative Fuel Research (CFR) engine, which is a single-cylinder engine with a variable compression ratio.[3]
The RON test simulates fuel performance under milder, low-speed driving conditions.[4]
-
Apparatus: A standardized Cooperative Fuel Research (CFR) engine.[4]
-
Principle: The knocking intensity of a test fuel is compared to that of Primary Reference Fuels (PRFs). PRFs are blends of isooctane (2,2,4-trimethylpentane), which has an assigned octane number of 100, and n-heptane, which has an assigned octane number of 0.[4] The RON of the test fuel is the volume percentage of isooctane in the PRF blend that exhibits the same knocking characteristics.[3]
-
Key Operating Conditions:
-
Procedure Outline:
-
The CFR engine is calibrated using a PRF blend close to the expected octane number of the sample.
-
The engine is run on the sample fuel, and the compression ratio is adjusted to produce a standard knock intensity, measured by a knock sensor.[6]
-
Two PRF blends, one with a slightly higher and one with a slightly lower octane number than the sample, are then tested.[3]
-
The knock intensity for each PRF blend is recorded.
-
The RON of the sample is calculated by linear interpolation between the knock intensities and octane numbers of the two bracketing PRF blends.[6]
-
The MON test evaluates fuel performance under more severe conditions, such as high-speed, high-load operation.[7][8]
-
Apparatus: A standardized Cooperative Fuel Research (CFR) engine.[8]
-
Principle: Similar to the RON test, the MON of a test fuel is determined by comparing its knocking tendency to that of PRF blends.[8]
-
Key Operating Conditions:
-
Procedure Outline:
-
The experimental procedure is analogous to the RON test, involving calibration, sample testing, and bracketing with PRF blends.
-
The key difference is the more severe set of operating conditions, which places greater stress on the fuel's resistance to knocking.[7]
-
The MON is generally lower than the RON for the same fuel, and the difference (RON - MON) is known as fuel sensitivity.
-
References
- 1. ASTM D2699 - eralytics [eralytics.com]
- 2. quora.com [quora.com]
- 3. benchchem.com [benchchem.com]
- 4. matestlabs.com [matestlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Fuel Octane Rating Procedure A-ASTM D2699 RON [sh-sinpar.com]
- 7. ASTM D2700 - eralytics [eralytics.com]
- 8. ASTM D2700 MON Test Method [sh-sinpar.com]
- 9. ASTM D2699 Method for Octane Number | Ayalytical [ayalytical.com]
A Validated GC-FID Method for Simultaneous Analysis of Light Hydrocarbons: A Comparative Guide
For researchers and professionals in drug development and related scientific fields, the accurate quantification of light hydrocarbons is crucial for process monitoring, quality control, and safety assessment. Gas chromatography with flame ionization detection (GC-FID) is a robust and widely adopted technique for this purpose. This guide provides a detailed comparison of the performance characteristics of a validated GC-FID method for the simultaneous analysis of key light hydrocarbons (C2-C4), supported by comprehensive experimental data and protocols.
Comparative Performance Data
The following tables summarize the key validation parameters for the simultaneous analysis of ethylene, propane, propylene, isobutane, and n-butane using a validated GC-FID method. The data is derived from a study by Zuas et al. (2016), which demonstrates the method's suitability for its intended purpose.[1][2][3][4]
Table 1: Linearity and Correlation
Linearity was assessed by analyzing standard gas mixtures at different concentration levels. The method exhibited excellent linearity for all target analytes over the specified ranges, with correlation coefficients (R²) exceeding 0.999.[1][2][3][4]
| Analyte | Linear Range (% mol/mol) | Correlation Coefficient (R²) |
| Ethylene | 0.38 - 1.00 | 0.999 |
| Propane | 4.60 - 12.00 | 0.999 |
| Propylene | 20.00 - 52.00 | 0.999 |
| Isobutane | 11.00 - 30.00 | 0.999 |
| n-Butane | 3.00 - 8.00 | 0.999 |
Table 2: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve, providing an indication of the method's sensitivity.
| Analyte | Limit of Detection (LOD) (µmol/mol) | Limit of Quantitation (LOQ) (µmol/mol) |
| Ethylene | 1.1 | 3.5 |
| Propane | 1.0 | 3.4 |
| Propylene | 1.1 | 3.5 |
| Isobutane | 1.1 | 3.5 |
| n-Butane | 1.0 | 3.4 |
Table 3: Repeatability (Precision)
The repeatability of the method was evaluated by performing multiple injections of a standard gas mixture under the same operating conditions in a short period. The low relative standard deviation (%RSD) values indicate high precision.[1][3]
| Analyte | Mean Peak Area | Standard Deviation | %RSD |
| Ethylene | 108927 | 258 | 0.24 |
| Propane | 659850 | 1102 | 0.17 |
| Propylene | 2928645 | 11487 | 0.39 |
| Isobutane | 1627987 | 6475 | 0.40 |
| n-Butane | 437798 | 1548 | 0.35 |
Table 4: Accuracy
Accuracy was determined by analyzing a certified reference material (CRM) and comparing the measured values to the certified values. The high recovery rates demonstrate the method's accuracy.
| Analyte | Certified Value (% mol/mol) | Measured Value (% mol/mol) | Recovery (%) |
| Ethylene | 0.75 | 0.75 | 100.0 |
| Propane | 8.58 | 8.57 | 99.9 |
| Propylene | 38.45 | 38.44 | 100.0 |
| Isobutane | 21.35 | 21.36 | 100.0 |
| n-Butane | 5.67 | 5.67 | 100.0 |
Experimental Protocols
The validation data presented above was obtained using the following experimental setup and methodology.
Instrumentation and Conditions
A gas chromatograph equipped with a flame ionization detector (FID) was used for the analysis. The optimized analytical conditions are detailed below.
-
Gas Chromatograph: Agilent Technologies 7890A GC System
-
Column: HP-PLOT Al2O3 "M" deactivated column (50 m x 0.53 mm) is a suitable choice for such separations.
-
Carrier Gas: Helium
-
Injector Temperature: 200 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program: 50 °C (hold for 5 min), then ramp to 200 °C at 10 °C/min (hold for 10 min)
-
Flow Rates:
-
Helium (carrier): 7.0 mL/min
-
Hydrogen (fuel): 30 mL/min
-
Air (oxidizer): 300 mL/min
-
-
Injection Volume: 1 mL via a gas sampling valve
Validation Parameter Assessment
-
Selectivity: The method's ability to separate the target analytes from each other and from any potential interfering components was confirmed by analyzing a mixed gas standard.
-
Linearity: Calibration curves were generated by plotting the peak area against the concentration of each analyte in a series of gas standards of known concentrations.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were calculated using the formulas LOD = 3.3 * (SD/S) and LOQ = 10 * (SD/S), where SD is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
Repeatability: Assessed by calculating the relative standard deviation (%RSD) of the peak areas from at least six replicate injections of a mid-concentration standard.
-
Accuracy: Determined by calculating the percentage recovery of the analytes in a certified reference material.
GC-FID Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of a GC-FID method for the simultaneous analysis of light hydrocarbons.
Caption: Workflow for GC-FID Method Validation.
This comprehensive guide provides researchers and scientists with the necessary data and protocols to understand and implement a validated GC-FID method for the simultaneous analysis of light hydrocarbons. The presented data underscores the method's reliability, accuracy, and precision, making it a suitable choice for demanding analytical applications.
References
Isomerism's Impact on the Chemical Reactivity of Dimethylhexanes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The isomeric form of a molecule, while maintaining the same molecular formula, can profoundly influence its chemical behavior. In the realm of saturated hydrocarbons, dimethylhexanes (C₈H₁₈) provide a compelling case study of how subtle differences in methyl group placement along a hexane chain dictate reactivity in key chemical transformations, including halogenation, oxidation, and pyrolysis. Understanding these isomeric effects is crucial for applications ranging from fuel science and combustion chemistry to the strategic design of synthesis pathways in drug development, where precise control over reactivity and product distribution is paramount.
This guide provides a comparative analysis of the chemical reactivity of dimethylhexane isomers, supported by available experimental data and established principles of organic chemistry.
The Isomers of Dimethylhexane
There are five structural isomers of dimethylhexane, each with a unique arrangement of the two methyl groups on the hexane backbone:
-
2,2-Dimethylhexane
-
2,3-Dimethylhexane
-
2,4-Dimethylhexane
-
2,5-Dimethylhexane
-
3,3-Dimethylhexane
-
3,4-Dimethylhexane
These structural variations lead to differences in the types of carbon-hydrogen bonds present (primary, secondary, or tertiary), steric hindrance around reactive sites, and the stability of radical intermediates, all of which contribute to distinct chemical reactivities.
Physical Properties of Dimethylhexane Isomers
The physical properties of the dimethylhexane isomers, such as boiling point and density, are influenced by their molecular structure. Increased branching generally leads to a more compact, spherical shape, which reduces the surface area available for intermolecular van der Waals forces. This typically results in lower boiling points compared to less branched isomers.
| Isomer | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) |
| 2,2-Dimethylhexane | 114.23 | 106.8 | -121.2 | 0.695 |
| 2,3-Dimethylhexane | 114.23 | 115.6 | -110 | 0.719[1] |
| 2,4-Dimethylhexane | 114.23 | 109.4 | -120.9 | 0.701 |
| 2,5-Dimethylhexane | 114.23 | 109.1 | -91.1 | 0.694 |
| 3,3-Dimethylhexane | 114.23 | 112 | -126.1 | 0.709 |
| This compound | 114.23 | 117.7 | -113.6 | 0.719 |
Comparative Chemical Reactivity
The reactivity of alkanes is largely dictated by the stability of the intermediate radicals formed during a reaction. The order of radical stability is tertiary > secondary > primary. This principle is a key determinant in the product distribution of reactions involving dimethylhexane isomers.
Free-Radical Halogenation
Free-radical halogenation, typically chlorination or bromination, proceeds via a chain reaction mechanism involving the abstraction of a hydrogen atom by a halogen radical. The regioselectivity of this reaction is dependent on the type of C-H bond being broken.
Theoretical Product Distribution for Monochlorination
Based on the relative reactivity rates of primary (1), secondary (4.5), and tertiary (5.5) C-H bonds in free-radical chlorination, we can predict the statistical product distribution for each isomer.
| Isomer | Position of Chlorination | Type of H | Number of H | Relative Amount | Predicted % |
| 2,2-Dimethylhexane | 1 | 1° | 3 | 3 x 1 = 3 | 6.8% |
| 3 | 2° | 2 | 2 x 4.5 = 9 | 20.5% | |
| 4 | 2° | 2 | 2 x 4.5 = 9 | 20.5% | |
| 5 | 2° | 2 | 2 x 4.5 = 9 | 20.5% | |
| 6 | 1° | 3 | 3 x 1 = 3 | 6.8% | |
| C1-methyls | 1° | 6 | 6 x 1 = 6 | 13.6% | |
| 2,5-Dimethylhexane | 1 | 1° | 6 | 6 x 1 = 6 | 15.8% |
| 2 | 3° | 2 | 2 x 5.5 = 11 | 28.9% | |
| 3 | 2° | 4 | 4 x 4.5 = 18 | 47.4% | |
| 3,3-Dimethylhexane | 1 | 1° | 6 | 6 x 1 = 6 | 20.0% |
| 2 | 2° | 4 | 4 x 4.5 = 18 | 60.0% | |
| 4 | 2° | 4 | 4 x 4.5 = 18 | 60.0% |
Note: The table presents a simplified prediction. Actual experimental values may vary due to steric factors and reaction conditions.
Experimental studies on the chlorination of 2,2-dimethylhexane have shown that substitution at the C5 position occurs more rapidly than at a typical secondary carbon.[2][3] This enhanced reactivity is attributed to the formation of a more stable secondary radical at C5, which is less sterically hindered than other positions on the molecule.[2]
Oxidation
The oxidation of alkanes is a complex process that is central to combustion. The reactivity of different isomers is related to their ability to form stable radical intermediates, which then react with oxygen. Generally, branched alkanes tend to react earlier and at a faster rate in the initial stages of oxidation compared to their linear counterparts.[4] However, the reaction rate of branched alkanes may become slower at later stages as the temperature increases.[4]
Studies on hexane isomers have shown that increased branching tends to decrease the overall reactivity in combustion processes.[5][6] For instance, 2,2-dimethylbutane and 2,3-dimethylbutane are less reactive than n-hexane. This trend is attributed to the fact that highly branched structures can lead to the formation of less reactive radicals and inhibit the propagation of chain reactions. By analogy, we can expect a similar trend among the dimethylhexane isomers, with the more highly branched isomers like 2,2-dimethylhexane and 3,3-dimethylhexane exhibiting lower overall reactivity in high-temperature oxidation compared to less branched isomers like 2,5-dimethylhexane.
Pyrolysis
Pyrolysis is the thermal decomposition of a compound in the absence of air. For alkanes, this process involves the homolytic cleavage of C-C and C-H bonds to form smaller radical fragments, which then undergo a complex series of reactions to yield a mixture of smaller alkanes and alkenes. The rate of pyrolysis generally increases with molecular weight and branching in an alkane.[7][8]
The product distribution in the pyrolysis of dimethylhexane isomers is highly dependent on the stability of the initially formed radicals. For example, the pyrolysis of 2,3-dimethylbutane primarily yields propene and a methyl radical, along with other smaller hydrocarbons.
Due to the differences in bond dissociation energies and the stability of the resulting radicals, the product distribution will vary for each dimethylhexane isomer. For instance, isomers with tertiary hydrogens, such as 2,3-dimethylhexane and 2,4-dimethylhexane, are expected to undergo initial C-H bond cleavage at these sites more readily than isomers with only primary and secondary hydrogens.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and reaction of dimethylhexane isomers are essential for obtaining reliable and reproducible data. Below are representative methodologies for key experiments.
Synthesis and Purification of Dimethylhexane Isomers
General Synthesis Approach: Dimethylhexane isomers can be synthesized through various methods, including the Wurtz reaction, Grignard reagent coupling, or the isomerization of other alkanes. For example, this compound can be synthesized from 2-chlorobutane via a Wurtz reaction.
Purification by Fractional Distillation: Due to the close boiling points of the isomers, fractional distillation is a critical purification technique.[9][10]
-
Apparatus: A fractional distillation apparatus with a high-efficiency fractionating column (e.g., Vigreux or packed column) is required.
-
Procedure:
-
The crude mixture of dimethylhexane isomers is placed in the distillation flask with boiling chips.
-
The mixture is heated slowly and evenly.
-
The vapor passes through the fractionating column, where it undergoes multiple condensation and vaporization cycles, enriching the vapor in the more volatile component.
-
The temperature at the top of the column is monitored closely. Fractions are collected at specific temperature ranges corresponding to the boiling points of the individual isomers.
-
The purity of the collected fractions is verified using Gas Chromatography-Mass Spectrometry (GC-MS).[11][12]
-
Free-Radical Chlorination
-
Reactants: A specific dimethylhexane isomer, sulfuryl chloride (SO₂Cl₂) as the chlorine source, and a radical initiator such as benzoyl peroxide.
-
Procedure:
-
The dimethylhexane isomer and a catalytic amount of the radical initiator are placed in a reaction vessel equipped with a reflux condenser and a dropping funnel.
-
The mixture is heated to reflux.
-
Sulfuryl chloride is added dropwise to the refluxing mixture.
-
The reaction is allowed to proceed for a set period.
-
After cooling, the reaction mixture is washed with a sodium bicarbonate solution and then with water to remove any remaining acid and unreacted sulfuryl chloride.
-
The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄).
-
The product mixture is analyzed by GC-MS to determine the relative percentages of the different monochlorinated isomers.
-
Gas-Phase Pyrolysis
-
Apparatus: A flow reactor system consisting of a heated quartz tube, a syringe pump for introducing the liquid hydrocarbon, a carrier gas (e.g., nitrogen or argon), and a collection system for the products.
-
Procedure:
-
The quartz tube reactor is heated to the desired pyrolysis temperature (typically 500-800 °C).
-
A dilute solution of the dimethylhexane isomer in an inert solvent is introduced into the reactor at a constant rate using a syringe pump, along with a steady flow of the carrier gas.
-
The pyrolysis products are rapidly cooled and collected in a cold trap.
-
The gaseous products are analyzed online or collected in gas bags for later analysis by GC-MS.
-
The liquid products in the cold trap are also analyzed by GC-MS to identify and quantify the various smaller alkanes and alkenes formed.[13]
-
Conclusion
The structural isomerism of dimethylhexanes has a demonstrable effect on their chemical reactivity. The arrangement of methyl groups influences the stability of radical intermediates, which in turn governs the rates and product distributions of reactions like halogenation, oxidation, and pyrolysis. While direct comparative experimental data across all isomers for each reaction type is not always available, established principles of physical organic chemistry provide a robust framework for predicting and understanding their relative reactivities. For researchers in drug development and other fields of chemical synthesis, a thorough understanding of these isomeric effects is indispensable for designing efficient and selective chemical transformations.
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. In the radical chlorination of 2.2-dimethylhexane, chlorine substitution .. [askfilo.com]
- 3. Free-radical substitution in aliphatic compounds. Part XIX. Chlorination of 2,2-dimethylhexane - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. DSpace [researchrepository.universityofgalway.ie]
- 7. Notes on Pyrolysis of Hydrocarbons Alkanes [unacademy.com]
- 8. byjus.com [byjus.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Use of fractional distillation in organic chemistry - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. researchgate.net [researchgate.net]
- 12. [Simultaneous determination of 18 chlorinated hydrocarbon organic solvents in cosmetics by gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 3,4-Dimethylhexane: A Guide for Laboratory Professionals
Effective management and disposal of 3,4-Dimethylhexane are critical for ensuring laboratory safety and environmental compliance. This document provides detailed, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines will mitigate risks associated with this chemical's hazardous properties.
Immediate Safety and Hazard Information
This compound is a highly flammable liquid and vapor that poses significant health and environmental risks.[1] It is classified as a Class 3 hazardous material.[2][3] Key hazards include:
-
Flammability: Highly flammable with a low flash point, meaning it can ignite at normal room temperatures. Vapors can form explosive mixtures with air.
-
Health Hazards: May be fatal if swallowed and enters the airways (aspiration hazard).[1] It can cause skin irritation and may lead to drowsiness or dizziness upon inhalation.[1]
-
Environmental Hazards: Very toxic to aquatic life with long-lasting effects. Therefore, it must not be released into the environment.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, essential for safe handling and storage.
| Property | Value |
| Molecular Formula | C₈H₁₈[1][4] |
| Molecular Weight | 114.23 g/mol [4] |
| Boiling Point | 119 °C[4] |
| Density | 0.72 g/mL at 25 °C[4] |
| Flash Point | 6 °C (42.8 °F) - closed cup |
| Hazard Class | 3 (Flammable Liquid)[2][3] |
Operational Plan: Step-by-Step Disposal Procedure
Disposing of this compound is regulated by federal, state, and local laws; it is illegal to discard it in the trash or pour it down the drain.[5][6] The following protocol outlines the standard procedure for its collection and disposal as hazardous waste.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical, ensure you are wearing the appropriate PPE to minimize exposure.
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A flame-resistant lab coat is recommended.
-
Respiratory Protection: Use only in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator.
Step 2: Waste Collection
All this compound waste must be captured and collected.
-
Select an Appropriate Container: Use a designated, leak-proof hazardous waste container.[5] This can be the original container or another chemically compatible container made of glass or metal.[5][6] Containers must be in good condition and approved for flammable liquids (e.g., DOT-approved or UL-listed).[2][3][7]
-
Avoid Mixing Waste: Do not mix this compound with other chemical waste unless specifically instructed by your institution's Environmental Health and Safety (EHS) department.
-
Keep Container Closed: The waste container must be kept tightly sealed at all times, except when you are actively adding waste.[5]
Step 3: Labeling the Waste Container
Proper labeling is a critical regulatory requirement.
-
Identify Contents: Clearly label the container with the words "Hazardous Waste" and the full chemical name: "Waste this compound."[5] Vague terms like "Solvent Waste" are not acceptable.[5]
-
List Components: If the waste is a mixture, list all chemical constituents and their approximate percentages.
-
Indicate Hazards: Affix appropriate hazard symbols (e.g., flammable liquid pictogram). The label should also include the warning: "Flammable - Keep Away from Open Flames."[2]
Step 4: Temporary Storage
Store the collected waste safely pending disposal.
-
Designated Area: Store the container in a designated, well-ventilated hazardous waste accumulation area.[3][5]
-
Ignition Sources: Keep the container away from all sources of ignition, including heat, sparks, open flames, and static discharge.[3][8]
-
Secondary Containment: Place the container in a secondary containment bin to prevent spills.
-
Storage Limits: Do not store more than 60 gallons of Class 3 flammable liquids in a single approved storage cabinet.[2]
Step 5: Final Disposal
-
Contact EHS: Arrange for the collection of the waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[3][5]
-
Follow Regulations: Ensure compliance with all institutional, local, state, and federal hazardous waste regulations.[7] Remember that state and local rules can be more stringent than federal guidelines.[7]
Experimental Protocol: Empty Container Disposal
Chemical containers that are not completely empty are considered hazardous waste.[9] Follow this procedure for empty containers.
-
Assessment: Determine if the container is truly empty (no residual material).[9] If you cannot remove the remaining chemical, the container must be disposed of as hazardous waste.[9]
-
Triple Rinsing: For containers that are not on an "Acutely Hazardous Waste" list, triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).[9]
-
Collect Rinsate: The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected in a properly labeled waste container for disposal.[9]
-
Container Preparation: Once the container is triple-rinsed, allow it to air-dry completely in a well-ventilated area (e.g., a fume hood).[9]
-
Final Disposal of Container: Deface the original label on the dry, empty container and write "EMPTY" on it.[9] The container can then be disposed of in the appropriate solid waste stream (e.g., broken glass box for glass containers).[9]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
References
- 1. This compound | C8H18 | CID 11412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 3. mlienvironmental.com [mlienvironmental.com]
- 4. This compound | 583-48-2 [chemicalbook.com]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. triumvirate.com [triumvirate.com]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Essential Guide to Handling 3,4-Dimethylhexane: Safety, Spills, and Disposal
For Immediate Reference by Laboratory Professionals
This document provides critical safety protocols and logistical information for the handling of 3,4-Dimethylhexane (CAS No. 583-48-2). Adherence to these guidelines is essential for ensuring a safe laboratory environment for researchers, scientists, and drug development professionals. A thorough risk assessment should be conducted before beginning any experiment involving this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a highly flammable liquid and vapor that can cause skin irritation, drowsiness, or dizziness.[1][2][3] It may be fatal if swallowed and enters the airways.[2][3] It is also very toxic to aquatic life with long-lasting effects.[1][2] Appropriate personal protective equipment is mandatory to minimize exposure risks.
Table 1: Recommended Personal Protective Equipment (PPE) for this compound
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Tight-sealing safety goggles or a face shield.[4][5] | To prevent eye irritation from splashes.[2][5] |
| Skin Protection | Nitrile or neoprene gloves and a flame-retardant lab coat or protective clothing.[3][4][5][6] | To prevent skin irritation upon contact.[2][4] |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood.[4][5][6] A NIOSH/MSHA-approved respirator with an organic vapor filter may be necessary if ventilation is insufficient.[4][5] | To avoid inhalation, which may cause respiratory irritation, drowsiness, or dizziness.[1][2][4] |
Operational Plan: Step-by-Step Handling and Storage
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize vapor inhalation.[4][5] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5] Use explosion-proof electrical, ventilating, and lighting equipment.[5]
-
Safe Handling Practices : Keep the chemical away from heat, sparks, open flames, and other ignition sources.[4][5] Use only non-sparking tools.[5] Ground and bond containers and receiving equipment to prevent static discharge.[5] Avoid breathing vapors or mist.[4] Do not get in eyes, on skin, or on clothing.[5] When using, do not eat, drink, or smoke.[4]
-
Storage : Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1][4][5] Keep containers tightly closed and properly labeled.[4] Store at room temperature in a designated flammables area.[4][5]
Emergency Procedures: First Aid and Spill Response
Immediate and appropriate action is crucial in the event of exposure or a spill.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[4][5][7] Seek medical attention if irritation persists.[4][5]
-
Skin Contact : Remove contaminated clothing and wash the affected area immediately with soap and plenty of water for at least 15 minutes.[4][7][8] If skin irritation occurs, seek medical advice.
-
Inhalation : Move the affected person to fresh air and keep them in a position comfortable for breathing.[5] Call a poison center or doctor if you feel unwell.
-
Ingestion : If swallowed, immediately call a poison center or doctor. Do NOT induce vomiting.[4][5] If vomiting occurs naturally, have the victim lean forward to reduce the risk of aspiration.[5]
For any spill, the first priority is personal safety. For major spills (larger than 1 liter or in a poorly ventilated area), evacuate the area and call for emergency assistance.[9][10] For minor spills, trained personnel may proceed with the following cleanup protocol.
References
- 1. Buy this compound | 583-48-2 [smolecule.com]
- 2. This compound | C8H18 | CID 11412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 99%, Thermo Scientific 1 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. knb.org [knb.org]
- 10. offices.austincc.edu [offices.austincc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
